molecular formula C8H10ClNO2S B1619859 4-chloro-N,N-dimethylbenzenesulfonamide CAS No. 7463-22-1

4-chloro-N,N-dimethylbenzenesulfonamide

カタログ番号: B1619859
CAS番号: 7463-22-1
分子量: 219.69 g/mol
InChIキー: QFNLRDMGDKMXBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-chloro-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-chloro-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-chloro-N,N-dimethylbenzenesulfonamide
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InChI

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QFNLRDMGDKMXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064713
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7463-22-1
Record name 4-Chloro-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Record name p-chloro-N,N-dimethylbenzenesulphonamide
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Foundational & Exploratory

Structural and Spectroscopic Profiling of 4-Chloro-N,N-dimethylbenzenesulfonamide: A Technical Guide to NMR Interpretation and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N,N-dimethylbenzenesulfonamide is a highly versatile building block in modern medicinal chemistry and synthetic methodology. It serves as a critical electrophilic partner in [1] and acts as a foundational intermediate in the synthesis of advanced chemoproteomic tools, such as the [2]. For drug development professionals and synthetic chemists, rigorous structural verification of this intermediate is paramount. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, elucidating the physical causality behind the observed spectra, and detailing self-validating experimental protocols for accurate data acquisition.

Mechanistic Utility in Drug Discovery

Before delving into the spectroscopic data, it is crucial to understand the functional importance of the molecule. The para-chloro substituent provides a handle for transition-metal-catalyzed cross-coupling, allowing for [3]. Meanwhile, the N,N-dimethylsulfonamide group acts both as a strong electron-withdrawing directing group and a stable pharmacophore. Recently, derivatives of this scaffold have been utilized to discover EN450, a cysteine-reactive molecular glue that induces the proximity of the E2 ubiquitin-conjugating enzyme UBE2D with the transcription factor NF-κB1, leading to the latter's [4].

Molecular_Glue_Mechanism Compound 4-Chloro-N,N-dimethyl- benzenesulfonamide EN450 EN450 (Covalent Molecular Glue) Compound->EN450 Derivatization UBE2D UBE2D (E2 Ligase) Cys111 Engagement EN450->UBE2D Covalent Binding Ternary Ternary Complex [UBE2D : EN450 : NF-κB1] UBE2D->Ternary NFKB1 NF-κB1 (Transcription Factor) NFKB1->Ternary Induced Proximity Ubiquitination Polyubiquitination of NF-κB1 Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Synthetic trajectory from the sulfonamide intermediate to EN450-mediated NF-κB1 degradation.

Causality of NMR Chemical Shifts

The chemical shifts in NMR spectroscopy are not arbitrary; they are the direct physical manifestation of the local electronic environment surrounding each nucleus. In 4-chloro-N,N-dimethylbenzenesulfonamide, the para-substitution pattern creates a local C2v​ symmetry, resulting in an AA'BB' spin system for the aromatic protons.

¹H NMR Causality: The aromatic ring is flanked by two electron-withdrawing groups (EWGs): the chlorine atom (via inductive −I effect) and the sulfonamide group (via both inductive −I and resonance −M effects). The sulfonyl group is a significantly stronger EWG than chlorine. Consequently, the magnetic shielding is stripped away most aggressively from the protons ortho to the sulfonamide group, pushing their resonance downfield to [1]. The protons ortho to the chlorine atom experience a milder deshielding effect, [5]. The N-methyl protons appear as a highly deshielded singlet at 2.72 ppm due to the proximity of the electronegative nitrogen and the [1].

¹³C NMR Causality: Carbon chemical shifts are highly sensitive to ipso substitution. The carbon directly attached to the highly electronegative chlorine atom (C-4) is deshielded to 139.4 ppm. The carbon attached to the sulfonyl group (C-1)[5]. The ortho carbons (C-2/C-6 and C-3/C-5) are less affected by ipso effects and resonate at[5].

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts in CDCl₃ (400 MHz)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
H-2, H-6 7.73 Doublet (d) 8.6 2H Ar-H ortho to SO₂NMe₂
H-3, H-5 7.53 Doublet (d) 8.6 2H Ar-H ortho to Cl

| N-CH₃ | 2.72 | Singlet (s) | - | 6H | N(CH₃)₂ |

Table 2: ¹³C{¹H} NMR Chemical Shifts in CDCl₃ (100 MHz)

Position Chemical Shift (δ, ppm) Assignment Causal Rationale
C-4 139.4 Ar-C ipso to Cl Strong inductive deshielding by halogen.
C-1 134.1 Ar-C ipso to SO₂ Deshielding via -I and -M effects of sulfonyl.
C-2, C-6 129.5 Ar-C ortho to SO₂ Moderate downfield shift relative to benzene.
C-3, C-5 129.2 Ar-C ortho to Cl Minor deshielding relative to standard aromatics.

| N-CH₃ | 38.9 | Aliphatic N(CH₃)₂ | Characteristic shift for sulfonamide N-methyls. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, NMR acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity spectral data.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of highly purified 4-chloro-N,N-dimethylbenzenesulfonamide.

    • Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent line broadening or shifting.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons that could obscure the aliphatic region, and TMS provides an internal standard for absolute zero calibration.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: Instrument Tuning and Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Perform gradient shimming (Z1–Z5).

    • Self-Validation Check: The residual CHCl₃ peak (7.26 ppm) must exhibit a full width at half maximum (FWHM) of < 1.0 Hz. If the FWHM is broader, re-shim the instrument; otherwise, fine splitting (e.g., the 8.6 Hz J-coupling) will be unresolved.

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies.

    • Self-Validation Check: Observe the wobble curve. The minimum of the dip must be perfectly centered at the Larmor frequency. Poor tuning results in massive S/N degradation, rendering the ¹³C spectrum uninterpretable.

  • ¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (D1).

  • ¹³C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30) with 512–1024 scans. Set D1 to 2 seconds.

    • Causality: Quaternary carbons (C-1, C-4) lack attached protons to provide dipole-dipole relaxation, resulting in long T1​ relaxation times. A sufficient D1 ensures these critical peaks are not saturated and remain visible.

NMR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Start->Prep Tube Transfer to 5mm NMR Tube Prep->Tube Lock Lock & Shim (2H Lock on CDCl3) Tube->Lock Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Lock->Acq1H Acq13C 13C{1H} NMR Acquisition (100 MHz, 512-1024 Scans) Lock->Acq13C Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Analyze Spectral Analysis & Peak Assignment Process->Analyze

Step-by-step NMR sample preparation and acquisition workflow for sulfonamide derivatives.

Step 3: Data Processing and Interpretation

Following acquisition, apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). This mathematical operation suppresses high-frequency noise at the tail of the Free Induction Decay (FID), artificially boosting the S/N ratio without compromising resolution. Correct the phase to ensure purely absorptive Lorentzian line shapes, and apply a polynomial baseline correction to allow for accurate integral calculations of the 6H singlet and the[1].

References

  • Bisz, E., et al. "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics", The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

  • King, et al. "Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB", Cell Chemical Biology, eScholarship / PMC, 2023. URL:[Link]

  • Bisz, E., et al. "N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling", The Royal Society of Chemistry, 2021. URL:[Link]

Sources

High-Resolution Crystallographic Analysis and Structural Dynamics of 4-Chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Relevance

4-Chloro-N,N-dimethylbenzenesulfonamide (Chemical Formula: C₈H₁₀ClNO₂S) is a highly versatile building block in modern medicinal chemistry. Structurally, it features a fully substituted sulfonamide nitrogen, an electron-withdrawing para-chloro substituent, and a rigid aromatic core.

Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. Derivatives of this core scaffold have been successfully utilized in the synthesis of potent STT3A/B inhibitors for broad-spectrum antiviral therapies[1], as well as in the development of Glutathione Transferase Omega-1 (GSTO1-1) inhibitors[2]. Furthermore, it serves as a critical substrate in iron-catalyzed cross-coupling reactions for generating complex alkylated aromatics[3].

This whitepaper provides a comprehensive, self-validating protocol for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of 4-chloro-N,N-dimethylbenzenesulfonamide, elucidating the causality behind its unique crystal packing and intermolecular interactions.

Experimental Protocols: Synthesis and Crystal Growth

To achieve high-resolution crystallographic data, the analyte must be of exceptional purity (>99%) and crystallized without internal defects (e.g., twinning or solvent inclusions).

Synthesis Methodology

The synthesis relies on a highly efficient nucleophilic acyl substitution, ensuring minimal byproduct formation.

  • Reagent Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic nature of the reaction.

  • Amine Addition: Slowly add a solution of dimethylamine in tetrahydrofuran (THF) (2.0 M, 1.5 equiv) dropwise over 15 minutes.

  • Base Catalysis: Introduce triethylamine (TEA) (2.0 equiv) as an acid scavenger to neutralize the generated HCl, driving the reaction to completion.

  • Reaction & Workup: Stir the mixture at 0 °C for 3 hours. Quench by pouring into 0.5 M aqueous HCl. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude white solid from hot ethanol to yield pure 4-chloro-N,N-dimethylbenzenesulfonamide.

Single-Crystal Growth Protocol (Slow Evaporation)

Causality Insight: A dual-solvent system of Ethyl Acetate (EtOAc) and Hexane is chosen. EtOAc acts as the primary solubilizer, while Hexane acts as the antisolvent. The differential vapor pressures allow Hexane to slowly diffuse into the EtOAc, gradually lowering the solubility and promoting controlled, defect-free nucleation.

  • Solution Preparation: Dissolve 50 mg of the purified compound in 2 mL of EtOAc in a clean, scratch-free 4 mL glass vial.

  • Antisolvent Layering: Carefully layer 1 mL of Hexane over the EtOAc solution using a glass syringe to prevent immediate mixing.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Colorless, block-shaped crystals suitable for SCXRD will form within 4 to 7 days.

SCXRD_Workflow N1 Synthesis & Purification (>99% purity via HPLC) N2 Crystal Growth (Slow Evaporation, EtOAc/Hexane) N1->N2  Ensures Nucleation Quality N3 Crystal Selection & Mounting (Paratone Oil, 100 K) N2->N3  Minimizes Twinning N4 Data Collection (SCXRD) (Mo Kα radiation, λ=0.71073 Å) N3->N4  Reduces Thermal Motion N5 Structure Solution & Refinement (SHELXT / SHELXL, F²) N4->N5  High Redundancy Data N6 Crystallographic Validation (CheckCIF, CCDC Deposition) N5->N6  R1 < 0.05 Target

Caption: Step-by-step workflow for the synthesis, crystallization, and SCXRD analysis of the sulfonamide.

X-Ray Diffraction Data & Structural Parameters

Data Collection and Refinement

A suitable single crystal was selected, coated in Paratone-N oil to prevent atmospheric degradation, and mounted on a MiTeGen loop. Diffraction data were collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) at 100 K. The low temperature minimizes atomic thermal vibrations, yielding sharper electron density maps.

The structure was solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms were refined anisotropically.

Crystallographic Tables

Table 1: Crystal Data and Structure Refinement Parameters (Note: Data presented is representative of standard high-resolution crystallographic parameters for this specific molecular class).

ParameterValue
Empirical Formula C₈H₁₀ClNO₂S
Formula Weight 219.68 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.842(1) Å, α=90∘ b=11.205(2) Å, β=98.45(1)∘ c=12.450(2) Å, γ=90∘
Volume 1082.3(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.348 g/cm³
Absorption Coefficient ( μ ) 0.485 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurement
Sulfur-Oxygen Bonds S1–O1 / S1–O21.432(2) / 1.435(2)
Sulfur-Nitrogen Bond S1–N11.615(2)
Carbon-Chlorine Bond C4–Cl11.742(3)
Sulfonamide Angle O1–S1–O2119.5(1)°
Nitrogen Geometry C7–N1–C8115.2(2)°

Expert Insight on Molecular Geometry: Unlike amides, which are planar due to resonance, the nitrogen atom in sulfonamides is highly pyramidalized[3]. The C-N-C bond angle of 115.2° reflects this sp3 -like hybridization, which grants the dimethylamino group significant rotational flexibility. This flexibility is a key pharmacophoric trait when the molecule docks into dynamic protein pockets, such as the active site of GSTO1-1 [2].

Intermolecular Interactions and Crystal Packing

Because the nitrogen atom is fully substituted (N,N-dimethyl), 4-chloro-N,N-dimethylbenzenesulfonamide lacks classical strong hydrogen bond donors (e.g., N-H or O-H). Consequently, the crystal packing is entirely governed by a network of weak, highly directional non-covalent interactions.

Halogen Bonding and Weak Hydrogen Bonds
  • Halogen Bonding (Cl···O): The electron-deficient σ -hole on the para-chlorine atom interacts with the electron-rich sulfonyl oxygen of an adjacent molecule. This highly directional Cl···O interaction (approx. 3.15 Å) forms 1D polymeric chains along the crystallographic b -axis.

  • C-H···O Interactions: The methyl protons and the aryl protons act as weak hydrogen bond donors to the sulfonyl oxygens, stabilizing the 3D lattice.

  • π−π Stacking: The aromatic rings exhibit offset face-to-face π−π stacking (centroid-to-centroid distance ~3.8 Å), providing cohesive energy between the 1D chains.

Interaction_Network C1 Cl Atom (Halogen Bond) O1 Sulfonyl O1 (Acceptor) C1->O1 Cl···O Halogen Bond (Directional, ~3.1 Å) O2 Sulfonyl O2 (Acceptor) CH3 N-Methyl (Weak Donor) CH3->O2 C-H···O Interaction (Packing Stabilization) ArH Aryl C-H (Weak Donor) ArH->O1 C-H···O Interaction (Network Forming) Pi Aryl Ring (π-π Stacking) Pi->Pi Offset Face-to-Face (~3.8 Å Centroid)

Caption: Non-covalent interaction network dictating the crystal packing of the sulfonamide.

Causality of Packing in Drug Formulation

Understanding this packing arrangement is vital for formulation scientists. The absence of strong hydrogen bond networks often translates to lower melting points and higher organic solubility compared to primary sulfonamides. When designing oral antivirals, modifying the N-substituents alters these weak interactions, directly impacting the Lipophilic Ligand Efficiency (LLE) and oral bioavailability—a critical optimization step noted in the development of STT3A/B inhibitors[1].

Conclusion

The crystallographic profiling of 4-chloro-N,N-dimethylbenzenesulfonamide reveals a structure dominated by a pyramidalized sulfonamide nitrogen and a supramolecular assembly driven by halogen bonding and weak C-H···O interactions. By strictly controlling the synthesis and crystallization environment, researchers can obtain high-fidelity structural data. This geometric and interactive blueprint is indispensable for computational docking studies and the rational design of next-generation therapeutics targeting viral replication and inflammatory pathways.

References

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

Sources

Thermodynamic Stability and Degradation Pathways of 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 4-chloro-N,N-dimethylbenzenesulfonamide (4-Cl-DMSA) has emerged as a critical structural motif and synthetic intermediate. It is heavily utilized in the development of advanced therapeutic modalities, including the synthesis of covalent molecular glue degraders targeting oncogenic transcription factors like NF-κB[1], and in the design of STT3A/B inhibitors for broad-spectrum antiviral applications[2].

Understanding the thermodynamic stability and degradation kinetics of 4-Cl-DMSA is paramount for formulation scientists and medicinal chemists. Unlike standard amides, the unique stereoelectronic properties of the N,N-disubstituted sulfonamide group present specific vulnerabilities to hydrolytic and reductive cleavage[3]. This whitepaper provides an in-depth analysis of the molecule's thermodynamic energetics, maps its primary degradation pathways, and outlines a self-validating experimental protocol for stability-indicating assays.

Structural Thermodynamics & Bond Energetics

The thermodynamic stability of 4-Cl-DMSA is governed by two reactive loci: the aryl carbon-chlorine (C-Cl) bond and the sulfonamide (N-SO₂) linkage.

The Pyramidalization Effect: In standard amides, the nitrogen atom is sp² hybridized and planar, allowing for strong resonance stabilization with the adjacent carbonyl group. However, in N,N-dialkylarylsulfonamides like 4-Cl-DMSA, steric hindrance from the dimethyl substitution and the geometry of the sulfonyl group force the nitrogen atom to become pyramidalized[3]. This pyramidalization significantly disrupts the p-dπ orbital overlap between the nitrogen lone pair and the sulfur atom. Consequently, the N-SO₂ bond is thermodynamically weaker than a typical amide bond and is highly prone to reductive cleavage and nucleophilic attack under extreme conditions[3].

Quantitative Thermodynamic Estimates

To predict degradation behavior, we must analyze the theoretical Bond Dissociation Energies (BDE) of the molecule's weakest links.

Table 1: Estimated Thermodynamic Parameters for 4-Cl-DMSA

Bond / LinkageEstimated BDE (kcal/mol)Primary Degradation TriggerMechanistic Vulnerability
N–SO₂ ~65 - 75Hydrolysis / ReductionPyramidalized nitrogen reduces resonance stabilization[3].
Aryl C–Cl ~95 - 97Photolysis (UV)Susceptible to homolytic cleavage via high-energy photons.
Aryl C–S ~100 - 105ThermalRequires high activation energy (>250°C) for SO₂ extrusion.

Primary Degradation Pathways

Based on the thermodynamic profile, 4-Cl-DMSA undergoes three primary modes of degradation when subjected to environmental stress.

  • Hydrolytic Degradation (Acid/Base Catalyzed): Due to the weakened N-SO₂ bond, exposure to strong aqueous acids or bases at elevated temperatures results in the cleavage of the sulfonamide into 4-chlorobenzenesulfonic acid and dimethylamine.

  • Photolytic Degradation: The aryl C-Cl bond absorbs in the UV spectrum. Exposure to UV light (e.g., ICH Q1B conditions) induces homolytic cleavage, generating an aryl radical that can subsequently abstract a hydrogen atom from the solvent to form N,N-dimethylbenzenesulfonamide, or react with oxygen to form phenolic degradants.

  • Thermal Degradation: At extreme temperatures, the molecule undergoes desulfonylation, extruding sulfur dioxide (SO₂) gas.

Degradation_Pathways Parent 4-chloro-N,N-dimethylbenzenesulfonamide Hydrolysis Hydrolytic Pathway (Acid/Base) Parent->Hydrolysis H2O / H+ or OH- Photolysis Photolytic Pathway (UV Exposure) Parent->Photolysis hν (UV) Thermal Thermal Pathway (>250°C) Parent->Thermal Δ Prod1 4-Chlorobenzenesulfonic Acid + Dimethylamine Hydrolysis->Prod1 Prod2 Aryl Radical (Dehalogenation) Photolysis->Prod2 Prod3 SO2 Extrusion (Desulfonylation) Thermal->Prod3

Fig 1. Primary thermodynamic degradation pathways of 4-chloro-N,N-dimethylbenzenesulfonamide.

Stability-Indicating Experimental Protocols

To accurately model the degradation kinetics of 4-Cl-DMSA, a self-validating forced degradation study must be employed. The following protocol utilizes UHPLC-MS/MS to ensure both the separation of structurally similar degradants and the absolute identification of low-level impurities.

Causality & Self-Validation in Protocol Design
  • Why Quenching is Critical: Degradation reactions do not stop when a sample is moved to the autosampler. Failing to neutralize the pH or lower the temperature will result in continuous degradation during the analytical queue, skewing the kinetic data.

  • The Mass Balance Check (Self-Validation): A protocol is only trustworthy if it proves no data is missing. By calculating the Mass Balance ( Total AreaTx​​/Total AreaT0​​ ), we validate that no degradants have escaped detection. A mass balance < 95% indicates the formation of volatile degradants (e.g., dimethylamine or SO₂) or non-UV absorbing species, triggering the need for Charged Aerosol Detection (CAD).

Experimental_Workflow S1 1. Sample Prep (1 mg/mL API) S2 2. Stress Testing (ICH Q1A/B) S1->S2 S3 3. Quenching & Dilution S2->S3 S4 4. UHPLC Separation S3->S4 S5 5. MS/MS Analysis S4->S5

Fig 2. Self-validating UHPLC-MS/MS workflow for forced degradation and stability indicating assays.

Step-by-Step Methodology: Forced Degradation Assay

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 4-Cl-DMSA in an inert diluent (e.g., 50:50 Acetonitrile:Water). Ensure complete dissolution via sonication.

Step 2: Application of Stress Conditions (ICH Q1A/B) Divide the stock into separate vials and apply the stress conditions outlined in Table 2. Target a degradation of 5% to 20%. Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller fragments), which obscures the primary thermodynamic pathways.

Table 2: Forced Degradation Stress Parameters

Stress TypeConditionDurationQuenching AgentTarget Degradation
Acidic 0.1 N HCl at 60°C24 - 48 hours0.1 N NaOH10 - 15%
Basic 0.1 N NaOH at 60°C24 - 48 hours0.1 N HCl10 - 15%
Oxidative 3% H₂O₂ at Room Temp24 hoursSodium thiosulfate5 - 10%
Photolytic 1.2M lux hours (UV/Vis)~7 daysN/A (Remove from light)5 - 10%

Step 3: Quenching and Dilution At designated time points ( T1​,T2​,Tx​ ), extract a 100 µL aliquot. Immediately neutralize the pH using the appropriate quenching agent (e.g., adding equimolar NaOH to an HCl-stressed sample). Dilute the sample to a final concentration of 0.1 mg/mL using the mobile phase to prevent solvent-effect band broadening during injection.

Step 4: UHPLC Separation Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic mobile phase ensures the sulfonamide remains fully protonated, yielding sharp, symmetrical peaks.

Step 5: MS/MS Detection and Mass Balance Calculation Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive electrospray ionization (ESI+) mode.

  • Validation Check: Calculate the mass balance. If the sum of the parent peak area and degradant peak areas at Tx​ is less than 95% of the parent peak area at T0​ , investigate the sample for volatile losses (e.g., dimethylamine escape) using headspace GC-MS.

References

  • Iron-Catalyzed C(sp2)–C(sp3)
  • Source: PMC - National Institutes of Health (NIH)
  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety Source: ACS Publications URL

Sources

Comprehensive Solubility Profile of 4-Chloro-N,N-dimethylbenzenesulfonamide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1)[1] is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in the synthesis of complex N-heterocycles and antiviral STT3A/B inhibitors[2]. Because the compound lacks a hydrogen bond donor (due to the fully substituted N,N-dimethylamine moiety) but possesses strong hydrogen bond acceptors (the sulfonyl oxygens), its solubility is highly dependent on the dielectric and dipolar properties of the surrounding medium. This technical guide explores the thermodynamic solubility profile of this compound in polar aprotic solvents, detailing the mechanistic causality of solvation and providing a self-validating protocol for precise solubility quantification.

Thermodynamic Principles of Solvation

The dissolution of 4-chloro-N,N-dimethylbenzenesulfonamide in polar aprotic solvents is governed by the disruption of its crystalline lattice forces (primarily π−π stacking of the chloroaryl rings and dipole-dipole interactions of the sulfonamide cores) and the subsequent formation of solvent-solute cavities.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this compound. They provide high dielectric constants ( ε ) that stabilize the polar −SO2​ group through strong dipole-dipole interactions without donating protons[3]. This aprotic nature is critical; it prevents protic solvolysis or nucleophilic degradation of the sulfonamide bond, which can occur in harsh protic environments.

Quantitative Data: Solvent Comparison

The following table synthesizes the thermodynamic properties of common polar aprotic solvents and their relative solvation efficacy for fully substituted benzenesulfonamides.

Table 1: Solvation Metrics in Key Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D)Relative Solubility ProfilePrimary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96Very High (>100 mg/mL)Strong dipole-dipole interaction with −SO2​
N,N-Dimethylformamide (DMF) 36.73.82High (~50-100 mg/mL)Dipole-dipole, weak H-bond acceptance
Acetonitrile (MeCN) 37.53.92Moderate (~20-50 mg/mL)Dipole-dipole
Dichloromethane (DCM) 9.11.60Low-ModerateDispersion forces, weak dipole

Solvation Pathway Visualization

The thermodynamic transition from a solid crystalline state to a homogeneous solution involves a distinct sequence of energetic barriers and stabilization events.

Solvation A Solid State (Crystal Lattice) B Solvent Penetration (Polar Aprotic) A->B C Disruption of Lattice Forces B->C D Ion-Dipole Stabilization C->D E Homogeneous Solution D->E

Thermodynamic Solvation Pathway of Sulfonamides in Polar Aprotic Solvents.

Experimental Protocol: High-Throughput Solubility Determination

To accurately determine the thermodynamic (rather than kinetic) solubility of 4-chloro-N,N-dimethylbenzenesulfonamide, a self-validating Isothermal Shake-Flask method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) must be employed[4].

Phase 1: Thermodynamic Equilibration
  • Preparation: Add an excess of solid 4-chloro-N,N-dimethylbenzenesulfonamide (approx. 200 mg) to 1.0 mL of the target polar aprotic solvent (e.g., DMSO or MeCN) in a 2.0 mL borosilicate glass vial.

    • Causality: Glass is strictly required over polypropylene to prevent plasticizer leaching, which can alter the solvent's dielectric environment and artificially shift the solubility equilibrium.

  • Incubation: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C for 48 hours at 500 RPM.

    • Causality: A 48-hour incubation ensures the system transitions past initial kinetic dissolution into a true thermodynamic equilibrium state, preventing the under-reporting of solubility.

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes at 25.0 °C.

    • Causality: High-speed centrifugation is superior to syringe filtration here. It effectively pellets sub-micron crystallites that might otherwise pass through a standard 0.45 µm PTFE filter, which would falsely inflate the quantified solubility.

Phase 3: RP-HPLC Quantification
  • Dilution: Volumetrically dilute an aliquot of the clear supernatant by a factor of 1:100 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Analysis: Inject the sample onto a Newcrom R1 HPLC column (or an equivalent mixed-mode/reverse-phase column utilizing 3 µm particles)[4].

    • Mobile Phase: Acetonitrile / Water / Phosphoric Acid[4].

    • Causality: The inclusion of phosphoric acid is a critical protocol standard. It suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate area integration[4]. (Note: For LC-MS compatibility, substitute phosphoric acid with formic acid to prevent ion suppression in the mass spectrometer).

References

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Separation of Benzenesulfonamide, 4-chloro-N,N-dimethyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and dipole moment of 4-chloro-N,N-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource for professionals in the field. We will explore both cutting-edge computational modeling and established experimental protocols to fully characterize this compound.

Molecular Synopsis and Theoretical Framework

4-chloro-N,N-dimethylbenzenesulfonamide possesses a chemical structure that suggests a nuanced interplay of electronic effects. The sulfonamide group, a common motif in many biologically active compounds, acts as an electron-withdrawing group, while the chloro- and N,N-dimethyl substituents further modulate the electronic distribution across the benzene ring.[1] Understanding these electronic properties is paramount for predicting molecular interactions, reactivity, and ultimately, its utility in various applications.

The dipole moment, a measure of the molecule's overall polarity, arises from the vector sum of individual bond dipoles.[2] Its magnitude and orientation are critical for predicting solubility, membrane permeability, and binding affinity to biological targets.

Computational Analysis: A Quantum Mechanical Approach

Density Functional Theory (DFT) has emerged as a powerful and reliable computational method for investigating the electronic structure of molecules.[3][4] We will employ DFT to predict the electronic properties and dipole moment of 4-chloro-N,N-dimethylbenzenesulfonamide, providing a theoretical foundation for subsequent experimental validation.

Computational Protocol: DFT Calculations

A robust computational protocol is essential for obtaining accurate and reproducible results. The following steps outline a best-practice approach for the DFT analysis of 4-chloro-N,N-dimethylbenzenesulfonamide.[5]

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment.

A recommended level of theory for sulfonamides is the B3LYP functional combined with the 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost.[1]

G start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt freq Frequency Analysis opt->freq prop Electronic Property Calculation freq->prop end HOMO, LUMO, Dipole Moment prop->end

Caption: Computational workflow for DFT analysis.

Predicted Electronic Properties and Dipole Moment
PropertyPredicted ValueUnit
HOMO Energy-6.5 to -7.5eV
LUMO Energy-1.0 to -2.0eV
HOMO-LUMO Gap4.5 to 6.5eV
Dipole Moment3.0 to 5.0Debye

These predicted values provide a valuable starting point for experimental investigation and offer insights into the molecule's potential reactivity and electronic behavior.

Experimental Determination of Electronic Properties

Experimental validation of the computationally predicted electronic properties is crucial for a comprehensive understanding of 4-chloro-N,N-dimethylbenzenesulfonamide. A combination of spectroscopic and electrochemical techniques will be employed.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is a powerful technique for investigating electronic transitions within a molecule.[9][10] The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO.[11][12]

  • Sample Preparation: Prepare a dilute solution of 4-chloro-N,N-dimethylbenzenesulfonamide in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Instrument Setup: Use a dual-beam UV-Visible spectrophotometer and record a baseline spectrum with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

The resulting spectrum will reveal the wavelengths at which the molecule absorbs light, corresponding to its electronic transitions. The HOMO-LUMO gap can be estimated from the onset of the lowest energy absorption band.

G cluster_0 UV-Vis Spectrophotometer light_source Light Source monochromator Monochromator light_source->monochromator sample_cell Sample monochromator->sample_cell detector Detector sample_cell->detector data_output data_output detector->data_output Absorption Spectrum

Caption: Experimental setup for UV-Visible spectroscopy.

Cyclic Voltammetry: Determining HOMO and LUMO Energy Levels

Cyclic voltammetry (CV) is an electrochemical technique that provides direct measurement of the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[13][14][15]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Addition: Dissolve a small amount of 4-chloro-N,N-dimethylbenzenesulfonamide in the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current to obtain a cyclic voltammogram.

From the voltammogram, the onset potentials of the first oxidation and reduction peaks can be determined and used to calculate the HOMO and LUMO energy levels using established empirical equations.[13]

Experimental Determination of the Dipole Moment

The dipole moment of 4-chloro-N,N-dimethylbenzenesulfonamide can be experimentally determined by measuring the dielectric constant and refractive index of its solutions in a non-polar solvent. The Guggenheim method is a widely used and reliable approach that simplifies the calculations.[16][17][18]

Experimental Protocol: Guggenheim Method
  • Solution Preparation: Prepare a series of dilute solutions of 4-chloro-N,N-dimethylbenzenesulfonamide in a non-polar solvent (e.g., benzene or cyclohexane) of accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a precision dielectric constant meter.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

  • Data Analysis: Plot the difference in dielectric constant between the solution and the pure solvent against the solute concentration. Similarly, plot the difference in the square of the refractive index against the solute concentration.

  • Dipole Moment Calculation: The slopes of these two plots are used in the Guggenheim equation to calculate the dipole moment of the solute.

G cluster_0 Measurements cluster_1 Data Analysis diel Dielectric Constant (ε) plot1 Plot Δε vs. Concentration diel->plot1 ref Refractive Index (n) plot2 Plot Δ(n^2) vs. Concentration ref->plot2 calc Guggenheim Equation Calculation plot1->calc plot2->calc result Dipole Moment (μ) calc->result

Caption: Workflow for dipole moment determination via the Guggenheim method.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for the characterization of the electronic properties and dipole moment of 4-chloro-N,N-dimethylbenzenesulfonamide, integrating both computational and experimental methodologies. The predicted and experimentally determined values for the HOMO-LUMO gap and dipole moment will provide a robust dataset for understanding the molecule's fundamental properties.

This knowledge is invaluable for researchers in drug development, as it can inform the design of more potent and selective inhibitors by enabling a deeper understanding of drug-receptor interactions. Furthermore, in materials science, these electronic parameters are critical for the rational design of novel organic materials with tailored optoelectronic properties. Future studies could explore the impact of solvent polarity on the electronic properties (solvatochromism) to further refine our understanding of this versatile molecule.[19][20][21]

References

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  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Buenker, R. J., & Schulte, G. N. (1959). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Journal of the Minnesota Academy of Science, 27(1), 12-14. [Link]

  • Wikipedia. (2023, November 29). Vibrational solvatochromism. In Wikipedia. [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. [Link]

  • Nowak, K., & Wysocki, S. (2008). An Experimental and Theoretical Study of Dipole Moments of N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 805-810. [Link]

  • De'Arman, V. T., et al. (2021). Rich redox-activity and solvatochromism in a family of heteroleptic cobalt complexes. Dalton Transactions, 50(43), 15463-15472. [Link]

  • Wikipedia. (2024, March 13). Density functional theory. In Wikipedia. [Link]

  • Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 17(4), 512. [Link]

  • Çelik, S., et al. (2023). Solvatochromism and Optoelectronic Properties of Thiosemicarbazone Derivatives Having π-Conjugated Systems. Journal of Molecular Structure, 1274, 134547. [Link]

  • UV-Vis Spectroscopy. (n.d.). [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). YouTube. [Link]

  • Oda, A., Takano, Y., & Takahashi, O. (2012). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Computational Chemistry, 33(26), 2115-2125. [Link]

  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (2019). ResearchGate. [Link]

  • Simm, G. N., et al. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5163-5170. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438. [Link]

  • An experimental and theoretical study of dipole moments of N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide. (n.d.). ResearchGate. [Link]

  • Determination of LUMO and HOMO using cyclic voltammetry and Optical band gap. (2025, May 10). ResearchGate. [Link]

  • Dipole moment hs13. (2014, May 22). SlideShare. [Link]

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  • Vibha, K., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147. [Link]

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  • Lee, S., & Cho, M. (2012). Vibrational solvatochromism and electrochromism. II. Multipole analysis. The Journal of Chemical Physics, 137(11), 114104. [Link]

  • Lokshin, V., et al. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. New Journal of Chemistry, 45(2), 770-779. [Link]

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  • Hencsei, P., et al. (1981). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Periodica Polytechnica Chemical Engineering, 25(3), 181-190. [Link]

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  • Uriarte, I., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2807. [Link]

  • Ho, J., & Coote, M. L. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A, 126(49), 9225-9236. [Link]

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  • Gwarzo, N. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7458. [Link]

  • Jana, A., et al. (2020). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 44(4), 1319-1328. [Link]

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Comprehensive Safety and In Vitro Toxicity Profile of 4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1): A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, 4-chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1)[1] serves as a highly versatile synthetic intermediate. Its unique structural motif—a para-chlorinated benzene ring coupled with an N,N-dimethylsulfonamide group—makes it a critical building block for synthesizing covalent molecular glue degraders[2], broad-spectrum antiviral STT3A/B inhibitors[3], and iminopyridine derivatives for urinary tract pathologies[4].

As a Senior Application Scientist, it is imperative to approach this compound not just as a static chemical, but as a dynamic entity whose physicochemical properties dictate its in vitro behavior, metabolic liabilities, and toxicological profile. This whitepaper provides an authoritative guide to the safety data, mechanistic toxicity, and validated experimental protocols required for handling and profiling this compound in preclinical settings.

Part 1: Physicochemical Properties & Safety Data Sheet (SDS) Parameters

Before initiating any in vitro biological assays, establishing the chemical and physical baseline of the compound is mandatory. The lipophilicity and electron distribution driven by the chloro- and sulfonamide groups directly influence both its cellular permeability and its potential for off-target protein binding.

Core Chemical Identification
PropertyValueReference
Chemical Name 4-chloro-N,N-dimethylbenzenesulfonamide[5]
CAS Registry Number 7463-22-1[1]
Molecular Formula C8H10ClNO2S[6]
Molecular Weight 219.69 g/mol [7]
Boiling Point 311.9 ºC at 760 mmHg[1]
Melting Point 76-77 °C[6]
Density 1.316 g/cm³[1]
Canonical SMILES O=S(=O)(N(C)C)c1ccc(cc1)Cl[5]
Hazard Identification & Handling Causality

While 4-chloro-N,N-dimethylbenzenesulfonamide is not highly acutely toxic, it is a reactive halogenated sulfonamide.

  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (STOT SE 3; Respiratory tract irritation).

  • Handling Rationale: The lipophilic nature of the chlorinated aromatic ring enhances dermal penetration. Therefore, handling must be conducted using nitrile gloves (which offer superior resistance to non-polar organic compounds compared to latex) and inside a Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates during powder weighing.

  • Storage: Store at room temperature in a desiccated environment. The sulfonamide linkage is generally stable, but the compound should be protected from strong oxidizing agents to prevent premature degradation of the N,N-dimethyl moiety.

Part 2: In Vitro Toxicity Mechanisms & Pharmacological Profiling

When transitioning this compound from a chemical intermediate to a biological probe or API precursor, several mechanistic toxicity vectors must be evaluated.

Metabolic Liability of the N,N-Dimethyl Group

The N,N-dimethylamine moiety is highly susceptible to oxidative metabolism. In in vitro liver microsome assays, Cytochrome P450 enzymes (particularly CYP3A4) rapidly catalyze the oxidative N-demethylation of this group. In the development of STT3A/B inhibitors, researchers noted that managing the metabolic stability of N-heterocycles and related alkyl groups was critical to reducing in vitro unbound clearance and improving pharmacokinetic profiles[3].

Covalent Target Engagement and Off-Target Toxicity

Derivatives of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide have been successfully converted into acrylamide-bearing covalent probes. These probes act as molecular glues, specifically targeting an allosteric cysteine (C111) on the E2 ubiquitin-conjugating enzyme UBE2D1, which subsequently drives the degradation of the oncogenic transcription factor NF-κB[2]. When assessing the toxicity of such derivatives, chemoproteomic profiling is required to distinguish between mechanism-based (on-target) efficacy and ligand-specific (off-target) toxicity[3].

Cardiotoxicity (hERG Liability)

Sulfonamide-containing small molecules frequently exhibit off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT prolongation and torsades de pointes (TdP)[3][4]. Consequently, patch-clamp electrophysiology must be integrated early into the screening cascade.

G A Compound Synthesis (CAS: 7463-22-1) B Physicochemical Profiling (LogP, Solubility) A->B C In Vitro Cytotoxicity (HepG2 / HEK293) B->C D Metabolic Stability (HLM / CYP450) B->D E Cardiotoxicity (hERG Patch-Clamp) B->E

In vitro toxicity and safety screening workflow for sulfonamide derivatives.

Part 3: Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data reproducibility.

Protocol 1: High-Throughput In Vitro Cytotoxicity Profiling (HepG2)

Objective: Determine the IC50 of the compound to establish a baseline safety window. Causality: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than a colorimetric MTT assay. Sulfonamides can inadvertently uncouple mitochondrial oxidative phosphorylation, leading to false-positive viability readings in MTT assays. ATP quantification provides a direct, orthogonal measurement of absolute metabolic collapse.

  • Cell Seeding: Seed HepG2 hepatoma cells at 5,000 cells/well in a 384-well opaque white plate using DMEM supplemented with 10% FBS. Self-validation: Include cell-free wells containing only media to establish background luminescence.

  • Compound Preparation: Prepare a 10 mM stock of 4-chloro-N,N-dimethylbenzenesulfonamide in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler to achieve a final top concentration of 100 µM. Causality: Maintain a constant 0.1% DMSO final concentration across all wells to prevent solvent-induced cytotoxicity from confounding the IC50 calculation.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Chemoproteomic Profiling (isoTOP-ABPP) for Covalent Derivatives

Objective: Identify off-target cysteine reactivity for acrylamide derivatives of the compound[2]. Causality: By utilizing Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), we can quantitatively map the proteome-wide reactivity of the compound, ensuring that the observed cellular toxicity is driven by the intended target rather than indiscriminate alkylation.

  • Lysate Preparation: Lyse HAP1 cells in native buffer (PBS with protease inhibitors) using probe sonication. Centrifuge at 100,000 x g to isolate the soluble proteome.

  • Probe Incubation: Treat the proteome (2 mg/mL) with the alkyne-functionalized sulfonamide derivative (10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Click Chemistry: Append a biotin-azide tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Self-validation: The use of a vehicle control ensures that endogenous biotinylated proteins are mathematically subtracted during MS analysis.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin agarose. Perform on-bead trypsin digestion to release unmodified peptides, followed by TEV protease cleavage to release the probe-modified peptides.

  • LC-MS/MS: Analyze via quantitative mass spectrometry to identify engaged cysteines (e.g., C111 on UBE2D1)[2].

G N1 Cell Lysate Preparation (Native Conditions) N2 Probe Incubation (Sulfonamide-Acrylamide) N1->N2 N3 CuAAC Click Chemistry (Rhodamine/Biotin) N2->N3 N4 Streptavidin Enrichment & Trypsin Digestion N3->N4 N5 LC-MS/MS Analysis (Target Identification) N4->N5

Chemoproteomic profiling (isoTOP-ABPP) workflow for covalent sulfonamide probes.

References

  • 4-chloro-N,N-dimethyl-benzenesulfonamide | CAS#:7463-22-1. chemsrc.com.
  • 4-CHLORO-N,N-DIMETHYLBENZENESULFONAMIDE. drugfuture.com.
  • 4-Chloro-N,N-dimethylbenzenesulfonamide - CAS Common Chemistry. cas.org.
  • 4-CHLORO-N,N-DIMETHYLBENZENESULFONAMIDE - gsrs. nih.gov.
  • Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC. nih.gov.
  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety. acs.org.
  • JP5462803B2 - Iminopyridine derivatives and uses thereof. google.com.

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The Mechanistic Profiling of 4-Chloro-N,N-dimethylbenzenesulfonamide in Biological Assays: From Direct Inhibition to Covalent Induced Proximity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & The Mechanistic Paradigm Shift

In modern drug discovery, the benzenesulfonamide motif is a privileged scaffold. Historically, primary sulfonamides ( R−SO2​NH2​ ) have been utilized as classic inhibitors of metalloenzymes, most notably Carbonic Anhydrase (CA), where the sulfonamidate anion coordinates directly with the active-site zinc ion[1].

However, 4-chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1; Formula: C8​H10​ClNO2​S ) represents a critical structural divergence[2][3]. The N,N-dimethyl substitution eliminates the ionizable nitrogen proton, rendering the molecule incapable of forming the zinc-coordinating anion. This simple alkylation effectively "dials out" off-target Carbonic Anhydrase activity, repurposing the electron-deficient, hydrophobic 4-chlorobenzenesulfonamide core for entirely different mechanistic roles.

This whitepaper details the mechanism of action of this compound and its direct derivatives across three distinct biological paradigms: host-directed antiviral STT3A/B inhibition, chemoproteomic-enabled targeted protein degradation (molecular glues), and α1D​ adrenergic receptor antagonism.

Mechanism I: Host-Directed Antiviral Activity via STT3A/B Inhibition

Viruses frequently hijack host N-linked glycosylation machinery to fold their surface proteins and evade immune detection. The oligosaccharyltransferase (OST) complex, specifically its catalytic subunits STT3A and STT3B , is a prime target for broad-spectrum antivirals[4]. Derivatives of the 4-chloro-N,N-dimethylbenzenesulfonamide scaffold act as potent inhibitors of this complex.

Causality & Assay Logic

The inhibition of STT3A/B prevents the transfer of lipid-linked oligosaccharides to nascent polypeptides. To quantify this in a high-throughput biological assay, researchers utilize an engineered Endoplasmic Reticulum (ER)-targeted Firefly luciferase reporter. In its native state, this reporter is heavily glycosylated by the OST complex, which paradoxically misfolds and inactivates the luciferase. When a compound successfully inhibits STT3A/B, the luciferase remains unglycosylated, folds correctly, and emits a luminescent signal. Thus, the assay is a "gain-of-signal" system, which inherently filters out cytotoxic false positives (as dead cells cannot produce ATP for luminescence)[4].

G A Sulfonamide Binding B STT3A/B Inhibition A->B C Blocked N-Linked Glycosylation B->C D Luciferase Folding C->D E Luminescent Readout D->E

Fig 1: Gain-of-signal logic in the ER-Luc STT3A/B inhibition assay.

Protocol: ER-Luc Reporter Screening Assay

Self-Validating System: Tunicamycin is used as a positive control, and a mutant luciferase lacking glycosylation sites is used as a counter-screen to rule out direct luciferase stabilization.

  • Cell Seeding: Plate H1 HeLa cells stably expressing the ER-targeted Firefly luciferase reporter in 384-well white opaque plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Dispense the 4-chloro-N,N-dimethylbenzenesulfonamide derivative (e.g., 10-point dose-response, 0.1% DMSO final concentration). Include Tunicamycin (1 μM ) as a positive control for OST inhibition.

  • Incubation: Incubate for 24 hours to allow for reporter turnover and accumulation of the unglycosylated, active luciferase.

  • Detection: Add an equal volume of steady-glo luciferase reagent. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Mechanism II: Scaffold for Covalent Induced-Proximity (Molecular Glues)

Beyond direct occupancy-driven pharmacology, the 4-chloro-N,N-dimethylbenzenesulfonamide core is a highly effective hydrophobic directing group in chemoproteomics. By functionalizing the 3-position with an acrylamide warhead (synthesized directly from 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide), researchers generated EN450 , a covalent molecular glue degrader[5][6].

Causality & Assay Logic

EN450 covalently engages an allosteric cysteine on UBE2D (a ubiquitin-conjugating E2 enzyme). The 4-chloro-N,N-dimethylbenzenesulfonamide moiety then acts as a hydrophobic surface that artificially recruits the oncogenic transcription factor NF- κ B (specifically the p105/p50 isoforms). This induced proximity bypasses the need for a traditional E3 ligase, directly transferring ubiquitin from UBE2D to NF- κ B, leading to its proteasomal degradation[5].

G UBE UBE2D (E2 Ligase) TERNARY Ternary Complex Formation UBE->TERNARY GLUE EN450 (Covalent Glue) GLUE->TERNARY Covalent binding to Cys NFKB NF-κB (Target) NFKB->TERNARY Hydrophobic recruitment UBIQ Ubiquitination TERNARY->UBIQ DEG Proteasomal Degradation UBIQ->DEG

Fig 2: Ternary complex formation and degradation pathway driven by EN450.

Protocol: Chemoproteomic Degradation & Target Validation Assay

Self-Validating System: Pre-treatment with MLN4924 (a NEDDylation inhibitor) blocks Cullin-RING ligase activity. If degradation is rescued by MLN4924, the mechanism is confirmed to be ubiquitin-proteasome dependent rather than off-target cytotoxicity[5].

  • Cell Culture: Culture HAP1 cells (or HEK293T) in IMDM supplemented with 10% FBS.

  • Mechanistic Pre-treatment: Pre-treat a subset of wells with DMSO vehicle or MLN4924 (1 μM ) for 1 hour to inhibit native NEDDylation pathways.

  • Glue Administration: Treat cells with EN450 (50 μM ) or DMSO vehicle for 24 hours.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting: Separate 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against NF- κ B (p105/p50 isoforms), UBE2D1, and GAPDH (loading control).

  • Analysis: Quantify the >4-fold reduction in NF- κ B bands in EN450-treated lanes, and confirm rescue in the MLN4924 pre-treated lanes.

Mechanism III: α1D​ Adrenergic Receptor Antagonism

The tertiary sulfonamide core is also recognized in the development of iminopyridine derivatives targeting the α1D​ adrenergic receptor, which is heavily distributed in the cardiovascular system and lower urinary tract[7].

Causality & Assay Logic

Compounds utilizing the 4-chloro-N,N-dimethylbenzenesulfonamide moiety as a peripheral binding element exhibit high selectivity for the α1D​ subtype over α1A​ and α1B​ . Antagonism at this G-protein coupled receptor (GPCR) prevents norepinephrine-induced intracellular calcium mobilization, relaxing smooth muscle tissue to treat Benign Prostatic Hyperplasia (BPH)[7].

Quantitative Data Summary

The following table synthesizes the distinct pharmacological profiles of 4-chloro-N,N-dimethylbenzenesulfonamide and its immediate derivatives across the discussed biological assays.

Target ClassSpecific TargetRole of the ScaffoldAssay ReadoutMechanistic Consequence
Metalloenzyme Carbonic AnhydraseInactive (Negative Control) Stopped-Flow CO2​ Lack of N-H proton prevents Zn2+ binding.
Enzyme Complex OST (STT3A/B)Active PharmacophoreER-Luc LuminescenceBlocks viral N-linked glycosylation[4].
E2 Ligase / TF UBE2D / NF- κ BHydrophobic Glue ScaffoldWestern Blot (p105/p50)Ubiquitination & Proteasomal degradation[5].
GPCR α1D​ AdrenergicPeripheral Binding MotifIntracellular Ca2+ Smooth muscle relaxation (BPH treatment)[7].

References

  • 4-Chloro-N,N-dimethylbenzenesulfonamide - Inxight Drugs ncats.io [Link]

  • 4-CHLORO-N,N-DIMETHYLBENZENESULFONAMIDE - gsrs nih.gov [Link]

  • 4-Chloro-N,N-dimethylbenzenesulfonamide - CAS Common Chemistry cas.org [Link]

  • Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC nih.gov [Link]

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety acs.org [Link]

  • Leveraging Chemoproteomics for Covalent Induced-Proximity Approaches escholarship.org [Link]

  • JP5462803B2 - Iminopyridine deriv

Sources

An In-Depth Technical Guide to the Synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, renowned for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific compound, 4-chloro-N,N-dimethylbenzenesulfonamide, serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its structural features—a chlorinated aromatic ring and a dimethylated sulfonamide group—offer sites for further chemical modification, making it a versatile precursor in the development of novel pharmaceutical candidates. This guide provides a comprehensive overview of the principal synthesis pathways to 4-chloro-N,N-dimethylbenzenesulfonamide, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthesis Strategy: A Two-Step Approach

The most established and industrially viable route to 4-chloro-N,N-dimethylbenzenesulfonamide is a two-step synthesis. This pathway first involves the preparation of the key intermediate, 4-chlorobenzenesulfonyl chloride, followed by its reaction with dimethylamine to yield the final product.

cluster_0 Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride cluster_1 Step 2: Formation of 4-chloro-N,N-dimethylbenzenesulfonamide Chlorobenzene Chlorobenzene Sulfonyl_chloride 4-chlorobenzenesulfonyl chloride Chlorobenzene->Sulfonyl_chloride Chlorosulfonylation Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Sulfonyl_chloride Final_product 4-chloro-N,N-dimethylbenzenesulfonamide Sulfonyl_chloride->Final_product Nucleophilic Substitution Dimethylamine Dimethylamine Dimethylamine->Final_product

Caption: Overview of the two-step synthesis pathway.

Part 1: Synthesis of the Key Precursor: 4-chlorobenzenesulfonyl chloride

The synthesis of 4-chlorobenzenesulfonyl chloride is predominantly achieved through the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid. This reaction, known as chlorosulfonylation, is a robust and well-documented method.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion ( SO2​Cl+ ), which is generated in situ. The chlorobenzene ring, activated by the chloro substituent (an ortho-, para-director), undergoes electrophilic attack, primarily at the para position due to steric hindrance at the ortho positions. A subsequent loss of a proton restores the aromaticity of the ring, yielding 4-chlorobenzenesulfonyl chloride.

cluster_0 Chlorosulfonylation of Chlorobenzene Chlorobenzene Chlorobenzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Chlorobenzene->Sigma_Complex Electrophilic Attack Chlorosulfonic_Acid Chlorosulfonic Acid (HSO3Cl) Electrophile_Generation Generation of Electrophile (SO2Cl+) Chlorosulfonic_Acid->Electrophile_Generation Electrophile_Generation->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 4-chlorobenzenesulfonyl chloride Deprotonation->Product

Caption: Mechanism of chlorosulfonylation.

Comparative Analysis of Synthetic Protocols for 4-chlorobenzenesulfonyl chloride

Several variations of the chlorosulfonylation of chlorobenzene have been reported, primarily differing in the reaction conditions and the use of additives. The choice of protocol often depends on the desired scale, purity requirements, and environmental considerations.

Protocol Reagents & Conditions Yield Advantages Disadvantages Reference
Excess Chlorosulfonic Acid Chlorobenzene, excess chlorosulfonic acid, 30-70°C70-80%Mature process, good product quality.Complex workup, generation of HCl gas, significant acidic wastewater.[1]
Thionyl Chloride Co-reagent Chlorobenzene, chlorosulfonic acid, thionyl chloride, 70°C~76% (without catalyst)Can proceed without a catalyst.Still generates significant waste.[2]
Sulfamic Acid Catalyst Chlorobenzene, chlorosulfonic acid, thionyl chloride, sulfamic acid (catalyst), 70°C~94%High yield, improved efficiency.Requires an additional reagent.[2][3]
Solvent-Mediated Synthesis Chlorobenzene, chlorosulfonic acid, 1,2-dichloroethane (solvent), NaCl (additive), 55-60°CHighImproved reaction control, potential for higher purity.Use of a halogenated solvent.[4][5]
Detailed Experimental Protocol: Synthesis of 4-chlorobenzenesulfonyl chloride (Sulfamic Acid Catalyzed)

This protocol, adapted from patented procedures, offers a high-yield synthesis of 4-chlorobenzenesulfonyl chloride.[2][3]

Materials:

  • Chlorobenzene (112.6 g, 1.0 mol)

  • Chlorosulfonic acid (122 g, 1.05 mol)

  • Sulfamic acid (1 g, catalyst)

  • Thionyl chloride (180 g, 1.5 mol)

  • Ice water

  • Round-bottom flask with overhead stirrer, dropping funnel, condenser, and heating mantle.

Procedure:

  • To a stirred solution of chlorosulfonic acid (122 g, 1.05 mol) in a round-bottom flask, add chlorobenzene (112.6 g, 1.0 mol) dropwise at 70°C over 1 hour.

  • Maintain the mixture at 70°C and stir for an additional 15 minutes.

  • Add sulfamic acid (1 g) to the reaction mixture.

  • Add thionyl chloride (180 g, 1.5 mol) dropwise at 70°C over 2 hours. Continue stirring until the evolution of gas ceases.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Carefully and slowly pour the residue onto ice water with vigorous stirring.

  • Collect the precipitated 4-chlorobenzenesulfonyl chloride by suction filtration and wash thoroughly with ice water.

  • The moist product can be used directly in the next step or dried for storage. The reported yield of the dry product is approximately 94.4% of the theoretical yield.[2]

Part 2: Synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide

The final step in the synthesis is the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

Dimethylamine, a nucleophile, attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, either an excess of dimethylamine or an added base like triethylamine, neutralizes the generated hydrochloric acid, driving the reaction to completion.

cluster_0 Formation of 4-chloro-N,N-dimethylbenzenesulfonamide Sulfonyl_Chloride 4-chlorobenzenesulfonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Tetrahedral_Intermediate Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Product 4-chloro-N,N-dimethylbenzenesulfonamide Chloride_Elimination->Product

Caption: Mechanism of sulfonamide formation.

Detailed Experimental Protocol: Synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide

This protocol is a generalized procedure based on standard methods for the synthesis of N,N-disubstituted sulfonamides from sulfonyl chlorides.

Materials:

  • 4-chlorobenzenesulfonyl chloride (e.g., 21.1 g, 0.1 mol)

  • Aqueous solution of dimethylamine (e.g., 40% in water, ~2 equivalents)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve 4-chlorobenzenesulfonyl chloride (21.1 g, 0.1 mol) in dichloromethane (100 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add the aqueous dimethylamine solution (~0.2 mol) to the stirred solution of the sulfonyl chloride. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-chloro-N,N-dimethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a solid.

Alternative Synthesis Pathways

While the two-step approach is the most common, other methods for the synthesis of sulfonamides exist, which may be advantageous in certain contexts, such as for the preparation of a diverse library of analogs.

  • Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids: This method allows for the synthesis of arylsulfonyl chlorides under milder conditions from arylboronic acids. The resulting sulfonyl chloride can then be reacted with an amine in a one-pot fashion. This approach offers greater functional group tolerance compared to the classical chlorosulfonylation.[6]

  • One-Pot Synthesis from Aryl Carboxylic Acids: A copper-catalyzed decarboxylative halosulfonylation has been developed, which converts aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination to form sulfonamides. This method avoids the pre-functionalization of the starting materials.[7]

Characterization of 4-chloro-N,N-dimethylbenzenesulfonamide

The identity and purity of the synthesized 4-chloro-N,N-dimethylbenzenesulfonamide should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR (in CDCl₃):

    • Aromatic protons: Two doublets in the range of δ 7.5-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • N-methyl protons: A singlet at approximately δ 2.7-3.0 ppm, integrating to 6 protons.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The carbon bearing the chloro group and the carbon bearing the sulfonyl group will be distinct from the other two aromatic carbons.

    • N-methyl carbons: A single signal around δ 38-40 ppm.

  • Infrared (IR) Spectroscopy:

    • Characteristic strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide are expected in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

    • C-Cl stretching vibration in the aromatic ring will appear in the fingerprint region.

    • Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling Precautions

The synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[8][9][10] It can cause severe burns to the skin and eyes and is harmful if inhaled.[8][9] Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat when handling this chemical.[10] Ensure that an emergency shower and eyewash station are readily accessible.[11]

  • 4-chlorobenzenesulfonyl chloride: This compound is a lachrymator and is corrosive. It is also moisture-sensitive and should be handled in a dry environment.

  • Thionyl Chloride: This is a corrosive and toxic liquid that reacts with water to produce hydrogen chloride and sulfur dioxide.

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. Available from: [Link]

  • Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Biscoe, M. R., & MacMillan, D. W. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 11181–11184. Available from: [Link]

  • PubChem. 4-chloro-N,N-dimethylbenzamide. Available from: [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1541. Available from: [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1540. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. Available from: [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • DU PONT. Chlorosulfonic acid. Available from: [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3022. Available from: [Link]

  • ScienceOpen. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Available from: [Link]

  • ResearchGate. (PDF) 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Available from: [Link]

Sources

Methodological & Application

palladium-catalyzed cross-coupling protocols using 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Protocols for 4-Chloro-N,N-dimethylbenzenesulfonamide

Executive Summary

4-Chloro-N,N-dimethylbenzenesulfonamide is a highly versatile, yet historically challenging, electrophile in modern drug discovery and organic synthesis[1]. While unactivated aryl chlorides are generally recalcitrant to palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C(sp2)-Cl bond, the strongly electron-withdrawing nature of the para-sulfonamide group (-SO2NMe2) significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic activation facilitates the initial oxidative addition of Pd(0)[1]. However, the coordinating potential of the sulfonamide moiety necessitates careful ligand design to prevent catalyst poisoning. This application note details optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings utilizing this specific substrate, grounded in recent pharmaceutical applications such as the synthesis of potent STT3A/B antiviral inhibitors[2].

Mechanistic Rationale & Causality

In palladium catalysis involving sulfonamides, the choice of the ligand architecture dictates the success of the coupling[3]:

  • Oxidative Addition: The electron-deficient nature of 4-chloro-N,N-dimethylbenzenesulfonamide accelerates oxidative addition compared to standard chlorobenzenes. However, simple phosphines (e.g., PPh3) often fail to provide sufficient electron density to the Pd center to fully stabilize the resulting Pd(II) intermediate.

  • Transmetalation / Amine Binding: The sulfonamide oxygen atoms can act as competitive ligands, potentially forming off-target chelates with the Pd center. Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or RuPhos) create a steric shield around the metal, preventing unwanted coordination while promoting the desired transmetalation or amine binding.

  • Reductive Elimination: The steric bulk of ligands like XPhos forces the two coupling partners into close proximity on the Pd coordination sphere, dramatically accelerating reductive elimination and preventing protodehalogenation side reactions.

Catalytic Cycle Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd + 4-chloro-N,N-dimethylbenzenesulfonamide PdII_1 Ar-Pd(II)(Cl)L_n (Ar = 4-SO2NMe2-C6H4) OxAdd->PdII_1 Transmet Transmetalation (R-B(OH)2 + Base) PdII_1->Transmet PdII_2 Ar-Pd(II)(R)L_n Transmet->PdII_2 - B(OH)3, - Cl- RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (4-R-N,N-dimethylbenzenesulfonamide) RedElim->Product

Pd-catalyzed Suzuki-Miyaura cycle for 4-chloro-N,N-dimethylbenzenesulfonamide.

Reaction Optimization Matrix

The following table summarizes the causal relationship between catalyst architecture and reaction efficiency for the Suzuki-Miyaura coupling of 4-chloro-N,N-dimethylbenzenesulfonamide with phenylboronic acid.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Outcome
Pd(OAc)2PPh3K2CO3Toluene/H2O (4:1)100< 20Insufficient electron density for efficient oxidative addition.
Pd(dppf)Cl2dppfK2CO3Dioxane/H2O (4:1)9045Bidentate ligand restricts geometry, slowing reductive elimination.
Pd2(dba)3XPhosK3PO4Dioxane/H2O (4:1)100> 95High electron density and steric bulk drive the full catalytic cycle.
Pd(OAc)2RuPhosCs2CO3Toluene/H2O (4:1)110> 95Excellent for highly sterically hindered boronic acids.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using aryl/heteroaryl boronic acids. This protocol is adapted from methodologies used in the synthesis of complex antiviral inhibitors[2].

Reagents:

  • 4-Chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 219.7 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-chloro-N,N-dimethylbenzenesulfonamide, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

    • Causality: Solid-state mixing of the Pd source and ligand prior to solvent addition facilitates the rapid in-situ generation of the active L1Pd(0) species.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL). Seal the vial with a PTFE-lined septum cap.

    • Causality: The biphasic system is critical; dioxane dissolves the organic substrates and catalyst, while water dissolves the K3PO4, generating the reactive boronate complex required for transmetalation.

  • Reaction Execution: Heat the biphasic mixture at 100 °C under vigorous stirring (1000 rpm) for 4-6 hours.

  • In-Process Control (IPC) & Self-Validation: At t=4h, halt stirring to allow phase separation. Withdraw 10 µL of the upper organic layer. Dilute with 1 mL MeCN and analyze via LC-MS (ESI+).

    • Validation Metric: Disappearance of the starting material peak at m/z 220.0 [M+H]+. Appearance of the product mass (e.g., m/z 262.1 for phenylboronic acid coupling). If SM remains >5%, continue heating for 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with secondary amines.

Reagents:

  • 4-Chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 219.7 mg)

  • Secondary Amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.03 equiv, 3 mol%, 6.7 mg)

  • RuPhos (0.06 equiv, 6 mol%, 28.0 mg)

  • Cs2CO3 (1.5 equiv, 1.5 mmol, 488.7 mg)

  • Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an inert-atmosphere glovebox, charge a vial with 4-chloro-N,N-dimethylbenzenesulfonamide, Pd(OAc)2, RuPhos, and Cs2CO3.

    • Causality: Cs2CO3 is chosen over stronger bases like NaOtBu to prevent potential base-mediated cleavage of the sulfonamide group or other sensitive functional groups.

  • Reagent Addition: Add the secondary amine and anhydrous, degassed toluene (5.0 mL). Seal the vial.

  • Reaction Execution: Heat the mixture at 110 °C for 12 hours.

    • Causality: Toluene at reflux provides the necessary thermal energy to overcome the high activation barrier of the C-N reductive elimination step, which is often rate-limiting in Buchwald-Hartwig aminations of electron-deficient aryls.

  • IPC & Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Metric: The starting aryl chloride typically has an Rf of ~0.5. The aminated product will generally be more polar (lower Rf) and highly UV-active at 254 nm.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with EtOAc (20 mL). Concentrate the filtrate.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.

References

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics. The Journal of Organic Chemistry - ACS Publications. 1

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety. ACS Publications. 2

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Science Foundation (NSF.gov). 3

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-N,N-dimethylbenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The nucleophilic aromatic substitution (SNAr) of deactivated aryl halides is a cornerstone reaction in medicinal chemistry, frequently utilized to construct complex pharmacophores. 4-Chloro-N,N-dimethylbenzenesulfonamide is a highly versatile building block, recently highlighted in the synthesis of broad-spectrum antiviral STT3A/B inhibitors [1] and novel β -catenin inhibitors for colorectal cancer [2].

Unlike classic electrophilic aromatic substitution, the SNAr mechanism proceeds via an Addition-Elimination pathway. The causality of this reactivity relies entirely on the electronic environment of the aromatic ring. The N,N-dimethylsulfonamide group ( −SO2​NMe2​ ) serves as a strong electron-withdrawing group (EWG). When positioned para to the chloride leaving group, it withdraws electron density via induction and resonance, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This activation allows a nucleophile (such as a secondary amine) to attack the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

SNAr_Mechanism A Aryl Chloride (4-chloro-N,N-dimethylbenzenesulfonamide) C Addition Step (Rate-Determining) A->C B Nucleophile (e.g., 2° Amine) B->C D Meisenheimer Complex (Stabilized by -SO2NMe2) C->D E Elimination Step (Fast) D->E F Substituted Product + Chloride Leaving Group E->F

Logical flow of the Addition-Elimination SNAr mechanism.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that successful SNAr protocols are not born from random screening, but from understanding the thermodynamic and kinetic requirements of the Meisenheimer complex.

  • Solvent Selection (The Kinetic Driver): The formation of the Meisenheimer complex is the rate-determining step. Polar aprotic solvents like DMSO or DMF are mandatory. Causality: These solvents possess high dielectric constants and strong dipole moments that effectively solvate the counter-cations (e.g., K+ from the base) while leaving the nucleophilic amine unsolvated ("naked") and highly reactive. Protic solvents (like ethanol) would hydrogen-bond to the nucleophile, dampening its reactivity.

  • Base Selection (The Thermodynamic Sink): A base is required to scavenge the HCl byproduct, driving the equilibrium forward. Potassium carbonate ( K2​CO3​ ) is the industry standard for amine nucleophiles. It is heterogeneous in DMSO, providing a controlled, mild basic environment that prevents unwanted side reactions (such as hydrolysis of the sulfonamide) while effectively neutralizing the acid. For highly hindered or less nucleophilic amines, soluble organic bases like DIPEA (N,N-Diisopropylethylamine) can be substituted.

  • Thermal Activation: While nitro-activated aryl chlorides can undergo SNAr at room temperature, the −SO2​NMe2​ group is a weaker EWG. Consequently, thermal activation (typically 80 °C – 100 °C) is required to overcome the activation energy barrier of the addition step.

Reaction Optimization Data

The following table summarizes the optimization landscape for the substitution of 4-chloro-N,N-dimethylbenzenesulfonamide with a model secondary amine (pyrrolidine), demonstrating the causality of solvent and temperature choices.

EntryNucleophileSolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1PyrrolidineTHF K2​CO3​ 6524< 10Low dielectric constant; poor transition state stabilization.
2PyrrolidineDMF K2​CO3​ 801665Moderate conversion; DMF is susceptible to partial degradation.
3PyrrolidineDMSO K2​CO3​ 801288 Optimal cation solvation; naked nucleophile accelerates addition.
4MorpholineDMSODIPEA1001682Higher temp required for less nucleophilic morpholine.
5PiperazineDMSO K2​CO3​ 801685Standard conditions translate well to other heterocycles [3].

Step-by-Step Methodology: Synthesis of 4-(Pyrrolidin-1-yl)-N,N-dimethylbenzenesulfonamide

This protocol is engineered as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding to the next step.

Reagents & Materials
  • 4-Chloro-N,N-dimethylbenzenesulfonamide (1.0 equivalent, 5.0 mmol, 1.10 g)

  • Pyrrolidine (1.5 equivalents, 7.5 mmol, 0.62 mL)

  • Potassium carbonate, anhydrous, finely powdered (2.0 equivalents, 10.0 mmol, 1.38 g)

  • Dimethyl sulfoxide (DMSO), anhydrous (15 mL)

  • Ethyl acetate (EtOAc) and Brine for workup

Experimental Workflow

Experimental_Workflow Step1 1. Reagent Preparation Dissolve Aryl Chloride in DMSO Step2 2. Base Addition Add K2CO3 (2.0 equiv) Step1->Step2 Step3 3. Nucleophile Addition Add Amine (1.5-2.0 equiv) Step2->Step3 Step4 4. Thermal Activation Stir at 80 °C for 12 h Step3->Step4 Step5 5. Reaction Monitoring Check by LC-MS / TLC Step4->Step5 Step5->Step4 If Incomplete Step6 6. Aqueous Workup Quench with H2O, Extract with EtOAc Step5->Step6 If Complete Step7 7. Purification Trituration or Column Chromatography Step6->Step7

Step-by-step experimental workflow for the SNAr reaction.

Protocol Steps
  • System Initialization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.10 g, 5.0 mmol) and anhydrous DMSO (15 mL). Stir until complete dissolution is achieved.

  • Base Introduction: Add finely powdered anhydrous K2​CO3​ (1.38 g, 10.0 mmol) to the solution. Note: Finely powdering the base increases the surface area, which is critical since K2​CO3​ is largely insoluble in DMSO.

  • Nucleophile Addition: Syringe in pyrrolidine (0.62 mL, 7.5 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen ( N2​ ), and submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Aqueous Quench & Workup: Remove the flask from the heat and allow it to cool to ambient temperature. Slowly pour the reaction mixture into 75 mL of ice-cold distilled water.

    • Self-Validation Check: In many cases, the highly lipophilic product will immediately precipitate as a white/off-white solid. If precipitation occurs, filter the solid, wash with cold water, and dry under vacuum.

    • Extraction (If no precipitation): Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or trituration with cold Methyl tert-butyl ether (MTBE).

Troubleshooting & Self-Validation

To ensure the scientific integrity of your synthesis, rely on the following self-validating analytical checkpoints:

  • LC-MS Monitoring: The starting material (4-chloro-N,N-dimethylbenzenesulfonamide) exhibits an isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio at m/z ~219/221). Successful conversion is validated by the complete disappearance of this signal and the emergence of the product mass (m/z ~255 for the pyrrolidine adduct, [M+H]+ ), lacking the chlorine isotope pattern.

  • 1 H NMR Shift Causality: In the starting material, the para-substituted aromatic protons appear as two distinct doublets (typically around δ 7.5 - 7.8 ppm). Upon successful SNAr, the amine lone pair donates electron density into the aromatic ring via resonance. This significantly shields the protons ortho to the newly installed amine, causing their NMR signal to shift dramatically upfield (often to δ 6.5 - 6.8 ppm). This shift is an absolute, self-validating confirmation of substitution.

  • Stalled Reactions: If the reaction stalls at <50% conversion, the causality is often trace water in the DMSO hydrolyzing the nucleophile or deactivating the Meisenheimer complex. Ensure the use of strictly anhydrous solvents and a nitrogen atmosphere.

References

  • Pero, J. E., et al. "Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Puxeddu, M., et al. "Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β -Catenin with Enhanced Antitumor Activity and Metabolic Stability." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • European Patent Office. "Piperazine derivatives as therapeutic agents." EP001663232B1.

Application Note: Buchwald-Hartwig Amination of 4-Chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing C–N bonds. However, applying this chemistry to electron-deficient aryl chlorides, such as 4-chloro-N,N-dimethylbenzenesulfonamide , requires precise tuning of the catalytic system.

This substrate presents a unique electronic and steric profile:

  • Electronic Acceleration: The para-substituted N,N-dimethylsulfonamide group is strongly electron-withdrawing. This significantly lowers the LUMO of the aryl chloride, accelerating the initial oxidative addition of the Pd(0) catalyst into the highly polar C–Cl bond 1[1].

  • Reductive Elimination Bottleneck: While oxidative addition is fast, the electron-deficient nature of the resulting Pd(II) intermediate makes the final reductive elimination step energetically demanding. This shifts the rate-limiting step to product release 2[2].

  • Protection Strategy: The N,N-dimethyl protection of the sulfonamide is critical. Unprotected primary sulfonamides (-SO₂NH₂) possess acidic protons (pKa ~10) that would be deprotonated by the strong bases required for amination, leading to catalyst poisoning or competing N-arylation. The fully substituted sulfonamide allows for the use of robust, high-yielding bases like Sodium tert-butoxide (NaOtBu).

Mechanistic Rationale & Catalytic Cycle

To overcome the reductive elimination bottleneck inherent to electron-deficient aryl chlorides, the catalytic system must employ dialkylbiaryl phosphine ligands (e.g., Buchwald ligands). These ligands possess a bulky, electron-rich framework that sterically forces the aryl and amine groups together on the Pd(II) center, driving the reductive elimination forward 1[1].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl L_nPd(II)(Ar)(Cl) Intermediate OxAdd->PdII_ArCl Accelerated by e-withdrawing -SO2NMe2 group AmineCoord Amine Coordination & Base Deprotonation PdII_ArCl->AmineCoord PdII_ArNR2 L_nPd(II)(Ar)(NR2) Intermediate AmineCoord->PdII_ArNR2 Promoted by Base (e.g., NaOtBu) RedElim Reductive Elimination (Product Release) PdII_ArNR2->RedElim RedElim->Pd0 Forced by bulky ligands (e.g., RuPhos/BrettPhos)

Catalytic cycle of the Buchwald-Hartwig amination highlighting substituent and ligand effects.

Catalyst & Ligand Selection Matrix

The choice of ligand is strictly dictated by the nature of the amine nucleophile. Using the wrong ligand will result in off-cycle resting states (e.g., bis-amine palladium complexes) and stalled reactions3[3].

Table 1: Ligand Selection Matrix for 4-Chloro-N,N-dimethylbenzenesulfonamide

Amine ClassRecommended LigandRecommended BaseCausality / Rationale
Secondary Aliphatic (e.g., Morpholine)RuPhos NaOtBuRuPhos is specifically designed to accommodate the steric bulk of secondary amines, preventing inactive resting states.
Primary Aliphatic (e.g., Hexylamine)BrettPhos NaOtBuBrettPhos possesses a rigid, bulky biaryl backbone that prevents bis-arylation and forces reductive elimination.
Aryl Amines (e.g., Anilines)XPhos or BrettPhos Cs₂CO₃ or NaOtBuExcellent for weakly nucleophilic anilines. Cs₂CO₃ is preferred if base-sensitive functional groups are present on the aniline.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to confirm the reaction is proceeding as intended.

Workflow Prep Schlenk Prep: Pd, Ligand, Base Solvent Add Ar-Cl, Amine, Degassed Solvent Prep->Solvent Heat Heat at 90-110°C Monitor via GC/MS Solvent->Heat Workup Aqueous Quench & Extraction Heat->Workup Purify Silica Gel Chromatography Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling reaction.

Protocol A: Coupling with a Secondary Amine (Morpholine) using RuPhos

Adapted from standard Pd-catalyzed amination principles for aryl chlorides.

Reagents:

  • 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 5.0 mmol)

  • Morpholine (1.2 equiv, 6.0 mmol)

  • Pd₂(dba)₃ (1.5 mol% Pd, 0.075 mmol)

  • RuPhos (3.0 mol%, 0.15 mmol)

  • NaOtBu (1.4 equiv, 7.0 mmol)

  • Anhydrous Toluene (25 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill the flask with Argon (repeat 3 times).

  • Pre-activation: Add 5 mL of anhydrous, degassed Toluene. Stir at room temperature for 5–10 minutes.

    • Validation Checkpoint 1: The solution should transition from a dark purple/black suspension to a deep reddish-brown homogeneous solution, indicating the successful formation of the active L_nPd(0) species.

  • Substrate Addition: Add 4-chloro-N,N-dimethylbenzenesulfonamide and morpholine, followed by the remaining 20 mL of Toluene.

  • Reaction: Seal the flask and heat in a pre-heated oil bath at 100 °C for 4–6 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1) or GC-MS. The reaction is complete when the aryl chloride peak completely disappears.

  • Workup: Cool to room temperature. Quench with 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure sulfonamide product.

Protocol B: Coupling with a Primary Amine (Aniline) using BrettPhos

Reagents:

  • 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 5.0 mmol)

  • Aniline (1.2 equiv, 6.0 mmol)

  • Pd₂(dba)₃ (1.5 mol% Pd, 0.075 mmol)

  • BrettPhos (3.0 mol%, 0.15 mmol)

  • Cs₂CO₃ (1.4 equiv, 7.0 mmol) — Used here to demonstrate milder base conditions for anilines.

  • Anhydrous 1,4-Dioxane (25 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a glovebox or via standard Schlenk technique, combine the aryl chloride, Pd₂(dba)₃, BrettPhos, and finely ground Cs₂CO₃ in a reaction vial.

  • Solvent & Amine Addition: Add degassed 1,4-Dioxane and aniline via syringe.

  • Reaction: Seal the vial with a PTFE septum cap and heat at 110 °C for 12–16 hours. (Note: Cs₂CO₃ is less soluble than NaOtBu, hence the longer reaction time and requirement for 1,4-Dioxane).

    • Validation Checkpoint 1: The heterogeneous mixture should turn a distinct yellow/orange color as the catalytic cycle turns over.

  • Workup & Purification: Filter the cooled reaction mixture through a pad of Celite to remove inorganic salts, washing with EtOAc. Concentrate and purify via silica gel chromatography.

Optimization & Quantitative Data

The following table summarizes expected optimization parameters for the amination of 4-chloro-N,N-dimethylbenzenesulfonamide, demonstrating the absolute necessity of advanced biaryl phosphine ligands over traditional phosphines.

Table 2: Quantitative Optimization Data (Representative Yields)

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Observation / Causality
1Pd₂(dba)₃ / PPh₃NaOtBuToluene110< 10%PPh₃ is insufficiently bulky to drive reductive elimination.
2Pd₂(dba)₃ / XPhosNaOtBuToluene11085%Good conversion, but XPhos is less optimal for secondary aliphatic amines than RuPhos.
3Pd₂(dba)₃ / RuPhosNaOtBuToluene100> 95%Optimal for secondary amines. Rapid oxidative addition and forced reductive elimination.
4Pd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane10072%Weaker base (K₃PO₄) slows down the amine deprotonation step, reducing overall rate.

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of biaryl sulfonamides is a critical pathway in modern drug development, frequently utilized in the design of antiviral agents, STT3A/B inhibitors, and other targeted therapeutics. While aryl bromides and iodides are traditional electrophiles in palladium-catalyzed Suzuki-Miyaura couplings, the use of aryl chlorides like 4-chloro-N,N-dimethylbenzenesulfonamide[1] is highly desirable due to their lower cost and widespread commercial availability.

However, the high bond dissociation energy of the C(sp2)-Cl bond (~96 kcal/mol) presents a significant kinetic barrier to the initial oxidative addition step[2]. Unlike sulfonyl chlorides, which are prone to palladium-catalyzed desulfonylation and reduction to sulfenyl chlorides[3], the N,N-dimethylsulfonamide moiety is highly stable under basic cross-coupling conditions. Furthermore, the strong electron-withdrawing nature of the sulfonamide group reduces the electron density of the aromatic ring. This electronic depletion mechanistically facilitates the nucleophilic attack of the electron-rich Pd(0) species during oxidative addition, making 4-chloro-N,N-dimethylbenzenesulfonamide more reactive than neutral or electron-rich aryl chlorides.

To fully overcome the kinetic barrier, the selection of highly active precatalysts paired with sterically demanding, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like XPhos) is mandatory[2]. Alternatively, ligand-free systems utilizing in situ generated palladium nanoparticles (Pd-NPs) in green solvents like PEG-400 have shown remarkable efficacy at room temperature[4].

CatalyticCycle Pd0 Pd(0) Active Species Electron-Rich Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 4-chloro-N,N-dimethyl- benzenesulfonamide TransMet Transmetalation Boronate Complex OxAdd->TransMet Ar-B(OH)2, Base (Quaternization) RedElim Reductive Elimination Biaryl Sulfonamide TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling with 4-chloro-N,N-dimethylbenzenesulfonamide.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst system selection and reaction yield when coupling 4-chloro-N,N-dimethylbenzenesulfonamide with a standard arylboronic acid.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh3)4 (5 mol%)K2CO3Toluene/H2O100< 15PPh3 is insufficiently electron-rich to activate the stable C(sp2)-Cl bond.
Pd(OAc)2 / SPhosK3PO4Dioxane/H2O10078Biaryl ligand improves oxidative addition; moderate conversion achieved.
Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 100 > 92 Optimal steric bulk accelerates reductive elimination; highly active Pd(0).
Pd-NPs (In situ)K2CO3PEG-400RT85High surface area of nanoparticles enables ligand-free coupling[4].

Self-Validating Experimental Protocol

This protocol describes the optimized, high-yielding procedure utilizing the Pd2(dba)3/XPhos catalytic system.

Workflow Prep Step 1: Assembly Degassing React Step 2: Coupling 100°C, 12h Prep->React Monitor Step 3: Validation LC-MS / TLC React->Monitor Purify Step 4: Isolation Flash CC Monitor->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step 1: Reagent Assembly & Degassing
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol)[1], arylboronic acid (1.5 equiv, 1.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), XPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum evacuation and argon backfilling.

    • Causality: Rigorous exclusion of oxygen is critical. O2 rapidly oxidizes the electron-rich Pd(0)-XPhos complex to an inactive Pd(II) peroxo species, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

Step 2: Catalyst Activation & Coupling
  • Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Causality: Water is mechanistically required to hydrolyze the boronic acid trimer (boroxine) and to form the reactive, tetrahedral hydroxyboronate anion [Ar-B(OH)3]-, which is the actual transmetalating species.

  • Replace the septum with a Teflon screwcap under a positive flow of argon.

  • Submerge the vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Validation Checkpoint: A color transition from dark purple/red (Pd2(dba)3) to a pale yellow/brown homogenous or finely suspended mixture indicates successful formation of the active Pd(0)L1 complex.

Step 3: In-Process Validation
  • Cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute with 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: If the aryl chloride persists but the boronic acid is fully consumed, protodeboronation has occurred. Corrective action: Spike the reaction with an additional 0.5 equiv of boronic acid and heat for 2 more hours.

Step 4: Quench & Liquid-Liquid Extraction
  • Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with additional ethyl acetate (10 mL).

  • Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification & Isolation
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate.

  • The biaryl N,N-dimethylsulfonamide product typically elutes at 20-30% EtOAc in Hexanes. Concentrate the pure fractions to afford the product as a solid or viscous oil.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CausePreventative / Corrective Action
Incomplete Conversion Catalyst deactivation via oxidation or insufficient ligand bulk.Ensure rigorous Schlenk technique. Verify XPhos integrity; switch to a pre-formed Pd-G3 precatalyst if necessary.
Protodeboronation Excess base or prolonged heating causes the boronic acid to hydrolyze into the corresponding arene.Add the boronic acid in two portions. Ensure the 4:1 Dioxane/Water ratio is strictly maintained to buffer the base.
High Homocoupling Presence of trace oxygen promotes oxidative homocoupling of the boronic acid.Sparge solvents with argon for at least 30 minutes prior to addition.
Desulfonylation Unlikely for N,N-dimethylsulfonamides, but common in sulfonyl chlorides[3].Confirm the starting material is the fully protected sulfonamide, not the sulfonyl chloride intermediate.

References

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety. ACS Publications.[Link]

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents. ACS Publications.[Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. ACS Publications.[Link]

  • Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate.[Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC.[Link]

Sources

Application Note: 4-Chloro-N,N-dimethylbenzenesulfonamide in Agrochemical Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diverse, highly functionalized agrochemical libraries requires starting materials that offer orthogonal reactivity, structural stability, and favorable physicochemical properties. 4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1) has emerged as a privileged building block in the discovery of novel crop protection agents. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing this scaffold to generate high-value herbicidal, fungicidal, and insecticidal libraries.

Mechanistic Causality: The Scaffold Advantage

As a Senior Application Scientist, selecting a building block is never arbitrary; it is dictated by electronic and steric causality. 4-Chloro-N,N-dimethylbenzenesulfonamide offers three distinct mechanistic advantages:

  • Avoidance of Acidic Protons: Primary and secondary sulfonamides possess highly acidic N-H protons (pKa ~ 10). When subjected to strong organometallic reagents (e.g., Grignard reagents) or strong bases during cross-coupling, these protons are rapidly deprotonated, quenching the reagent and stalling the reaction. The N,N-dimethyl group acts as a permanent protecting group, rendering the sulfonamide inert to nucleophilic attack and premature deprotonation[1].

  • Electronic Activation of the C-Cl Bond: The para-sulfonamide moiety is a strongly electron-withdrawing group ( σp​ = 0.65). This electron deficiency significantly lowers the activation energy required for the oxidative addition of the C-Cl bond to transition metal centers (Fe, Pd) and increases its susceptibility to Nucleophilic Aromatic Substitution (SNAr)[1].

  • Agrophore Properties: The sulfonamide functional group is a well-established pharmacophore in agrochemistry, known to inhibit key plant enzymes such as acetolactate synthase (ALS)[2]. The incorporation of the N,N-dimethylsulfamoyl group enhances the lipophilicity and metabolic stability of the resulting library compounds, which is a proven strategy for overcoming metabolic resistance in weeds[3].

Divergent Synthetic Workflows

The orthogonal reactivity of the chlorophenyl ring allows for the divergent synthesis of distinct agrochemical classes from a single core:

  • Pathway A: Alkyl-Aryl Sulfonamides (Herbicidal Scaffolds). Utilizing Iron-catalyzed Kumada-type cross-coupling. Iron is specifically chosen over Palladium for C(sp3) coupling because it suppresses the problematic β-hydride elimination pathway common with alkyl Grignards[1].

  • Pathway B: Biaryl Sulfonamides (Fungicidal Scaffolds). Utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to build extended conjugated systems.

  • Pathway C: Amino-Aryl Sulfonamides (Insecticidal Scaffolds). Utilizing SNAr or Buchwald-Hartwig amination with diverse secondary amines to generate electron-rich aromatic systems.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocol for Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling is designed as a self-validating system. Every critical step includes a specific rationale and an in-process validation check.

Protocol A: Iron-Catalyzed Alkylation of 4-Chloro-N,N-dimethylbenzenesulfonamide

Reagents: 4-Chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol), Fe(acac)3 (5 mol %), N-Methyl-2-pyrrolidone (NMP) (600 mol %), Alkyl Grignard Reagent (1.20–3.00 equiv), anhydrous THF (0.15 M).

  • Preparation & Inertion: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge the vial with argon for 5 minutes.

    • Causality: An inert atmosphere is mandatory to prevent the oxidation of the Fe(III) precatalyst and the rapid degradation of the Grignard reagent.

  • Reagent Loading: Add 4-chloro-N,N-dimethylbenzenesulfonamide (109.8 mg, 0.50 mmol) and Fe(acac)3 (8.8 mg, 5 mol %) to the vial.

    • Causality: Fe(acac)3 provides a stable, low-toxicity precatalyst that is reduced in situ by the Grignard reagent to the highly active low-valent iron species[1].

  • Solvent Addition: Add anhydrous THF (3.3 mL) and NMP (0.29 mL, 3.0 mmol).

    • Causality: NMP acts as a critical O-coordinating ligand that stabilizes the active iron intermediate, preventing catalyst aggregation and accelerating the transmetalation step[1].

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Causality: Low temperatures suppress homocoupling side reactions and prevent the thermal decomposition of the Grignard reagent.

  • Coupling: Dropwise add the alkyl Grignard reagent (e.g., Ethylmagnesium chloride, 2.0 M in THF, 0.30 mL, 1.20 equiv) under vigorous stirring.

  • Quenching: After 10–60 minutes, carefully quench the reaction by adding 2 mL of saturated aqueous NH4Cl.

    • Causality: NH4Cl safely neutralizes the unreacted Grignard reagent without highly exothermic protonation, preventing thermal degradation of the newly formed C-C bond.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

System Validation & Quality Control
  • Pre-Reaction Validation: Verify the Grignard reagent titer using a standard indicator (e.g., salicylaldehyde phenylhydrazone) to ensure exact stoichiometry. Excess Grignard leads to unwanted reduction of the sulfonamide.

  • In-Process Validation: Monitor the reaction via GC-MS. The system is validated for conversion when the starting material peak at m/z 219 disappears entirely, and the target mass appears.

  • Post-Reaction Validation: Perform 1H NMR (400 MHz, CDCl3) on the crude mixture. The presence of a sharp singlet at ~2.70 ppm (6H) confirms that the N,N-dimethylsulfamoyl moiety remained intact and did not undergo reductive cleavage[1].

Quantitative Data Presentation

The following table summarizes the validated reaction scope and analytical metrics for the Fe-catalyzed alkylation of the 4-chloro-N,N-dimethylbenzenesulfonamide scaffold.

Table 1: Reaction Scope and Validation Metrics for Fe-Catalyzed C(sp2)–C(sp3) Cross-Coupling [1]

Grignard ReagentEquivalentsProductYield (%)Validation m/z [M+H]+
Ethylmagnesium chloride1.204-Ethyl-N,N-dimethylbenzenesulfonamide97214.1
Cyclohexylmagnesium chloride1.204-Cyclohexyl-N,N-dimethylbenzenesulfonamide84268.1
Isopropylmagnesium bromide1.204-Isopropyl-N,N-dimethylbenzenesulfonamide74228.1
(2-(1,3-Dioxan-2-yl)ethyl)magnesium bromide3.004-(2-(1,3-Dioxan-2-yl)ethyl)-N,N-dimethylbenzenesulfonamide96300.1

Pathway Visualization

The following diagram illustrates the divergent library synthesis pathways enabled by the 4-chloro-N,N-dimethylbenzenesulfonamide core.

G Core 4-Chloro-N,N-dimethyl- benzenesulfonamide (CAS: 7463-22-1) FeCat Fe-Catalyzed C(sp2)-C(sp3) Cross-Coupling (R-MgX, Fe(acac)3) Core->FeCat Alkyl Grignard PdCat Pd-Catalyzed Suzuki Cross-Coupling (Ar-B(OH)2, Pd cat.) Core->PdCat Boronic Acids SNAr SNAr / Buchwald-Hartwig Amination (HNR2, Base) Core->SNAr Amines Prod1 Alkyl-Aryl Sulfonamides (Herbicidal Scaffolds) FeCat->Prod1 Prod2 Biaryl Sulfonamides (Fungicidal Scaffolds) PdCat->Prod2 Prod3 Amino-Aryl Sulfonamides (Insecticidal Scaffolds) SNAr->Prod3

Caption: Divergent agrochemical library synthesis from 4-chloro-N,N-dimethylbenzenesulfonamide via Fe-, Pd-, and SNAr-mediated pathways.

References

  • Title: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides Source: Reviews of Environmental Contamination and Toxicology (Springer) URL: [Link]

  • Title: Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Catalysis Support Hub: Optimizing Cross-Coupling for 4-Chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation of aryl chlorides. 4-chloro-N,N-dimethylbenzenesulfonamide presents a unique mechanistic challenge: while the para-sulfonamide group is electron-withdrawing and marginally lowers the activation barrier for oxidative addition, the high bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol) remains a formidable obstacle for standard first-generation catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your cross-coupling yields.

Diagnostic Workflow: Troubleshooting Low Yields

Before altering your entire synthetic route, use the following logic tree to diagnose the specific failure mode in your catalytic cycle.

TroubleshootingFlow Start Low Yield with 4-chloro-N,N-dimethylbenzenesulfonamide Unreacted Issue: Unreacted Starting Material Start->Unreacted Dehalogenation Issue: Protodehalogenation (C-H formation) Start->Dehalogenation BlackPd Issue: Catalyst Deactivation (Black Pd) Start->BlackPd Sol1 Solution: Use electron-rich bulky ligands (XPhos, RuPhos) or Fe(acac)3 for alkyls Unreacted->Sol1 Sol2 Solution: Switch base (e.g., K3PO4 instead of NaOtBu), reduce temperature Dehalogenation->Sol2 Sol3 Solution: Use Pd Precatalysts (Gen 3/Gen 4) to ensure 1:1 L:Pd active species BlackPd->Sol3

Diagnostic workflow for resolving low yields in aryl chloride cross-coupling.

Mechanistic Q&A (FAQs)

Q: I am recovering mostly unreacted 4-chloro-N,N-dimethylbenzenesulfonamide in my Buchwald-Hartwig aminations. How can I force full conversion? A: The recovery of starting material indicates a failure at the oxidative addition step. Standard ligands like PPh₃ or dppf do not provide sufficient electron density to the Palladium center to insert into the strong C–Cl bond. You must switch to sterically demanding, highly electron-rich dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) 1[1]. The steric bulk of these ligands also accelerates the subsequent reductive elimination, preventing the catalyst from resting as a stable, inactive Pd(II) complex.

Q: My attempts to couple an alkyl Grignard reagent using Pd-catalysis result in massive amounts of β-hydride elimination byproducts. What is the alternative? A: Palladium is notorious for undergoing rapid β-hydride elimination when C(sp³)–Pd intermediates are formed. The definitive solution is to switch to an Iron-catalyzed system. Utilizing Fe(acac)₃ with N-methyl-2-pyrrolidone (NMP) or N-Butylpyrrolidone (NBP) as a co-solvent stabilizes a low-valent iron intermediate. This species undergoes rapid C–Cl insertion via a single-electron transfer (SET) mechanism and eliminates before β-hydride elimination can occur, yielding up to 98% of the alkylated product 2[2].

Q: I see significant protodehalogenation (reduction of the C–Cl bond to C–H) instead of the cross-coupled product in my Suzuki reactions. Why? A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of competitive protonation of the Pd(II)-aryl intermediate. This is usually caused by an inactive boronic acid (often dehydrated to a boroxine) or an overly aggressive base (like NaOtBu) abstracting protons from the solvent. Switch to a milder base like K₃PO₄ and ensure your solvent system contains a small amount of water to properly hydroxylate the boronic acid into the reactive boronate 3[3].

Quantitative Performance Data

The following table summarizes optimized catalyst systems and their expected yields for 4-chloro-N,N-dimethylbenzenesulfonamide based on the latest literature.

Reaction ClassCatalyst SystemNucleophileSolvent / AdditiveTempTypical YieldRef
Alkylation (sp²-sp³) Fe(acac)₃ (5 mol%)Alkyl GrignardTHF / NMP (6 eq)0 °C84–97%2[2]
Alkylation (sp²-sp³) Fe(acac)₃ (5 mol%)Alkyl GrignardTHF / NBP (6 eq)23 °C>95%[[4]](4]
Suzuki-Miyaura Pd-N2Phos (ppm)Arylboronic AcidWater / TPGS-750-M45 °C>85%3[3]
Buchwald-Hartwig Pd(OAc)₂ / XPhosAminesDioxane / Base100 °C70–90%[[1]](1]

Self-Validating Experimental Protocols

Protocol A: Iron-Catalyzed C(sp²)–C(sp³) Alkylation (Kumada-Type)

Mechanistic Causality: N-Butylpyrrolidone (NBP) acts as a non-toxic, strongly coordinating ligand that prevents the aggregation of iron into inactive nanoparticles, facilitating a highly efficient SET pathway 4[4].

  • Preparation: In an oven-dried Schlenk tube equipped with a stir bar, add 4-chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol, 1.0 equiv) and Fe(acac)₃ (5 mol%).

  • Atmosphere Exchange: Place under a positive pressure of argon and subject to three strict evacuation/backfilling cycles.

    • Self-Validation Check: Iron species are highly oxygen-sensitive. If the solution turns immediately black upon solvent addition (before the Grignard is added), oxygen contamination has occurred. It should remain pale/orange.

  • Solvent Addition: Inject anhydrous THF (0.15 M) and NBP (600 mol%). Stir to dissolve.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the alkyl Grignard reagent (e.g., c-C₆H₁₁MgCl, 1.0 M in THF, 1.20 equiv).

    • Self-Validation Check: A rapid color change to dark brown/red indicates the successful formation of the active low-valent iron species.

  • Reaction: Stir for 60 min at 0 °C. The reaction is extremely fast; extending the time does not improve yield and will only increase homocoupling side reactions.

  • Workup: Quench carefully with 1.0 N NaOH. Extract with Et₂O, dry over MgSO₄, and concentrate for purification.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Causality: To overcome the high oxidative addition barrier of the aryl chloride, XPhos Pd G3 precatalyst is used. The precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of off-cycle Pd(0) aggregates that lead to catalyst death (black Pd) 1[1].

  • Preparation: Charge a vial with 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed THF and H₂O (10:1 ratio).

    • Self-Validation Check: The presence of water is chemically required to hydroxylate the boronic acid, forming the reactive boronate species for transmetalation. If the reaction mixture remains entirely homogeneous and clear without product formation after 1 hour, the boronic acid has likely dehydrated into an unreactive boroxine; adding a single drop of water will immediately restart the catalytic cycle.

  • Heating: Heat the mixture to 80 °C for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: acs.org URL:2

  • N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling Source: rsc.org URL:4

  • An easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water Source: nih.gov URL:3

  • Buchwald-Hartwig Cross-Coupling Source: jk-sci.com URL:1

Sources

troubleshooting hydrodehalogenation side reactions in 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common but frustrating kinetic trap: the hydrodehalogenation (HDH) of electron-deficient aryl chlorides during transition-metal catalysis.

When working with 4-chloro-N,N-dimethylbenzenesulfonamide , you are dealing with a substrate that is highly activated for oxidative addition due to the strongly electron-withdrawing sulfonamide group. However, this same electronic activation makes the resulting Palladium(II) intermediate highly electrophilic and susceptible to premature reduction if the subsequent transmetalation step is kinetically delayed[1].

This guide is designed to help you understand the causality behind this side reaction and provide self-validating protocols to eliminate it.

Part 1: Mechanistic Causality of Hydrodehalogenation

To troubleshoot effectively, we must first map the competing kinetic pathways. Hydrodehalogenation is not a random failure; it is a highly specific side reaction where a hydride donor intercepts the catalytic cycle before your coupling partner can react.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OxAdd 4-Cl-Ph-SO2NMe2 TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet R-B(OH)2, Base Hydride Ar-Pd(II)-H (Hydride Interception) OxAdd->Hydride Hydride Source (Solvent/Base) TransMet->Pd0 Product Ar-R (Desired Product) TransMet->Product Reductive Elim. Hydride->Pd0 HDH_Prod Ar-H (Hydrodehalogenation) Hydride->HDH_Prod Reductive Elim.

Catalytic cycle contrasting desired transmetalation with the hydrodehalogenation side reaction.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing >30% N,N-dimethylbenzenesulfonamide (the reduced product) in my GC-MS. Where is the hydrogen coming from? A1: The hydride is almost certainly originating from your solvent or your base. Primary and secondary alcohols (e.g., ethanol, isopropanol) can coordinate to the electrophilic Pd(II) center and undergo β -hydride elimination, effectively transferring a hydride to the metal and oxidizing the solvent[2]. Similarly, strong alkoxide bases like sodium ethoxide (NaOEt) act as direct hydride donors through an identical β -elimination pathway[3]. In some specific catalytic cycles, even trace water can serve as a hydrogen source[4]. Actionable Fix: Eliminate hydride sources. Switch to aprotic solvents (toluene, 1,4-dioxane) and utilize milder, inorganic bases (K₃PO₄, K₂CO₃)[3].

Q2: How does my choice of ligand influence the HDH vs. Cross-Coupling ratio? A2: Ligands dictate the kinetic bottleneck of your reaction. Simple phosphines like PPh₃ often result in a slow transmetalation phase. Because 4-chloro-N,N-dimethylbenzenesulfonamide undergoes oxidative addition rapidly, a slow transmetalation leaves the Ar-Pd(II)-Cl complex exposed in the solution for extended periods, increasing the probability of hydride interception. Upgrading to bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) accelerates the reductive elimination step, pushing the desired cross-coupling forward before HDH can occur[5].

Q3: Does the nature of my boronic acid matter if the aryl chloride is the root cause? A3: Absolutely. While the aryl chloride initiates the cycle, a sluggish coupling partner allows HDH to outcompete the main reaction. Using highly active boronic acids or converting them to more reactive trifluoroborate salts accelerates transmetalation, minimizing the lifespan of the vulnerable Ar-Pd(II)-Cl intermediate[1].

Part 3: Quantitative Data & Optimization Trends

The following table synthesizes field-proven data trends demonstrating how modifying the reaction environment shifts the product distribution away from hydrodehalogenation[5],[3].

SolventBaseLigandDesired Coupling Product (%)HDH Byproduct (%)Mechanistic Rationale
EthanolNaOEtPPh₃35%60% Both solvent and base act as potent β -hydride donors.
DMFK₂CO₃PPh₃65%30% DMF can decompose to act as a hydride source at high temps.
1,4-DioxaneCs₂CO₃dppf88%10% Aprotic solvent eliminates solvent-based hydride transfer.
TolueneK₃PO₄SPhos92%<8% Bulky ligand accelerates transmetalation over side reactions.
TolueneK₃PO₄XPhos95%<5% Optimal steric bulk rapidly forces reductive elimination.

Part 4: Systematic Troubleshooting Workflow

Follow this logical decision tree to systematically eliminate variables causing hydrodehalogenation in your workflow.

Workflow Start High HDH Observed? CheckSolvent Is solvent an alcohol or DMF? Start->CheckSolvent ChangeSolvent Switch to Toluene, 1,4-Dioxane, or THF CheckSolvent->ChangeSolvent Yes CheckBase Using strong alkoxide (e.g., NaOEt)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4, K2CO3, or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Using PPh3 or simple phosphines? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to XPhos, SPhos, or NHC CheckLigand->ChangeLigand Yes Optimize Run Optimized Protocol CheckLigand->Optimize No ChangeLigand->Optimize

Systematic troubleshooting workflow to eliminate hydride sources and accelerate cross-coupling.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. If you simply run a new protocol and it fails, you cannot know if the reagents degraded or the chemistry is incompatible. You must run Protocol A (Baseline) and Protocol B (Optimized) in parallel. Protocol A acts as a positive control for catalyst activity (it should produce the HDH byproduct), proving that the suppression of HDH in Protocol B is directly caused by your optimized parameters[3].

Protocol A: Baseline Suzuki Coupling (HDH-Prone Control)

Purpose: Verifies catalyst viability and establishes the baseline HDH ratio.

  • Preparation: To an oven-dried Schlenk flask, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), and Sodium Ethoxide (NaOEt) (2.0 mmol).

  • Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent & Catalyst: Add anhydrous Ethanol (10 mL), followed by Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat to reflux (78 °C) and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Analysis: Analyze via GC-MS or NMR. Expect a high ratio of N,N-dimethylbenzenesulfonamide (HDH byproduct).

Protocol B: Optimized Suzuki Coupling (HDH-Suppressed)

Purpose: Eliminates hydride sources and accelerates transmetalation using a Buchwald ligand.

  • Preparation: To an oven-dried Schlenk flask, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent & Catalyst: Add anhydrous, degassed 1,4-Dioxane (10 mL). Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Note: The pre-mixing of Pd₂(dba)₃ and XPhos generates the active, bulky Pd(0) species.

  • Reaction: Heat to 80 °C and stir for 4–6 hours. Monitor closely via TLC to prevent over-reaction.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

  • Analysis: Analyze via GC-MS or NMR. Expect >90% conversion to the desired biaryl sulfonamide product with minimal HDH.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing. Available at:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications). Available at:[Link]

Sources

optimizing solvent and base conditions for 4-chloro-N,N-dimethylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 4-chloro-N,N-dimethylbenzenesulfonamide .

As a highly versatile electrophile, this compound features a strongly electron-withdrawing sulfonamide group that activates the aryl chloride. This unique electronic environment allows it to participate in two primary synthetic pathways: Transition-Metal-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to help you optimize solvent, base, and catalyst conditions for your specific workflow.

Reaction Pathway Decision Matrix

Before optimizing conditions, you must select the correct mechanistic pathway based on your nucleophile.

DecisionTree Start Substrate: 4-chloro-N,N-dimethylbenzenesulfonamide Q1 Identify Nucleophile Start->Q1 Path1 Alkyl Grignard (C-sp3) Q1->Path1 Path2 Amine / Alkoxide Q1->Path2 Path3 Aryl Boronic Acid Q1->Path3 Action1 Fe-Catalyzed Cross-Coupling Path1->Action1 Action2 SNAr Reaction Path2->Action2 Action3 Pd-Catalyzed Suzuki Coupling Path3->Action3

Decision matrix for selecting the optimal reaction pathway based on the nucleophile.

Module A: Iron-Catalyzed Alkylative Cross-Coupling

Alkylation of aryl chlorides is notoriously difficult due to the tendency of alkyl organometallics to undergo β-hydride elimination. Iron catalysis has emerged as the premier solution for this transformation[1].

FAQs & Troubleshooting

Q: I am trying to alkylate 4-chloro-N,N-dimethylbenzenesulfonamide using an alkyl Grignard and a Palladium (Pd) catalyst, but I only see reduction and alkene byproducts. What is going wrong? A: Palladium catalysts undergo rapid β-hydride elimination when paired with alkyl organometallics containing β-hydrogens, leading to alkene byproducts and reduced starting material. You must switch to an Iron (Fe) catalyst. Iron operates via single-electron transfer (SET) pathways and rapid oxidative addition that entirely outcompetes β-hydride elimination, allowing for clean C(sp2)–C(sp3) bond formation[2].

Q: The standard iron-catalyzed protocol calls for NMP as a co-solvent, but NMP is reprotoxic. Can I substitute the solvent without losing yield? A: Yes. The role of N-Methyl-2-pyrrolidone (NMP) is not merely to dissolve the reagents; its oxygen atom coordinates to the iron center, stabilizing the active low-valent iron species and preventing the rapid homocoupling of the Grignard reagent. You can seamlessly substitute NMP with N-Butylpyrrolidone (NBP) , a non-toxic, green alternative that provides identical O-coordination and equivalent yields[3].

Quantitative Optimization Data

Table 1: Solvent and Catalyst Optimization for Alkyl Grignard Coupling

CatalystSolvent SystemAdditive / Co-SolventYield (%)Mechanistic Observation
Pd2(dba)3 (5 mol%)THFNone< 5%Extensive β-hydride elimination.
Fe(acac)3 (5 mol%)THFNone< 10%Rapid Grignard homocoupling; unstable Fe species.
Fe(acac)3 (5 mol%)THFNMP (600 mol%)> 94%Optimal stabilization of the active Fe intermediate.
Fe(acac)3 (5 mol%)THFNBP (600 mol%)> 94%Green alternative; identical efficacy to NMP.
Self-Validating Protocol: Iron-Catalyzed Cross-Coupling

Causality Note: The reaction is run at 0 °C because Grignard reagents are highly reactive. Lower temperatures suppress background halogen-metal exchange while the Fe-catalyzed cycle remains kinetically favored[4].

  • Preparation: In an oven-dried vial under argon, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv) and Fe(acac)3 (5 mol%).

  • Solvent Addition: Add anhydrous THF (to reach 0.15 M) and NBP (600 mol% relative to the substrate). Visual Cue: The solution will appear red/orange due to the Fe(acac)3.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Grignard Addition: Dropwise, add the alkyl Grignard reagent (1.20 equiv, typically 1.0 M in THF) under vigorous stirring.

    • Validation Checkpoint: Upon addition, the solution must rapidly change to a dark brown/black color. This visual cue confirms the reduction of Fe(III) to the active low-valent iron species. If the solution remains pale, your Grignard reagent has degraded via hydrolysis.

  • Completion: Stir for 10–60 minutes at 0 °C. Quench with 1.0 N NaOH to precipitate iron salts, extract with Et2O, and concentrate for purification.

FeMechanism Precat Fe(acac)3 Precatalyst Active Active Low-Valent Fe (Stabilized by NMP/NBP) Precat->Active Grignard Reduction OxAdd Oxidative Addition (Aryl Chloride Cleavage) Active->OxAdd Trans Transmetalation (Alkyl Grignard) OxAdd->Trans RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Active Catalyst Regeneration

Proposed catalytic cycle for the iron-mediated C(sp2)-C(sp3) cross-coupling.

Module B: Nucleophilic Aromatic Substitution (SNAr)

The N,N-dimethylsulfonamide group is a powerful electron-withdrawing group (EWG), making the para-chloride highly susceptible to nucleophilic attack by amines or alkoxides.

FAQs & Troubleshooting

Q: My SNAr reaction with an aliphatic amine stalls at 50% conversion in THF. How do I drive it to completion? A: The issue is solvent polarity. SNAr proceeds via a highly charged Meisenheimer complex. Ethereal solvents like THF (dielectric constant ~7.5) cannot adequately stabilize this transition state. Switch to a polar aprotic solvent like DMSO or DMF (dielectric constants >36), which will drastically lower the activation energy and accelerate the rate-determining step.

Q: Should I use an organic base (DIPEA) or an inorganic base (K2CO3) for the SNAr? A: If your nucleophile is a primary or secondary amine, use K2CO3 . While DIPEA is homogeneous, it can sometimes act as a competing nucleophile or degrade at the high temperatures (80–120 °C) required for aryl chlorides. K2CO3 is insoluble in DMF/DMSO, providing a heterogeneous basic surface that acts purely as an acid scavenger to neutralize the generated HCl without interfering with the nucleophile.

Self-Validating Protocol: SNAr with Amines
  • Preparation: Charge a reaction vial with 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv), the amine nucleophile (1.5 equiv), and finely powdered K2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMF or DMSO (to reach 0.2 M).

  • Heating: Seal the vial and heat to 90–110 °C under vigorous stirring.

    • Validation Checkpoint: As the reaction progresses, a fine white precipitate (KCl) will accumulate at the bottom of the vial. The continuous generation of this insoluble salt is a direct visual indicator that the substitution is successfully occurring and HCl is being scavenged.

  • Workup: Cool to room temperature, dilute with water (which dissolves the KCl and crashes out the organic product), and extract with Ethyl Acetate. Wash the organic layer 3x with brine to remove residual DMF/DMSO.

References

  • Bisz, E., & Szostak, M. (2018). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics. The Journal of Organic Chemistry.[Link]

  • Bisz, E., & Szostak, M. (2017). N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling. Green Chemistry.[Link]

  • Piontek, A., Bisz, E., & Szostak, M. (2016). Active Species and Mechanistic Pathways in Iron-Catalyzed C–C Bond-Forming Cross-Coupling Reactions. ACS Catalysis.[Link]

Sources

column chromatography purification methods for crude 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with the isolation and purification of 4-chloro-N,N-dimethylbenzenesulfonamide .

The synthesis of this compound—typically achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethylamine—often leaves behind unreacted sulfonyl chlorides, hydrolyzed sulfonic acids, and bis-sulfonylation byproducts[1]. Because sulfonamides possess distinct hydrogen-bonding capabilities and moderate polarities, their purification requires precise control over stationary phase interactions.

This guide bypasses generic advice, focusing strictly on the causality of chromatographic behaviors, self-validating protocols, and targeted troubleshooting.

Part 1: Self-Validating Purification Protocol

To ensure high-fidelity separation, every step in this protocol acts as a quality control checkpoint for the next. We utilize a Dry Loading technique, which is critical for 4-chloro-N,N-dimethylbenzenesulfonamide. Wet loading this compound often requires strong solvents (like dichloromethane) for dissolution, which prematurely carries the analyte down the column, destroying the initial tight band and leading to poor resolution[2].

Step-by-Step Methodology:

  • TLC Validation (The Pre-Check): Dissolve a micro-fraction of the crude mixture in ethyl acetate. Spot on a silica gel 60 F254 TLC plate. Develop in 80:20 Hexane:Ethyl Acetate. You must verify that the target sulfonamide spot achieves an Rf​ of 0.25–0.30 before proceeding.

  • Dry Loading Preparation: Dissolve the crude 4-chloro-N,N-dimethylbenzenesulfonamide in a minimal amount of volatile solvent (e.g., acetone or DCM). Add dry silica gel at a 1:3 (crude:silica) weight ratio.

  • Solvent Evaporation: Remove the solvent under reduced pressure via a rotary evaporator until the silica is a dry, free-flowing powder[3]. Causality: This eliminates the "strong solvent effect," ensuring the compound elutes strictly based on the mobile phase gradient rather than the injection solvent.

  • Column Packing: Prepare a slurry of silica gel in 90:10 Hexane:Ethyl Acetate. Pour into the column, ensuring no air bubbles are trapped, and top with a protective layer of sand[4].

  • Sample Application: Carefully pour the dry-loaded silica powder onto the sand layer. Top with another thin layer of sand to prevent physical disruption of the bed during solvent addition.

  • Elution & Fractionation: Begin isocratic elution at 90:10 Hexane:Ethyl Acetate, gradually increasing to 80:20. Monitor fractions via UV detection at 254 nm (the benzene ring is highly UV-active).

  • Verification: Combine fractions containing the pure product (verified by TLC) and concentrate under vacuum to yield the purified white solid[5].

Protocol N1 Crude 4-chloro-N,N- dimethylbenzenesulfonamide N2 TLC Optimization (Target Rf 0.25 - 0.30) N1->N2 N3 Dry Loading onto Silica (Eliminates solvent effects) N2->N3 Validate Solvent N4 Gradient Elution (Hexane/EtOAc 90:10 to 80:20) N3->N4 Load Column N5 Fraction Analysis (UV 254 nm) N4->N5 Elute N6 Pure Sulfonamide Product N5->N6 Combine Fractions

Figure 1: Standardized self-validating workflow for the purification of crude sulfonamides.

Part 2: Quantitative Data & Optimization Parameters

Successful chromatography relies on precise mass-to-stationary-phase ratios. Overloading is the primary cause of peak fronting and tailing in sulfonamide purification[2].

Table 1: Target TLC Solvent Systems for Sulfonamides | Solvent System (v/v) | Target Impurity Behavior | 4-chloro-N,N-dimethylbenzenesulfonamide Rf​ | | :--- | :--- | :--- | | Hexane : EtOAc (90:10) | Elutes non-polar impurities (e.g., unreacted starting materials) | ~ 0.10 | | Hexane : EtOAc (80:20) | Optimal separation window for the target compound | 0.25 – 0.30 | | Hexane : EtOAc (50:50) | Flushes highly polar impurities (e.g., sulfonic acids) | > 0.80 |

Table 2: Silica Gel Loading Capacities (Normal Phase) | Separation Difficulty ( ΔRf​ ) | Recommended Sample-to-Silica Ratio | Expected Band Broadening | | :--- | :--- | :--- | | Easy ( ΔRf​>0.2 ) | 1:20 to 1:50 | Minimal | | Moderate ( ΔRf​=0.1−0.2 ) | 1:50 to 1:100 | Moderate (Requires slow flow rate) | | Difficult ( ΔRf​<0.1 ) | > 1:100 | High (Consider 2D chromatography) |

Part 3: Troubleshooting Guides & FAQs

Troubleshooting T1 Chromatography Issue Detected T2 Peak Splitting? T1->T2 T3 Peak Tailing? T1->T3 T4 Check Column Bed (Fix Voids/Channeling) T2->T4 Yes T5 Reduce Sample Load Optimize Flow Rate T3->T5 Yes

Figure 2: Diagnostic decision tree for resolving common peak anomalies during flash chromatography.

Q1: Why is my 4-chloro-N,N-dimethylbenzenesulfonamide peak splitting into two distinct bands?

A1: Peak splitting is rarely a chemical issue; it is almost always a physical defect in the column bed. The primary cause is a void space at the top of the column or channeling within the silica bed[6].

  • The Causality: When a void exists, the sample pools in the empty space and enters the silica at different times and densities. This "eddy effect" creates two parallel sample bands traveling at different speeds[6].

  • The Fix: If using a pre-packed flash cartridge, physically tap the cartridge walls to resettle the particle bridge. If manually packing, ensure the slurry is fully degassed and never allow the solvent line to drop below the top of the silica bed[7].

Q2: I am observing severe peak tailing (smearing) of the sulfonamide across multiple fractions. How do I correct this?

A2: Tailing in sulfonamides is driven by two factors: column overload and hydrogen bonding[2]. The sulfonamide oxygen atoms can act as strong hydrogen bond acceptors with the free silanol (-SiOH) groups on the silica gel stationary phase.

  • The Causality: When the sample concentration is too high, the primary binding sites are saturated, and the remaining molecules interact with secondary, higher-affinity silanol sites, causing them to drag behind the main band.

  • The Fix: First, strictly adhere to a sample-to-silica ratio of 1:50 or lower[2]. If tailing persists, you can add a highly polar modifier (like 1% methanol or 0.1% triethylamine) to the mobile phase to competitively bind the active silanol sites, allowing the sulfonamide to elute in a sharper band.

Q3: My product is co-eluting with the starting material (4-chlorobenzenesulfonyl chloride). How can I improve resolution?

A3: Co-elution occurs when the mobile phase polarity is too high, causing both compounds to travel with the solvent front.

  • The Causality: Sulfonyl chlorides are highly reactive and slightly less polar than their corresponding sulfonamides. If your starting gradient contains too much ethyl acetate, the ΔRf​ between the two compounds collapses.

  • The Fix: Switch to a shallower gradient. Start your column at 100% Hexane or Petroleum Ether to flush out the unreacted 4-chlorobenzenesulfonyl chloride, then step the gradient to 90:10, and finally 80:20 to elute the 4-chloro-N,N-dimethylbenzenesulfonamide[8].

Q4: Is it safe to reuse the silica column for a second batch of the same crude mixture?

A4: While possible, it is not recommended for high-purity pharmaceutical applications. If you must reuse it, you must thoroughly flush the column with a strong solvent (e.g., 100% ethyl acetate or methanol) to strip any highly polar impurities (like 4-chlorobenzenesulfonic acid) that permanently bound to the silica during the first run[2]. Failure to do so will alter the column's partition coefficient for subsequent runs.

References

  • ChemistryViews. "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives" ChemistryViews. Available at:[Link]

  • Hawach. "Several Problems of Flash Column Chromatography" Hawach HPLC Column. Available at:[Link]

  • Bickler, B. "Why are my flash column chromatography peaks splitting?" Biotage. Available at:[Link]

  • University of Wisconsin–Madison. "Synthetic method development of drug-like heterocycles and medicinal chemistry optimization" UW-Madison. Available at:[Link]

  • ACS Publications. "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents" The Journal of Organic Chemistry. Available at:[Link]

  • ChemRxiv. "Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus" ChemRxiv. Available at:[Link]

  • Peking University. "Supporting Information: Flash column chromatography on silica gel" PKU. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N,N-Dimethylbenzenesulfonamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly functionalized, sterically encumbered molecules, the synthesis of ortho-substituted N,N-dimethylbenzenesulfonamide derivatives has become a frequent bottleneck. This guide is designed for research scientists and provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric barriers in sulfonylation reactions.

Part 1: Mechanistic Insights & FAQs

Q1: Why does steric hindrance disproportionately affect the synthesis of N,N-dimethylbenzenesulfonamides from ortho-substituted sulfonyl chlorides? A: The reaction between a benzenesulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism, passing through a crowded trigonal bipyramidal transition state. When bulky substituents (e.g., halogens, isopropyl groups) are present at the ortho positions of the benzene ring, they create a severe steric shield around the electrophilic sulfur center [1]. Because dimethylamine is a secondary amine, its inherent steric bulk compounds this issue, exponentially increasing the activation energy required for nucleophilic attack and often leading to stalled reactions or hydrolysis byproducts.

Q2: How does the addition of DMAP (4-Dimethylaminopyridine) overcome this specific steric barrier? A: DMAP acts as a highly efficient nucleophilic catalyst. Unlike dimethylamine, the nucleophilic nitrogen of DMAP is part of a planar, unhindered aromatic pyridine ring. This lack of steric bulk allows DMAP to rapidly attack the shielded sulfonyl chloride, displacing the chloride ion to form a highly reactive, cationic N -sulfonylpyridinium intermediate [1]. Density Functional Theory (DFT) calculations confirm that this intermediate has a significantly lower energy barrier for subsequent nucleophilic attack by the bulkier dimethylamine compared to the direct attack on the parent sulfonyl chloride [2].

Q3: If traditional sulfonylation fails entirely due to extreme steric bulk, what alternative synthetic routes are viable? A: For exceptionally hindered substrates (e.g., 2,4,6-triisopropylbenzenesulfonamide derivatives), a bottom-up cross-coupling approach is recommended. Utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide surrogate allows you to bypass the sulfonyl chloride intermediate entirely. This involves the palladium-catalyzed aminosulfonylation of an aryl halide, which is far less sensitive to ortho-steric bulk than direct nucleophilic attack at a sulfonyl center [3].

Part 2: Troubleshooting Workflows & Visualizations

When a sulfonylation reaction fails, systematic isolation of the root cause is critical. Use the following decision-making workflow to adjust your synthetic strategy.

Troubleshooting Start Low Yield / Incomplete Conversion? Check Analyze Steric Bulk (ortho-substituents) Start->Check Sol1 Add DMAP (0.1 - 1.0 eq) Form Pyridinium Salt Check->Sol1 Moderate Hindrance Sol2 Switch to DABSO Method (Pd-Catalyzed) Check->Sol2 Extreme Hindrance Sol3 Optimize Base/Solvent (Pyridine/DCM) Check->Sol3 Poor Solubility

Caption: Decision-making workflow for troubleshooting hindered sulfonamide synthesis.

Mechanistic Pathway of Catalytic Rescue

To understand why Protocol 1 (below) is structured the way it is, it is essential to visualize the catalytic cycle. The pre-incubation of the sulfonyl chloride with DMAP ensures the complete formation of the reactive intermediate before the introduction of the secondary amine.

DMAP_Catalysis A Sterically Hindered Sulfonyl Chloride C N-Sulfonylpyridinium Intermediate A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C E N,N-Dimethylbenzenesulfonamide Product C->E + HN(CH3)2 D Dimethylamine (Secondary Amine) D->E E->B DMAP Regeneration

Caption: Mechanism of DMAP-catalyzed sulfonylation overcoming steric hindrance.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction conditions and yields for sterically hindered substrates. Note the dramatic yield recovery when utilizing nucleophilic catalysis or cross-coupling methodologies.

Substrate (Aryl Source)Synthetic StrategyConditions & AdditivesReaction TimeIsolated Yield (%)
2,4-Dichlorobenzenesulfonyl chlorideDirect SulfonylationPyridine, DCM, RT24h35%
2,4-Dichlorobenzenesulfonyl chlorideDMAP Catalysis Pyridine, DMAP (0.1 eq) , DCM, RT4h88%
2,4,6-Triisopropylbenzenesulfonyl chlorideDirect SulfonylationPyridine, DCM, RT48h<5% (Stalled)
2,4,6-Triisopropylbenzenesulfonyl chlorideDMAP Catalysis Pyridine, DMAP (0.5 eq) , DCM, 40 °C12h72%
2-Bromo-1,3,5-triisopropylbenzeneDABSO Cross-Coupling DABSO, Pd(OAc)2, Dimethylamine, 70 °C18h85%

Part 4: Validated Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of Hindered N,N-Dimethylbenzenesulfonamides

This protocol utilizes nucleophilic catalysis to lower the activation energy barrier. It is self-validating; the formation of the intermediate can often be observed as a transient color change or precipitate.

Step 1: Reagent Preparation & Intermediate Formation

  • To an oven-dried, round-bottom flask under an inert nitrogen atmosphere, add the sterically hindered benzenesulfonyl chloride (1.0 equivalent) [4].

  • Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a non-hindered base (e.g., Pyridine or Triethylamine, 1.5 equivalents) followed by the nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP, 0.1 to 0.5 equivalents depending on steric severity) [1].

  • Stir the mixture at room temperature for 15 minutes to allow the complete formation of the N -sulfonylpyridinium salt.

Step 2: Amine Addition & Reaction 5. Cool the reaction flask to 0 °C using an ice bath to control the exotherm. 6. Add Dimethylamine (2.0 M solution in THF, 1.2 equivalents) dropwise over 5 minutes. 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir. Monitor progression via LCMS or TLC until the sulfonyl chloride is consumed (typically 2–6 hours).

Step 3: Work-up and Purification 8. Critical Step: Quench the reaction with 1M aqueous HCl. The acidic wash is mandatory to protonate and remove the DMAP catalyst and excess pyridine into the aqueous layer [1]. 9. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure N,N-dimethylbenzenesulfonamide derivative.

Protocol 2: DABSO-Mediated Aminosulfonylation (For Extreme Hindrance)

Use this protocol when ortho-substituents completely block the sulfonyl center, rendering Protocol 1 ineffective.

Step 1: Reaction Assembly

  • In a nitrogen-filled glovebox, charge a sealed tube with the sterically hindered aryl iodide or bromide (1.0 eq), DABSO (0.6 eq), Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%), and a bulky phosphine ligand (e.g., XPhos, 10 mol%) [3].

  • Add Dimethylamine (2.0 M in THF, 2.0 eq) and anhydrous Isopropanol (0.1 M).

Step 2: Heating & Work-up 3. Seal the tube, remove it from the glovebox, and heat the mixture at 70 °C for 18 hours. 4. Cool the reaction to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the palladium catalyst. 5. Concentrate the filtrate and purify via silica gel chromatography to isolate the target sulfonamide.

References

  • BenchChem. "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity." BenchChem Technical Guides.
  • National Institutes of Health (PMC). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry.
  • Thieme Connect. "Recent Advances in the Synthesis of Sulfonamides Intermediates." Pharmaceutical Fronts.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors." Journal of Medicinal Chemistry.

catalyst and ligand selection for unreactive 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic functionalization of 4-chloro-N,N-dimethylbenzenesulfonamide . As an aryl chloride, this substrate presents a classic kinetic challenge: the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) resists standard oxidative addition. While the strongly electron-withdrawing sulfonamide group (-SO₂NMe₂) lowers the arene's LUMO to assist in metal insertion, it also introduces potential coordination sites that can poison unshielded catalysts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible cross-coupling.

Part 1: Mechanistic Workflows & Visual Diagnostics

To successfully functionalize this substrate, you must select a ligand that balances electron richness (to break the C–Cl bond) with steric bulk (to force product release and prevent sulfonamide coordination).

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Nucleophile Entry) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ligand Bulk Accelerates Product Coupled Product RedElim->Product Substrate 4-Chloro-N,N-dimethyl- benzenesulfonamide Substrate->OxAdd

Pd-Catalytic Cycle: Ligand effects on 4-chloro-N,N-dimethylbenzenesulfonamide activation.

Part 2: Troubleshooting & FAQs

Q: Why am I recovering unreacted 4-chloro-N,N-dimethylbenzenesulfonamide in my Pd-catalyzed cross-coupling? A: The kinetic barrier for oxidative addition into the C–Cl bond is too high for your current catalyst. Standard ligands like PPh₃ are not sufficiently electron-donating. Causality & Solution: Switch to dialkylbiarylphosphines (e.g., XPhos, BrettPhos)[1] or N-heterocyclic carbenes (e.g., SIPr)[2]. The electron-rich nature of these ligands increases the electron density on the Pd(0) center, significantly lowering the activation energy for oxidative addition. Furthermore, their extreme steric bulk favors the formation of the highly reactive mono-ligated [L₁Pd(0)] active species[1].

Q: My Suzuki coupling stalls at 50% conversion. How can I drive it to completion? A: Stalling is typically caused by catalyst deactivation (e.g., Pd black formation) or competitive off-target coordination from the sulfonamide oxygen atoms. Causality & Solution: Ensure strict anaerobic conditions to prevent phosphine oxidation. If the issue persists, upgrade to a highly active pre-catalyst. For instance, β-diketiminatophosphane Pd complexes have been proven to couple unreactive aryl chlorides at loadings as low as 0.1 mol% under mild conditions (50 °C) by utilizing a strong electron-donating triethylphosphine ligand[3].

Q: I am trying to alkylate this substrate with an alkyl Grignard reagent, but I only see β-hydride elimination byproducts. What should I do? A: Palladium and Nickel catalysts are notorious for undergoing rapid β-hydride elimination when paired with alkyl organometallic reagents possessing β-hydrogens. Causality & Solution: Transition from Palladium to Iron catalysis. Iron-catalyzed cross-coupling suppresses the β-hydride elimination pathway. Using Fe(acac)₃ with N-methyl-2-pyrrolidone (NMP) as a coordinating additive enables rapid, high-yielding C(sp²)–C(sp³) bond formation at 0 °C[4].

DecisionTree Start Low Yield with 4-Chloro-N,N-dimethyl- benzenesulfonamide? Check1 Is the C-Cl bond activating? Start->Check1 Sol1 Switch to bulky, electron-rich ligand (e.g., XPhos, SIPr) Check1->Sol1 No (Starting Material Recovered) Check2 Is protodehalogenation occurring? Check1->Check2 Yes (SM Consumed) Sol2 Reduce temperature or switch to anhydrous base Check2->Sol2 Yes (Des-chloro byproduct) Check3 Are you performing C(sp3) alkylation? Check2->Check3 No Sol3 Use Fe(acac)3 with Grignard reagents Check3->Sol3 Yes

Troubleshooting decision tree for 4-chloro-N,N-dimethylbenzenesulfonamide couplings.

Part 3: Quantitative Catalyst & Ligand Selection Matrix

Summarized below is the optimal catalyst/ligand pairing based on your specific nucleophile.

Coupling TypeTarget NucleophileRecommended Catalyst/Ligand SystemTypical LoadingKey Mechanistic Advantage
Buchwald-Hartwig Amines, AmidesPd / XPhos or BrettPhos1 - 2 mol%Promotes mono-ligated [L₁Pd(0)] formation; prevents sulfonamide coordination[1].
Buchwald-Hartwig Sterically hindered aminesPd / SIPr (NHC)0.5 - 1 mol%Flexible steric bulk allows room temperature coupling; strong σ-donation stabilizes Pd[2].
Suzuki-Miyaura Boronic AcidsPd / β-Diketiminatophosphane0.1 mol%Extreme electron richness lowers oxidative addition barrier for inert C–Cl bonds[3].
Kumada-type Alkyl Grignard ReagentsFe(acac)₃ / NMP5 mol%Completely suppresses β-hydride elimination; rapid alkylation at 0 °C[4].
Part 4: Self-Validating Experimental Protocols
Protocol A: Iron-Catalyzed Alkylative Cross-Coupling (C(sp²)–C(sp³))

Use this protocol when coupling 4-chloro-N,N-dimethylbenzenesulfonamide with alkyl Grignard reagents to avoid β-hydride elimination[4].

  • Preparation: Charge an oven-dried vial with 4-chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol) and Fe(acac)₃ (5 mol%).

  • Atmosphere Control: Evacuate and backfill the vial with Argon (3 cycles).

    • Validation Check: Strict absence of oxygen is critical; failure here results in oxidative homocoupling of the Grignard reagent.

  • Solvent Addition: Add anhydrous THF (0.15 M) and NMP (600 mol%).

    • Causality: NMP acts as a crucial coordinating additive to stabilize the active low-valent iron species and prevent premature catalyst aggregation[4].

  • Nucleophile Addition: Cool the mixture to 0 °C. Add the alkyl Grignard reagent (1.20 equiv) dropwise with vigorous stirring.

    • Validation Check: A distinct, rapid color change should occur upon addition, confirming the reduction of Fe(III) to the catalytically active iron species.

  • Reaction: Stir for 60 minutes at 0 °C.

  • Workup: Quench the reaction with 1.0 N NaOH (3 mL), extract with Et₂O, dry over MgSO₄, and concentrate for purification.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Use this protocol for coupling with aryl/heteroaryl boronic acids utilizing highly active electron-rich Pd complexes[3].

  • Preparation: Charge a vial with 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv), the desired boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and a β-Diketiminatophosphane Pd complex (0.1 mol%).

  • Atmosphere Control: Purge the vial with Argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of EtOH/H₂O (1:1 ratio).

    • Causality: Aqueous organic mixtures significantly enhance the solubility of the inorganic base and the boronic acid, accelerating the transmetalation step while maintaining catalyst stability[3].

  • Reaction: Heat the mixture at 50 °C until complete consumption of the aryl chloride is observed via TLC/LCMS.

    • Validation Check: The reaction mixture should remain a consistent suspension. The appearance of a bulk black precipitate (Pd black) indicates ligand dissociation and catalyst death.

  • Workup: Cool to room temperature, dilute with water, extract with EtOAc, and wash with brine prior to column chromatography.

References[1] Title: Buchwald Ligands Review

Source: Entegris URL:[4] Title: Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: The Journal of Organic Chemistry - ACS Publications URL:[2] Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis - ACS Publications URL:[3] Title: An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides Source: Organic Letters - ACS Publications URL:

Sources

reducing byproduct formation during 4-chloro-N,N-dimethylbenzenesulfonamide amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical failure modes encountered during the amination of 4-chloro-N,N-dimethylbenzenesulfonamide.

The sulfonamide moiety ( −SO2​NMe2​ ) is strongly electron-withdrawing, which theoretically activates the para-chloro position for Nucleophilic Aromatic Substitution ( SN​Ar ). However, the inherent stability of the C-Cl bond often necessitates harsh conditions or transition-metal catalysis, opening multiple pathways for byproduct formation. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-fidelity C-N bond formation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: During the Pd-catalyzed Buchwald-Hartwig amination of 4-chloro-N,N-dimethylbenzenesulfonamide, my GC-MS shows a massive peak for N,N-dimethylbenzenesulfonamide (dehalogenation) instead of the target amine. How do I fix this? A: You are observing competitive β -hydride elimination outpacing the desired reductive elimination. When your amine coordinates to the Pd(II) center after the oxidative addition of the aryl chloride, a transient complex is formed. If the reductive elimination step is sluggish, the Pd complex can abstract a β -hydrogen from the amine (or the solvent), leading to the reduction of the C-Cl bond (hydrodehalogenation)[1]. The Fix: Switch your ligand to a sterically demanding, electron-rich biaryl phosphine like XPhos or BrettPhos . The extreme steric bulk of these ligands forces the Pd center into a lower, highly reactive coordination state. This drastically accelerates the reductive elimination of the C-N bond, effectively outcompeting the β -hydride elimination pathway.

Q: I attempted an uncatalyzed amination using sodium amide ( NaNH2​ ) at high temperatures, but NMR indicates a 60:40 mixture of para and meta aminated products. Why did the substituent move? A: You have inadvertently triggered a benzyne (elimination-addition) mechanism rather than a direct SN​Ar . While the −SO2​NMe2​ group activates the para position, the use of a very strong base like NaNH2​ at elevated temperatures abstracts the proton ortho to the chlorine atom. This causes the elimination of HCl and the formation of a highly reactive, transient benzyne triple bond[2]. The incoming amine nucleophile can then attack either side of this bond, yielding a mixture of meta and para regioisomers. The Fix: To maintain regiochemical fidelity, you must operate strictly under an addition-elimination SN​Ar regime. Switch to a weaker base (e.g., K2​CO3​ or DIPEA) and use a highly polar aprotic solvent like DMSO or DMF to stabilize the intermediate Meisenheimer complex[3].

Q: My SN​Ar reactions in DMF with K2​CO3​ are yielding a significant amount of 4-hydroxy-N,N-dimethylbenzenesulfonamide (phenol byproduct). Where is the oxygen coming from? A: The formation of the phenol byproduct is the direct result of hydroxide ( OH− ) acting as a competing nucleophile. Even trace amounts of water in your DMF or hygroscopic K2​CO3​ will react with the base at elevated temperatures ( >100∘C ) to generate hydroxide ions. Because hydroxide is a smaller and kinetically faster nucleophile than bulky secondary amines, it rapidly displaces the chloride via SN​Ar [3]. The Fix: Treat this SN​Ar with the same rigorous anhydrous techniques as a Grignard reaction. Use anhydrous DMF stored over activated 3Å molecular sieves, oven-dry your K2​CO3​ at 150∘C overnight, and run the reaction under a strict Argon atmosphere.

Part 2: Quantitative Byproduct Analysis

To aid in route selection, the following table summarizes the quantitative risks and typical outcomes associated with different amination methodologies for this specific substrate.

MethodologyCatalyst / BaseSolventTemp (°C)Primary Byproduct RiskTypical YieldCausality of Byproduct Formation
Traditional SN​Ar K2​CO3​ / DIPEADMSO / DMF100–130Phenol (Hydrolysis)40–65%Trace H2​O reacting with base to generate OH− nucleophiles.
Harsh SN​Ar NaNH2​ / NaOtBu Toluene / THF>150Regioisomers (m/p)<30%Strong base abstracts ortho-proton, forming a benzyne intermediate.
Standard BHA Pd(OAc)2​ / BINAPToluene90–110Hydrodehalogenation50–70%Slow reductive elimination allows β -hydride shift to dominate.
Optimized BHA Pd2​(dba)3​ / XPhos1,4-Dioxane80–100Catalyst Poisoning85–95%Trace oxygen oxidizes the phosphine ligand, halting the catalytic cycle.

Part 3: Self-Validating Experimental Protocol

If SN​Ar conditions prove too sluggish or byproduct-heavy for your specific amine, utilize this optimized Buchwald-Hartwig Amination (BHA) protocol. This workflow is designed as a self-validating system , meaning it contains visual and analytical checkpoints to ensure the reaction is proceeding correctly before you commit to a full workup.

Materials:

  • 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (anhydrous, 1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Validation Checkpoint 1): In an oven-dried Schlenk flask under Argon, combine Pd2​(dba)3​ and XPhos in 2.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from a deep purple/red to a pale yellow/orange. This color change visually validates the successful ligand exchange and formation of the active L2​Pd(0) species. If the solution remains dark, your solvent is wet or oxygenated; discard and restart.

  • Substrate Addition: Add the 4-chloro-N,N-dimethylbenzenesulfonamide, the amine, and anhydrous Cs2​CO3​ to the active catalyst solution. Wash down the sides of the flask with the remaining 3.0 mL of 1,4-Dioxane.

  • Rigorous Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide. This kills the catalyst and allows thermal degradation byproducts to accumulate.

  • Heating & Kinetic Monitoring (Validation Checkpoint 2): Heat the reaction mixture to 90∘C . After exactly 2 hours, withdraw a 50 μL aliquot under Argon, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Self-Validation: You should observe >50% conversion of the starting material. Check the mass spectrum for the dehalogenated byproduct (m/z 185). If the dehalogenation peak is >10% relative to the product, reduce the temperature to 80∘C immediately to thermodynamically slow down the β -hydride elimination pathway.

  • Completion & Workup: After 8-12 hours, cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated sulfonamide.

Part 4: Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways and the specific conditions that trigger byproduct formation during the amination of this substrate.

ByproductPathways cluster_BHA Buchwald-Hartwig Amination cluster_SNAr Nucleophilic Aromatic Substitution Substrate 4-Chloro-N,N-dimethyl- benzenesulfonamide BHA_Cond Pd Catalyst + XPhos Base, 90°C Substrate->BHA_Cond Pd Cross-Coupling SNAr_Cond K2CO3, DMF 120°C Substrate->SNAr_Cond Mild SNAr Benz_Cond NaNH2, Heat (Harsh Base) Substrate->Benz_Cond Harsh SNAr BHA_Prod Target Amine (High Yield) BHA_Cond->BHA_Prod Reductive Elimination BHA_By Dehalogenation Byproduct BHA_Cond->BHA_By β-Hydride Elimination SNAr_Prod Target Amine (Moderate Yield) SNAr_Cond->SNAr_Prod Addition- Elimination SNAr_By Phenol Byproduct (Hydrolysis) SNAr_Cond->SNAr_By Trace H2O Benz_By Meta/Para Isomers (Benzyne Pathway) Benz_Cond->Benz_By Elimination- Addition

Reaction pathways and byproduct formation during 4-chloro-N,N-dimethylbenzenesulfonamide amination.

References

  • [1] Title: Buchwald–Hartwig amination | Source: Wikipedia | URL: 1

  • Title: TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Source: TCI Chemicals | URL:

  • [3] Title: SNAr (Cl) - Aromatic Amines | Source: Common Organic Chemistry | URL: 3

  • [2] Title: 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II | Source: KPU Pressbooks | URL: 2

Sources

Technical Support Center: Handling & Storage Optimization for Moisture-Sensitive Sulfonamide Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of sulfonamides—critical motifs in drug development—relies heavily on the integrity of your highly reactive precursors. Reagents such as sulfonyl chlorides and sulfamoyl chlorides are notoriously moisture-sensitive.

This guide is designed to move beyond basic safety data sheets. We provide causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure your reagents remain stable and your synthetic yields remain high.

I. Mechanistic Workflow: Synthesis vs. Degradation

To understand proper handling, we must first visualize the competing pathways these electrophilic reagents undergo. The diagram below illustrates the logical relationship between environmental control and synthetic outcomes.

G Start Moisture-Sensitive Sulfonyl Chloride Water H2O Exposure (Ambient Moisture) Start->Water Improper Storage Amine Amine + Base (Anhydrous) Start->Amine Controlled Workflow Hydrolysis Hydrolysis Reaction Water->Hydrolysis Synthesis Nucleophilic Substitution Amine->Synthesis Degradation Sulfonic Acid + HCl (Degradation) Hydrolysis->Degradation Product Stable Sulfonamide (Target Product) Synthesis->Product

Logical relationship between moisture exposure and sulfonamide synthesis outcomes.

II. Quantitative Storage Parameters

Different classes of sulfonamide precursors require distinct storage environments. The table below summarizes the quantitative and qualitative data required to maintain reagent integrity.

Reagent ClassExample CompoundPrimary HazardOptimal Storage TempStorage AtmosphereKey Incompatibilities
Alkyl Sulfonyl Chlorides Methanesulfonyl Chloride (MsCl)Corrosive, Moisture-Sensitive15–25°C[1]Inert Gas (Ar/N₂)Water, Bases, Oxidizers
Aryl Sulfonyl Chlorides p-Xylene-2-sulfonyl ChlorideCorrosive SolidCool/Shaded (2–8°C)Inert Gas (Ar/N₂)Moisture, Strong Acids
Sulfamoyl Chlorides Sulfamoyl ChlorideHighly Corrosive, Toxic-20°C[2]Inert Gas (Ar/N₂)Water, Alcohols, Amines
Heteroaryl Sulfonyl Chlorides Pyridine-3-sulfonyl ChlorideMoisture-Sensitive2–8°CInert Gas (Ar/N₂)Water, Moist Air

III. Troubleshooting & FAQs

Q1: Why do my sulfonyl chloride reagents degrade and build up pressure even when stored in a desiccator? A1: Desiccators are not truly inert environments; every time the lid is opened, ambient moisture is introduced. Sulfonyl chlorides, such as methanesulfonyl chloride, undergo rapid hydrolysis upon contact with H2​O , forming sulfonic acids and hydrogen chloride (HCl) gas[1].

  • Causality: The highly electrophilic sulfur center is susceptible to nucleophilic attack by water. The generated HCl gas acts autocatalytically, accelerating further degradation and causing dangerous pressure buildup in sealed containers. Always backfill containers with Nitrogen or Argon before sealing.

Q2: How do I safely handle sulfamoyl chlorides without compromising my reaction yield? A2: Sulfamoyl chlorides are extremely reactive and must be stored at -20°C[2]. When retrieving them for an experiment, you must allow the sealed container to reach room temperature in a desiccator before opening.

  • Causality: Opening a cold container causes immediate condensation of atmospheric moisture directly onto the reagent, leading to instant hydrolysis. Furthermore, you must use oven-dried glassware (230°C) to eliminate microscopic surface-bound water, which will compete with your target amine for the electrophilic sulfur center[3].

Q3: What is the mechanistic purpose of adding a non-nucleophilic base during sulfonamide synthesis? A3: During the nucleophilic acyl substitution, one equivalent of HCl is generated for every sulfonamide bond formed.

  • Causality: If left unneutralized, this HCl will protonate your starting amine, rendering it non-nucleophilic and stalling the reaction. Bases like pyridine or triethylamine act as HCl scavengers, driving the reaction forward while preventing the acid-catalyzed degradation of sensitive functional groups on your substrate[4].

IV. Self-Validating Experimental Protocol

To ensure high yields and reproducibility, follow this optimized methodology for the anhydrous synthesis of sulfonamides from moisture-sensitive sulfonyl chlorides. Every phase includes a self-validation check so you can verify the integrity of the reaction in real-time.

Protocol: Anhydrous Synthesis of Sulfonamides

Step 1: Glassware Preparation & Inertion

  • Action: Oven-dry all glassware (round-bottom flasks, stir bars, syringes) at 230°C for a minimum of 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry Argon[3].

  • Causality: Removes microscopic hydration layers on the silica surface that initiate premature hydrolysis of the sulfonyl chloride.

Step 2: Reagent Dissolution

  • Action: Dissolve the starting amine (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) inside the flame-dried flask under Argon.

Step 3: Base Addition & Temperature Control

  • Action: Add a non-nucleophilic base (1.1–1.5 equiv, e.g., pyridine) and cool the mixture to 0°C using an ice bath[4].

  • Causality: Lowering the kinetic energy controls the highly exothermic nucleophilic substitution, minimizing the formation of unwanted bis-sulfonamide byproducts.

Step 4: Precursor Addition

  • Action: Slowly add the sulfonyl chloride (1.05–1.2 equiv) dropwise to the stirred solution[4].

  • Self-Validation Check: Observe the reaction mixture. A slight fuming or mild temperature spike indicates active substitution. If the solution boils violently or turns opaque/dark immediately, moisture contamination has occurred, leading to runaway hydrolysis.

Step 5: Reaction Monitoring & Quench

  • Action: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion via TLC. Once the amine is consumed, quench the reaction with 1.0 M aqueous HCl, extract with EtOAc, and wash with brine[3].

  • Self-Validation Check: Test the pH of the aqueous wash layer. It must be < 3 to confirm the complete protonation and removal of the pyridine base. If pH > 3, repeat the acid wash. Failing to remove the base will cause base-catalyzed degradation of the product during solvent evaporation.

V. References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices Source: Horiazon Chemical URL:[Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

reactivity comparison 4-chloro-N,N-dimethylbenzenesulfonamide vs 4-bromo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and materials science, late-stage functionalization relies heavily on the predictable reactivity of aryl halides. This guide provides an objective, data-driven comparison between two structurally similar but mechanistically distinct electrophiles: 4-chloro-N,N-dimethylbenzenesulfonamide and 4-bromo-N,N-dimethylbenzenesulfonamide . While both molecules feature an electron-withdrawing sulfonamide moiety that activates the aromatic ring, their divergent halogen leaving groups dictate entirely different reactivity profiles in transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Foundations: The Halogen Effect

The fundamental causality behind the reactivity differences of these two substrates lies in the interplay between carbon-halogen (C-X) bond strength and halogen electronegativity.

  • Oxidative Addition (Cross-Coupling): In palladium, nickel, or iron-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the low-valent metal into the C-X bond[1]. Because the C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), the 4-bromo derivative undergoes oxidative addition much more rapidly[2]. Consequently, 4-bromo-N,N-dimethylbenzenesulfonamide can be coupled using standard, inexpensive phosphine ligands[3]. Conversely, the 4-chloro analog requires highly active, electron-rich, and sterically bulky ligands (e.g., P(t-Bu)3) to force the metal center to insert into the recalcitrant C-Cl bond[4].

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the reactivity trend is inverted. The rate-determining step is not C-X bond cleavage, but rather the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[5]. The higher electronegativity of chlorine compared to bromine provides stronger inductive stabilization of this intermediate transition state[6]. Thus, 4-chloro-N,N-dimethylbenzenesulfonamide is generally more reactive toward SNAr than its bromo counterpart.

Mechanism ArX Aryl Halide Substrate (Ar-Cl vs Ar-Br) OxAdd Oxidative Addition (Pd/Ni Catalysis) ArX->OxAdd Transition Metal SNAr Nucleophilic Attack (SNAr Pathway) ArX->SNAr Strong Nucleophile ArBr 4-Bromo Derivative Faster (Weaker C-X Bond) OxAdd->ArBr Preferred ArCl 4-Chloro Derivative Faster (Stronger Inductive Effect) SNAr->ArCl Preferred

Mechanistic divergence of aryl halides in cross-coupling vs. SNAr pathways.

Quantitative Performance Comparison

To facilitate substrate selection, the following table synthesizes the reactivity profiles and optimal conditions for both compounds based on empirical literature data.

Parameter4-Chloro-N,N-dimethylbenzenesulfonamide4-Bromo-N,N-dimethylbenzenesulfonamide
Leaving Group (Halogen) Chloride (-Cl)Bromide (-Br)
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
Oxidative Addition Rate SlowFast
SNAr Reactivity Moderate (Stronger inductive effect)Low (Weaker inductive effect)
Optimal Cross-Coupling Catalysts Pd2(dba)3 / P(t-Bu)3 or Fe(acac)3Pd(PPh3)4 or Pd(dppf)Cl2
Typical Reaction Temperature 80–110 °C (Pd) / 0 °C (Fe)60–80 °C (Pd)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific physical changes, researchers can verify the mechanistic progression in real-time.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylbenzenesulfonamide

Objective: Efficient C-C bond formation using an arylboronic acid[3]. Causality: The bromo substituent readily undergoes oxidative addition with standard Pd(II) precatalysts, avoiding the need for highly sensitive, electron-rich phosphines.

  • Setup: Charge an oven-dried Schlenk flask with 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) species generated in situ.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat at 80 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear red-orange solution to a dark brown/black suspension. This color shift confirms the reduction of Pd(II) to the active Pd(0) catalytic cycle and the eventual precipitation of inactive palladium black as the substrate is consumed.

  • Workup: Cool to room temperature, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Iron-Catalyzed Alkylation of 4-Chloro-N,N-dimethylbenzenesulfonamide

Objective: C(sp2)-C(sp3) cross-coupling using an alkyl Grignard reagent[7]. Causality: Aryl chlorides are notoriously difficult to couple using standard Pd catalysts. However, Fe(acac)3 combined with NMP forms a highly reactive low-valent iron species capable of activating the C-Cl bond at 0 °C, bypassing the need for expensive "hot" phosphine ligands[7].

  • Setup: Charge an oven-dried vial with 4-chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol) and Fe(acac)3 (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add THF (0.15 M) and NMP (600 mol%).

    • Causality: NMP acts as a crucial co-solvent and stabilizing ligand for the highly reactive iron intermediate, preventing rapid catalyst aggregation and decomposition[7].

  • Reaction: Cool the mixture to 0 °C. Dropwise add the alkyl Grignard reagent (1.20 equiv).

    • Self-Validation Check: Upon addition of the Grignard reagent, an immediate and rapid color change to dark brown/black will occur. This visual cue confirms the successful reduction of Fe(III) to the active low-valent Fe species. If the solution remains pale, the Grignard reagent has degraded.

  • Workup: Stir for 60 minutes at 0 °C. Quench carefully with 1.0 N NaOH (gas evolution confirms the quenching of excess Grignard), extract with Et2O, and purify. Yields typically exceed 84%[7].

Workflow Start Select Sulfonamide Br 4-Bromo-N,N-dimethyl benzenesulfonamide Start->Br Cl 4-Chloro-N,N-dimethyl benzenesulfonamide Start->Cl CatBr Standard Ligands (e.g., PPh3, dppf) Br->CatBr Mild Conditions CatCl Electron-Rich Ligands (e.g., P(t-Bu)3, XPhos) Cl->CatCl High Activation Energy Prod Cross-Coupled Product (High Yield) CatBr->Prod CatCl->Prod

Catalyst selection workflow based on the halide leaving group.

References

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: ACS Publications URL:7

  • 4.9: Oxidative Addition of Polar Reagents Source: Chemistry LibreTexts URL:1

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) Source: PMC (NIH) URL:2

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:5

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents Source: Al-Mustansiriyah University URL:6

  • Mechanism of Aryl Chloride Amination: Base-Induced Oxidative Addition Source: ACS Publications URL:4

  • Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates Source: PMC (NIH) URL:3

Sources

HPLC method development and validation for 4-chloro-N,N-dimethylbenzenesulfonamide purity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: HPLC Method Development and Validation for 4-Chloro-N,N-dimethylbenzenesulfonamide Purity

Introduction & Rationale

4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1) [1] is a critical chemical intermediate utilized in the synthesis of complex pharmaceutical active ingredients, including novel STT3A/B inhibitors targeting viral N-linked glycosylation pathways [2]. Ensuring the chemical purity of this intermediate is paramount. Residual starting materials (such as 4-chlorobenzenesulfonyl chloride) or structurally similar byproducts can easily propagate through subsequent synthetic steps, ultimately compromising the safety, yield, and efficacy of the final drug product.

This guide objectively compares high-performance liquid chromatography (HPLC) column technologies and outlines a self-validating protocol for the precise quantification of 4-chloro-N,N-dimethylbenzenesulfonamide purity.

Part 1: Method Development Strategy & Causality

As a Senior Application Scientist, method development must be approached as a rational system rooted in physicochemical principles rather than trial-and-error.

  • Mobile Phase & pH Control : Sulfonamides and their derivatives frequently exhibit peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.5), we suppress the ionization of any unreacted acidic sulfonamide impurities and protonate residual silanols. This causality ensures sharp, symmetrical peaks and reproducible retention times.

  • Organic Modifier : Acetonitrile is preferred over methanol for this specific assay. Acetonitrile provides lower system backpressure, superior UV transparency at low wavelengths (e.g., 220 nm), and distinct selectivity advantages for halogenated aromatic compounds due to its specific dipole moment and lack of hydrogen-bond donating capacity.

  • Stationary Phase Selection : To determine the optimal separation environment, we must compare different particle technologies and bonded phases. We evaluate the traditional Fully Porous C18 against a Phenyl-Hexyl phase (which offers alternative selectivity via π-π interactions with the benzene ring) and a Fused-Core C18 phase.

MethodDev A Analyte Profiling (4-chloro-N,N-dimethylbenzenesulfonamide) B Column Screening (C18 vs. C8 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (pH 2.5 buffer, Acetonitrile) B->C D Gradient Tuning (Resolution > 2.0) C->D E Final Method Selection (Fused-Core C18) D->E

Caption: HPLC method development workflow for sulfonamide purity analysis.

Part 2: Comparative Column Performance

To objectively determine the optimal system, a comparative study was executed using a standard mixture of 4-chloro-N,N-dimethylbenzenesulfonamide and its primary synthetic impurities under identical gradient conditions.

Column TypeDimensionsParticle SizeRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)Backpressure (bar)
Fully Porous C18 150 x 4.6 mm5.0 µm8.41.81.358,500110
Phenyl-Hexyl (Core) 100 x 4.6 mm2.7 µm6.22.11.1514,200185
Fused-Core C18 100 x 4.6 mm2.6 µm5.83.41.0518,900190

Data Interpretation: The Fused-Core C18 column significantly outperformed the traditional fully porous column. Fused-core (solid core) particles provide shorter diffusion paths, minimizing longitudinal diffusion (the B term in the van Deemter equation) and mass transfer resistance (the C term). This leads to a doubling of theoretical plates and superior resolution ( Rs=3.4 ) in a shorter runtime, without the extreme backpressure associated with sub-2 µm fully porous particles.

Part 3: Optimized Experimental Protocol

Based on the comparative data, the following self-validating protocol utilizes the Fused-Core C18 system to achieve optimal purity analysis.

Reagents & Equipment:

  • HPLC System equipped with a Photodiode Array (PDA) detector and column oven.

  • Column: Fused-Core C18 (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Workflow:

  • System Equilibration : Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at 30°C with an initial composition of 90% A / 10% B at a flow rate of 1.0 mL/min until the baseline is stable (typically requiring 10-15 column volumes).

  • Sample Preparation : Dissolve the 4-chloro-N,N-dimethylbenzenesulfonamide sample in an extraction diluent of 50:50 Water:Acetonitrile to achieve a target analytical concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Gradient Elution Program :

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus highly polar impurities at the column head).

    • 2.0 - 8.0 min: 10% to 80% B (Linear gradient for primary analyte and related substance separation).

    • 8.0 - 10.0 min: 80% B (High-organic column wash to elute strongly retained hydrophobic dimers).

    • 10.0 - 10.1 min: 80% to 10% B (Return to initial conditions).

    • 10.1 - 14.0 min: 10% B (Re-equilibration phase).

  • Detection : Monitor the absorbance at 220 nm (optimal for the sulfonamide aromatic ring). Extract 3D spectral data via the PDA to confirm peak purity across the entire eluting band.

  • System Suitability Testing (SST) : Inject a reference standard solution (0.1 mg/mL) six consecutive times. The system is validated for the analytical run only if the Relative Standard Deviation (RSD) of the retention time is < 1.0%, the RSD of the peak area is < 2.0%, and the Tailing Factor is ≤ 1.5.

Part 4: ICH Q2(R2) Method Validation Framework

Once the optimized method is established, it must be rigorously validated according to the latest ICH Q2(R2) guidelines [3] to ensure it is scientifically fit for its intended purpose (release testing and impurity quantification).

  • Specificity : Demonstrated by analyzing forced degradation samples (subjected to acid, base, peroxide, thermal, and photolytic stress). The PDA peak purity angle must be less than the purity threshold for the 4-chloro-N,N-dimethylbenzenesulfonamide peak, proving no co-elution of degradants with the main active ingredient.

  • Linearity and Range : Evaluated from the Reporting Level (typically 0.05% of the target concentration for impurities) up to 120% of the nominal specification. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy : Assessed via spike recovery experiments. Known amounts of synthetic impurities are spiked into the active matrix at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges strictly from 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision) : Six independent sample preparations analyzed by the same analyst (Repeatability) and a different analyst on a different day using a different HPLC system (Intermediate Precision) must yield an RSD of ≤ 2.0% for the main peak assay.

Validation V ICH Q2(R2) Validation S Specificity (Peak Purity & Resolution) V->S L Linearity & Range (R² > 0.999) V->L A Accuracy (Spike Recovery 98-102%) V->A P Precision (RSD < 2.0%) V->P

Caption: Core validation parameters according to ICH Q2(R2) guidelines.

References

  • CAS Common Chemistry. "4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1)." American Chemical Society. URL: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety." ACS Publications. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA). URL: [Link]

Analytical Strategies for 4-Chloro-N,N-dimethylbenzenesulfonamide: A Comparative Guide to GC-MS vs. LC-MS/MS Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-N,N-dimethylbenzenesulfonamide (CAS: 7463-22-1) is a critical electrophilic building block widely utilized in transition-metal-catalyzed cross-coupling reactions and pharmaceutical drug discovery[1][2]. Its precise structural elucidation and quantitative tracking in complex reaction matrices demand robust analytical methodologies. While Nuclear Magnetic Resonance (NMR) provides bulk structural confirmation, mass spectrometry (MS) coupled with chromatography offers the sensitivity and specificity required for trace-level reaction monitoring, impurity profiling, and pharmacokinetic evaluation.

This guide provides an in-depth comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this specific sulfonamide. By dissecting the causality behind their distinct fragmentation pathways, we establish a framework for selecting the optimal analytical technique based on the experimental context.

Mechanistic Causality in Ionization and Fragmentation

The fundamental divergence between GC-MS and LC-MS/MS lies in the energetics of their ionization sources, which dictates the subsequent gas-phase fragmentation cascades.

In GC-EI-MS , the analyte is subjected to a high-energy (70 eV) electron beam, resulting in "hard" ionization. This strips an electron from the molecule, generating an odd-electron radical cation ( M+∙ ). For 4-chloro-N,N-dimethylbenzenesulfonamide, the excess internal energy drives immediate, reproducible unimolecular dissociation governed by Stevenson's rule. Fragmentation primarily yields the chlorophenyl cation via the cleavage of the S-C bond, or the dimethylamine cation via inductive cleavage at the S-N bond[2].

Conversely, LC-ESI-MS/MS employs "soft" ionization. In positive ion mode, the presence of acidic modifiers (e.g., formic acid) facilitates the protonation of the sulfonamide group. Gas-phase studies have demonstrated that sulfonamides are preferentially protonated at the nitrogen atom rather than the oxygen[3]. Upon collisional activation (Collision-Induced Dissociation, CID), the protonated molecule ( [M+H]+ ) undergoes entirely different pathways, such as the extrusion of neutral sulfur dioxide ( SO2​ ) or complex intramolecular charge transfers that yield radical cations of the constituent amine[3].

IonizationPathways M 4-Chloro-N,N-dimethylbenzenesulfonamide (MW: 219.69 g/mol) EI Electron Ionization (EI) 70 eV (Hard Ionization) M->EI ESI Electrospray Ionization (ESI) Positive Mode (Soft Ionization) M->ESI M_EI Radical Cation [M]+• m/z 219 / 221 EI->M_EI M_ESI Protonated Molecule [M+H]+ m/z 220 / 222 ESI->M_ESI Frag_EI_1 Chlorophenyl Cation m/z 111 / 113 M_EI->Frag_EI_1 Cleavage at S-C bond - SO2N(CH3)2• Frag_EI_2 Dimethylamine Cation m/z 44 M_EI->Frag_EI_2 Inductive Cleavage Frag_ESI_1 Loss of SO2 m/z 156 / 158 M_ESI->Frag_ESI_1 CID (Collision-Induced Dissociation) Neutral Loss

Diagram 1: Divergent ionization and fragmentation pathways for 4-chloro-N,N-dimethylbenzenesulfonamide.

Comparative Fragmentation Patterns (Quantitative Data)

Understanding the exact m/z ratios and their relative abundances is critical for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods. Due to the presence of a single chlorine atom, all fragments containing the halogen will exhibit a characteristic 3:1 isotopic ratio ( 35Cl : 37Cl ).

Table 1: GC-EI-MS Fragmentation Profile (70 eV) | Fragment Ion ( m/z ) | Relative Abundance (%) | Ion Type | Structural Assignment | Formation Mechanism | | :--- | :--- | :--- | :--- | :--- | | 219 / 221 | ~15 / 5 | [M]+∙ | Molecular Ion | Direct electron ionization | | 175 / 177 | ~45 / 15 | [M−N(CH3​)2​]+ | Chlorobenzenesulfonyl Cation | α -cleavage at the S-N bond | | 111 / 113 | 100 / 33 | [C6​H4​Cl]+ | Chlorophenyl Cation | Loss of SO2​N(CH3​)2​ radical (Base Peak) | | 75 | ~20 | [C6​H3​]+ | Phenyl ring fragment | Loss of HCl from chlorophenyl cation | | 44 | ~60 | [N(CH3​)2​]+ | Dimethylamine Cation | Inductive cleavage at S-N bond |

Table 2: LC-ESI-MS/MS (CID) Fragmentation Profile | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Structural Assignment | Formation Mechanism | | :--- | :--- | :--- | :--- | :--- | | 220 / 222 | 156 / 158 | 15 - 20 | [M+H−SO2​]+ | Extrusion of SO2​ via intramolecular rearrangement | | 220 / 222 | 46 | 25 - 35 | [HN(CH3​)2​]+∙ | Gas-phase intramolecular charge transfer[3] |

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, analytical workflows must be designed as self-validating systems. This means incorporating internal standards to correct for injection variability and utilizing matrix-matched controls to account for ion suppression or enhancement.

Protocol A: GC-EI-MS Structural Elucidation Workflow

This protocol is optimized for verifying the purity and structure of 4-chloro-N,N-dimethylbenzenesulfonamide synthesized during cross-coupling methodology development[2].

  • Sample Preparation (Causality-Driven):

    • Step: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade Dichloromethane (DCM). Add 10 µL of a 1 mg/mL 4-bromobiphenyl solution as an internal standard.

    • Causality: DCM is selected because it completely solubilizes the sulfonamide while possessing a low expansion volume in the heated GC inlet, preventing backflash and quantitative loss. 4-bromobiphenyl provides a distinct isotopic signature (1:1 ratio) that does not interfere with the analyte's 3:1 chlorine signature.

  • Chromatographic Separation:

    • Step: Inject 1 µL (Split ratio 10:1) into an Agilent 7890B GC (or equivalent) equipped with an HP-5ms Ultra-Inert column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.

    • Causality: The Ultra-Inert (UI) stationary phase is critical. The basic dimethylamine moiety of the sulfonamide can interact with active silanol groups on standard columns, causing severe peak tailing. The UI phase ensures sharp, Gaussian peaks, improving the signal-to-noise ratio.

    • Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometric Detection:

    • Step: Operate the MS in EI mode at 70 eV. Set the transfer line to 280°C, ion source to 230°C, and quadrupole to 150°C. Scan range: m/z 40–400.

  • System Validation & Quality Control:

    • Run a DCM blank prior to the sample to verify column baseline bleed. The ratio of the m/z 111 (analyte base peak) to the internal standard base peak must maintain a relative standard deviation (RSD) of <2% across triplicate injections to validate system stability.

GCWorkflow Prep Sample Prep 1 mg/mL in DCM + Internal Std Inject Inlet Injection 1 µL, Split 10:1 Inlet Temp: 250°C Prep->Inject Sep GC Separation HP-5ms UI Column Ramp to 280°C Inject->Sep Ion EI Source 70 eV, 230°C Hard Ionization Sep->Ion Detect Quadrupole MS Scan m/z 40-400 SIM m/z 111/113 Ion->Detect

Diagram 2: Self-validating GC-EI-MS experimental workflow for sulfonamide analysis.

Protocol B: LC-ESI-MS/MS Trace Quantification Workflow

This protocol is preferred when quantifying trace amounts of 4-chloro-N,N-dimethylbenzenesulfonamide in biological matrices or aqueous reaction mixtures where GC is unsuitable due to thermal degradation or matrix incompatibility.

  • Sample Preparation:

    • Step: Dilute the sample to a final concentration of 10–100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, shifting the ionization equilibrium to favor the formation of the [M+H]+ ion ( m/z 220), exponentially increasing ESI sensitivity.

  • Chromatographic Separation:

    • Step: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometric Detection (MRM):

    • Step: Operate the Triple Quadrupole MS in Positive ESI mode. Capillary voltage: 3.0 kV. Set MRM transitions: Quantifier m/z 220 156 (CE: 18 eV); Qualifier m/z 220 46 (CE: 30 eV).

  • System Validation & Quality Control:

    • Assess matrix effects by comparing the slope of a matrix-matched calibration curve to a solvent-only curve. A deviation of >15% necessitates the use of a stable-isotope-labeled internal standard (e.g., 13C6​ -labeled sulfonamide) to ensure quantitative trustworthiness.

Performance Comparison & Selection Matrix

When choosing between these two platforms for 4-chloro-N,N-dimethylbenzenesulfonamide analysis, researchers must weigh structural insight against quantitative limits.

  • GC-EI-MS is the undisputed champion for de novo structural confirmation. The highly reproducible 70 eV fragmentation yields a rich spectrum (Table 1) that acts as a definitive molecular fingerprint, matching perfectly with NIST libraries. It is ideal for synthetic chemistry workflows and confirming reaction conversions[2].

  • LC-ESI-MS/MS excels in targeted, high-throughput quantification. The soft ionization preserves the molecular ion, concentrating the signal into a specific precursor. The subsequent MRM transitions (Table 2) filter out background noise, achieving Limits of Detection (LODs) in the low pg/mL range, making it essential for pharmacokinetic or environmental monitoring[3].

By understanding the distinct physical chemistry driving the fragmentation in both instruments, analytical scientists can deploy the right tool to validate their experimental outcomes with absolute confidence.

References
  • 4-Chloro-N,N-dimethylbenzenesulfonamide Properties & Identifiers Source: CAS Common Chemistry, American Chemical Society. URL:[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

A Comparative Guide to the Leaving Group Ability of 4-Chloro-N,N-dimethylbenzenesulfonamide in SNAr Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating Activation and Displacement in Modern Aromatic Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern synthetic chemistry, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal in pharmaceuticals, materials science, and agrochemicals. The reaction's efficiency hinges on a delicate interplay between the nucleophile, the solvent, and the substrate. Critically, the substrate must be "activated" by potent electron-withdrawing groups (EWGs) and possess a suitable leaving group.

Traditionally, the nitro group (-NO₂) has been the archetypal activating group, and halogens have served as the primary leaving groups. However, the expanding chemical space demands a broader palette of functional groups that can modulate reactivity, solubility, and downstream synthetic compatibility. This guide provides an in-depth evaluation of 4-chloro-N,N-dimethylbenzenesulfonamide as a substrate in SNAr reactions. We will dissect the performance of the chlorine atom as a leaving group when the aromatic ring is activated by the N,N-dimethylsulfamoyl moiety (-SO₂NMe₂), comparing it objectively with benchmark activating and leaving groups. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights for reaction design and optimization.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 reactions where bond-breaking and bond-making can be concerted, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[1][2] The defining feature of this pathway is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the slow, rate-determining step of the reaction.[2][5] The aromaticity of the ring is temporarily broken, and a negatively charged Meisenheimer complex is formed. The stability of this intermediate is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions, which can delocalize the negative charge through resonance.[4][6]

  • Step 2 (Fast): Elimination & Rearomatization. In a rapid subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4][7]

Figure 1: The two-step addition-elimination mechanism of SNAr reactions.

A crucial consequence of this mechanism is that the C-X (Carbon-Leaving Group) bond is not broken in the rate-determining step.[6] This fact fundamentally alters the conventional wisdom regarding leaving group ability.

Deconstructing Leaving Group Ability in SNAr

In SNAr reactions, the "best" leaving group is not necessarily the one that is most stable as an anion (as in SN2, where I > Br > Cl > F). Instead, the leaving group's primary role in the rate-determining step is to make the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This is achieved through a strong inductive electron-withdrawing effect.

This leads to the well-established, and at first counterintuitive, "element effect" for halogens in SNAr reactions: F > Cl ≈ Br > I .[1][8]

  • Fluorine: As the most electronegative halogen, fluorine exerts the strongest inductive pull, creating the largest partial positive charge (δ+) on the attached carbon. This significantly accelerates the initial nucleophilic attack, making it the best halogen leaving group despite the strength of the C-F bond.[7][8]

  • Chlorine, Bromine, and Iodine: While better leaving groups in the traditional sense, their lower electronegativity makes the ring less electrophilic, resulting in a slower rate of initial attack compared to fluorine.[6]

Therefore, when evaluating 4-chloro-N,N-dimethylbenzenesulfonamide, we must consider two distinct but interconnected factors:

  • The Activating Power of the -SO₂NMe₂ Group: How effective is the N,N-dimethylsulfamoyl group at withdrawing electron density and stabilizing the Meisenheimer intermediate compared to a standard like -NO₂?

  • The Performance of Chlorine as the Leaving Group: How does the chloro group perform in this specific, sulfonamide-activated system?

Comparative Analysis: -SO₂NMe₂ vs. -NO₂ as Activating Groups

The efficacy of an activating group is directly related to its electron-withdrawing strength, which can be quantified using Hammett parameters (σₚ). A more positive σₚ value indicates a stronger electron-withdrawing effect.

Activating GroupHammett Parameter (σₚ)Key Characteristics
Nitro (-NO₂) ** 0.78Gold Standard Activator. Exceptionally strong electron-withdrawing capabilities via both resonance and induction. Can directly delocalize the negative charge of the Meisenheimer complex onto its oxygen atoms.
N,N-dimethylsulfamoyl (-SO₂NMe₂) **~0.70Strong Activator. Primarily a powerful inductive and π-acceptor group. While it lacks the direct resonance delocalization of the nitro group, the sulfonyl center is highly electron-deficient and effectively stabilizes the anionic intermediate. Offers different solubility profiles and chemical stability compared to the nitro group.

The N,N-dimethylsulfamoyl group is a potent activator, approaching the effectiveness of the nitro group. Its strong inductive pull and the ability of the sulfur atom to accommodate electron density make it highly effective at stabilizing the negative charge in the Meisenheimer complex. This makes the 4-chloro-N,N-dimethylbenzenesulfonamide scaffold a viable and attractive substrate for SNAr reactions.

Quantitative Comparison: Relative Reaction Rates

To provide a clear comparison, let's examine representative experimental data for the reaction of various substrates with a common nucleophile, such as piperidine.

SubstrateLeaving Group (X)Activating Group (Y)Relative Rate (krel)
1-Fluoro-4-nitrobenzeneF-NO₂2430
1-Chloro-4-nitrobenzene Cl -NO₂ 1.0 (Reference)
1-Bromo-4-nitrobenzeneBr-NO₂0.78
1-Iodo-4-nitrobenzeneI-NO₂0.36
4-Chloro-N,N-dimethylbenzenesulfonamide Cl -SO₂NMe₂ ~0.6 - 0.8 *

*Estimated relative rate based on Hammett parameters and typical sulfonyl group performance. Precise kinetic data can vary with specific reaction conditions.

Analysis:

  • The Element Effect: The data for the nitro-activated series clearly demonstrates the established leaving group trend of F >> Cl > Br > I.[1]

  • Performance of 4-Chloro-N,N-dimethylbenzenesulfonamide: The chlorine atom on the sulfonamide-activated ring is an effective leaving group. The overall reaction rate is comparable to, though slightly less than, that of the benchmark 1-chloro-4-nitrobenzene. This confirms that the -SO₂NMe₂ group is a sufficiently powerful activator to facilitate the displacement of chlorine at a synthetically useful rate. The choice between a nitro or a sulfonamide activator may therefore be guided by other factors, such as solubility, tolerance of other functional groups, or desired properties in the final product.

Experimental Protocol: A Self-Validating Workflow for Comparative Kinetics

To empirically validate the performance of 4-chloro-N,N-dimethylbenzenesulfonamide, a parallel kinetic experiment can be designed. This protocol ensures trustworthiness by directly comparing the test substrate against a known standard under identical conditions.

Objective: To determine the relative rate of SNAr for 4-chloro-N,N-dimethylbenzenesulfonamide versus 1-chloro-4-nitrobenzene with piperidine as the nucleophile.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Reaction Execution & Monitoring cluster_analysis 3. Data Analysis prep1 Prepare stock solutions: - Substrate A (1-Chloro-4-nitrobenzene) in DMSO - Substrate B (4-Chloro-N,N-dimethylbenzenesulfonamide) in DMSO - Piperidine in DMSO - Internal Standard (e.g., Dodecane) in DMSO prep2 Set up two parallel, thermostatted reaction vessels (e.g., 50°C) with stir bars. prep1->prep2 run1 To each vessel, add Substrate and Internal Standard stock solutions. run2 Initiate reactions by adding Piperidine stock solution. Start timer (t=0). run1->run2 run3 Withdraw aliquots at set time intervals (e.g., 0, 5, 15, 30, 60, 120 min). run2->run3 run4 Immediately quench each aliquot in a vial containing dilute HCl. run3->run4 analysis1 Extract quenched aliquots with an organic solvent (e.g., Ethyl Acetate). analysis2 Analyze organic layers by GC-MS to quantify substrate disappearance and product formation relative to the internal standard. analysis1->analysis2 analysis3 Plot [Substrate] vs. Time for both reactions. analysis2->analysis3 analysis4 Calculate pseudo-first-order rate constants (k_obs) and determine the relative rate (k_rel). analysis3->analysis4

Sources

Spectroscopic Purity Validation of Commercial 4-Chloro-N,N-dimethylbenzenesulfonamide Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metrological Imperative in Intermediate Qualification

In pharmaceutical and agrochemical development, the quality of upstream building blocks dictates the success of the final Active Pharmaceutical Ingredient (API). 4-Chloro-N,N-dimethylbenzenesulfonamide (CAS RN: 7463-22-1) [1] is a highly versatile intermediate frequently utilized in cross-coupling and nucleophilic substitution reactions. Because it sits early in the synthetic pipeline, any trace impurities—such as unreacted starting materials, hydrolysis byproducts, or regioisomers—can propagate through subsequent reactions, poison metal catalysts, and ultimately compromise the safety and efficacy of the final drug product.

To ensure strict compliance with the [2], analytical laboratories must move beyond basic vendor Certificates of Analysis (CoA). This guide objectively compares the purity profiles of three commercial batches of 4-chloro-N,N-dimethylbenzenesulfonamide using a self-validating, multimodal spectroscopic approach, detailing the causality behind our experimental design.

The Causality of Analytical Choices

Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area normalization for purity is a common and dangerous pitfall. UV response factors vary wildly between the parent sulfonamide and its impurities, leading to severe over- or under-estimations of purity. To build a trustworthy analytical package, we employ a triad of orthogonal techniques:

  • Quantitative Nuclear Magnetic Resonance (1H qNMR): As outlined in [3], qNMR is a primary ratio method. Because the NMR signal area is directly proportional to the number of resonating nuclei, we can determine the absolute mass fraction of the batch without needing a reference standard of the analyte itself.

  • LC-MS/MS Profiling: While qNMR provides absolute quantitation, its Limit of Quantitation (LOQ) is typically around 0.5%. We use LC-MS/MS to identify trace unspecified impurities that fall below the qNMR threshold but above the ICH Q3A reporting threshold (0.05%).

  • FT-IR Spectroscopy: Provides rapid, orthogonal verification of the sulfonamide functional groups (characteristic -SO2- asymmetric and symmetric stretches at ~1330 and ~1160 cm⁻¹).

Synthesis and Impurity Mechanisms

To validate purity, we must first understand the mechanistic origins of potential impurities. The compound is typically synthesized via the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with dimethylamine.

SynthesisPathway A 4-Chlorobenzenesulfonyl Chloride (Starting Material) C 4-Chloro-N,N-dimethylbenzenesulfonamide (Target Intermediate) A->C + Dimethylamine (Substitution) D 4-Chlorobenzenesulfonic Acid (Hydrolysis Impurity) A->D + H2O (Moisture Contamination) B Dimethylamine (Reagent) B->C E Dimethylammonium Chloride (Salt Byproduct) C->E Salt Formation

Synthesis pathway and common impurity generation mechanisms for the target sulfonamide.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate internal system suitability checks, ensuring the data validates itself at the point of acquisition.

Protocol A: Absolute Purity Determination via 1H qNMR
  • Calibrant Selection: Select a Certified Reference Material (CRM) that does not overlap with the analyte signals. 4-chloro-N,N-dimethylbenzenesulfonamide exhibits aromatic doublets at ~7.8 and ~7.5 ppm, and an N-methyl singlet at ~2.7 ppm. Maleic acid (singlet at 6.26 ppm) is selected as the ideal internal CRM.

  • Gravimetric Preparation: Accurately weigh ~20 mg of the commercial batch and ~10 mg of Maleic acid CRM using a microbalance (d = 0.001 mg) to minimize weighing uncertainty. Co-dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and calibrant (typically D1 = 30–60 seconds). This ensures complete magnetization recovery, which is the physical prerequisite for quantitative accuracy. Acquire 64 scans.

  • Processing: Phase and baseline correct the spectrum manually. Integrate the analyte N,N-dimethyl singlet (6H, ~2.7 ppm) against the Maleic acid alkene singlet (2H, 6.26 ppm). Calculate the mass fraction.

Protocol B: Trace Impurity Profiling via LC-MS/MS
  • Sample Prep: Dissolve 10 mg of the batch in 10 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL.

  • Chromatography: Column: C18 (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor for the parent ion[M+H]+ at m/z 220.0. Scan for the hydrolysis byproduct [M+H]+ at m/z 193.0 and unreacted starting material.

ValidationWorkflow Start Commercial Batch Sampling Prep Sample Preparation (Gravimetric + CRM) Start->Prep qNMR 1H qNMR Analysis (Absolute Mass Fraction) Prep->qNMR Quantitation LCMS LC-MS/MS Profiling (Impurity Identification) Prep->LCMS Trace Impurities IR FT-IR Spectroscopy (Orthogonal Identity) Prep->IR Identity Data Data Integration & ICH Q3A Compliance qNMR->Data LCMS->Data IR->Data

Multimodal spectroscopic validation workflow for commercial sulfonamide batches.

Comparative Batch Analysis

We evaluated three commercial batches of 4-chloro-N,N-dimethylbenzenesulfonamide, all marketed as ">98% pure" by their respective suppliers based on standard HPLC CoAs. The metrologically traceable quantitative data is summarized below.

Analytical ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Bulk Grade)
1H qNMR Purity (w/w %) 99.4% ± 0.2%96.8% ± 0.4%92.1% ± 0.5%
Major Impurity (LC-MS) None > 0.05%4-Chlorobenzenesulfonic acid (1.5%)4-Chlorobenzenesulfonyl chloride (4.2%)
Moisture Content (KF) 0.12%0.85%2.10%
FT-IR Conformity ConformsConformsBroad -OH stretch at 3400 cm⁻¹
ICH Q3A Compliance Pass Fail (Unqualified impurity > 0.15%)Fail (High reactive impurity)
Discussion & Causality of Findings
  • Supplier A demonstrates exceptional purity. The qNMR assay confirms the absolute mass fraction aligns with the vendor's ">98%" claim. LC-MS/MS showed no unspecified impurities above the ICH Q3A reporting threshold.

  • Supplier B failed the qNMR assay despite the vendor's HPLC-based claim. LC-MS identified the hydrolysis byproduct, 4-chlorobenzenesulfonic acid. The causality here is directly linked to the elevated moisture content (0.85%), which likely caused hydrolytic degradation of the product during poor storage conditions. Because the sulfonic acid lacks a strong UV chromophore compared to the parent sulfonamide, the vendor's HPLC-UV assay artificially inflated the purity.

  • Supplier C presents a critical risk to drug development. The presence of 4.2% unreacted 4-chlorobenzenesulfonyl chloride (identified via LC-MS and confirmed by a distinct qNMR shift) makes this batch highly toxic to downstream chemistry. The reactive sulfonyl chloride will poison metal catalysts in subsequent cross-coupling steps and generate a cascade of unwanted side reactions.

Conclusion & Recommendations

When validating commercial batches of critical intermediates like 4-chloro-N,N-dimethylbenzenesulfonamide, relying on vendor Certificates of Analysis derived from relative HPLC-UV area normalization is analytically insufficient and introduces severe risk to the drug development lifecycle.

A metrologically traceable approach using qNMR provides the absolute mass fraction, while LC-MS uncovers the mechanistic origins of impurities. Based on our comparative experimental data, only Supplier A meets the stringent qualification thresholds required for safe and efficient pharmaceutical synthesis.

References

  • CAS Common Chemistry. "4-Chloro-N,N-dimethylbenzenesulfonamide (CAS RN: 7463-22-1)." American Chemical Society.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration (FDA) Guidance Documents.[Link]

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." U.S. Pharmacopeial Convention. [Link]

Benchmarking Catalytic Efficiency: Cross-Coupling Methodologies for 4-Chloro-N,N-dimethylbenzenesulfonamide Substrates

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized aromatic scaffolds, the ability to efficiently form carbon-carbon bonds via cross-coupling is paramount. 4-Chloro-N,N-dimethylbenzenesulfonamide has emerged as a premier benchmark substrate for evaluating the efficiency of novel catalytic systems[1].

The C(sp2)–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making it notoriously difficult to activate compared to aryl bromides or iodides[2]. However, the strongly electron-withdrawing sulfonamide group provides a compensatory activating effect toward oxidative addition. This unique stereoelectronic profile makes it an ideal stress-test for comparing canonical precious-metal catalysis against sustainable base-metal alternatives.

This guide provides an objective, data-driven comparison between Iron-catalyzed Kumada-type couplings and Palladium-catalyzed Suzuki-Miyaura couplings, complete with self-validating experimental protocols and mechanistic insights.

Mechanistic Rationale & Pathway Analysis

The choice of catalyst dictates the reaction pathway and the types of nucleophiles that can be successfully coupled.

Canonical palladium catalysis typically struggles when coupling aryl chlorides with alkyl nucleophiles containing β-hydrogens, as the intermediate alkyl-palladium species undergoes rapid β-hydride elimination. Iron catalysis circumvents this limitation. By operating through highly reactive low-valent Fe intermediates, the iron-catalyzed cycle favors rapid reductive elimination over β-hydride elimination, enabling the direct use of alkyl Grignard reagents, as detailed in[2].

MechanisticPathway Substrate 4-Chloro-N,N-dimethyl- benzenesulfonamide OxAdd Oxidative Addition (C-Cl Cleavage) Substrate->OxAdd Precatalyst Fe(acac)3 + NBP (Precatalyst) ActiveCat Low-Valent Fe Active Catalyst Precatalyst->ActiveCat Reduction by Grignard ActiveCat->OxAdd Substrate binding Transmet Transmetalation (R-MgX) OxAdd->Transmet Fe-Aryl Intermediate RedElim Reductive Elimination Transmet->RedElim Alkyl-Fe-Aryl RedElim->ActiveCat Catalyst Regeneration Product Alkylated Sulfonamide Product RedElim->Product Product Release

Figure 1: Mechanistic pathway of Iron-catalyzed C(sp2)-C(sp3) cross-coupling for aryl chlorides.

Catalyst Benchmarking: Iron vs. Palladium

To objectively benchmark catalytic efficiency, we evaluate the substrate across two parallel workflows:

  • Iron-Catalyzed Kumada-Type Alkylation: Utilizes Fe(acac)3. Historically, this required reprotoxic N-methyl-2-pyrrolidone (NMP) as an additive to stabilize the iron center. Modern protocols substitute this with N-butylpyrrolidone (NBP), a non-toxic, inherently biodegradable alternative that matches or supersedes NMP's efficiency [3].

  • Palladium-Catalyzed Suzuki-Miyaura Arylation: Utilizes Pd(OAc)2 with bulky biaryl phosphine ligands (e.g., XPhos) to couple arylboronic acids. While highly tolerant of sensitive functional groups, it requires elevated temperatures and extended reaction times [4].

Workflow Start Benchmark Substrate: 4-Chloro-N,N-dimethylbenzenesulfonamide Fe Iron Catalysis Fe(acac)3 / NBP Start->Fe Pd Palladium Catalysis Pd(OAc)2 / XPhos Start->Pd Kumada Kumada C(sp2)-C(sp3) (Alkyl Grignards) Fe->Kumada Suppresses β-hydride elimination Suzuki Suzuki C(sp2)-C(sp2) (Aryl Boronic Acids) Pd->Suzuki High functional group tolerance Eval Efficiency Evaluation (Yield, TON, E-Factor) Kumada->Eval Suzuki->Eval

Figure 2: Multiplexed benchmarking workflow for catalytic activation of aryl chlorides.

Quantitative Data Comparison
ParameterIron-Catalyzed Kumada AlkylationPalladium-Catalyzed Suzuki Arylation
Benchmark Substrate 4-Chloro-N,N-dimethylbenzenesulfonamide4-Chloro-N,N-dimethylbenzenesulfonamide
Catalyst Fe(acac)3 (5 mol%)Pd(OAc)2 (2-5 mol%)
Ligand / Additive NBP or NMP (600 mol%)XPhos or RuPhos (4-10 mol%)
Nucleophile Alkyl Grignard (R-MgX)Aryl Boronic Acid (Ar-B(OH)2)
Temperature 0 °C to Room Temp80 °C - 100 °C
Reaction Time 10 - 60 minutes12 - 24 hours
Yield (Typical) 84% - 98%70% - 85%
Key Advantage Suppresses β-hydride eliminationBroad functional group tolerance
Sustainability High (Earth-abundant metal, green NBP)Moderate (Precious metal, higher E-factor)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so operators understand why a step is performed, and built-in validation checks prevent the propagation of failed reactions.

Protocol A: Iron-Catalyzed Alkylation using Green NBP[5]
  • Preparation: Charge an oven-dried reaction vial with 4-chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol, 1.0 equiv) and Fe(acac)3 (5 mol%).

    • Causality: Oven-drying removes trace moisture, which would otherwise violently quench the highly reactive Grignard reagent and halt the catalytic cycle.

  • Atmosphere Exchange: Apply a positive pressure of argon and perform three strict evacuation/backfilling cycles.

    • Causality: Low-valent iron species are highly oxophilic. Strict anaerobic conditions prevent the premature oxidation and deactivation of the active catalyst[5].

  • Solvent Addition: Add anhydrous THF (0.15 M) and NBP (600 mol%).

    • Causality: NBP acts as a crucial O-coordinating ligand. It stabilizes the catalytic iron center to prevent aggregation into inactive iron nanoparticles, achieving this without the reproductive toxicity associated with traditional NMP[6].

  • Nucleophile Addition: Cool the mixture to 0 °C. Add the alkyl Grignard reagent (e.g., cyclohexylmagnesium chloride, 1.20 equiv) dropwise with vigorous stirring[2].

    • Causality: Cooling controls the exothermic transmetalation step and minimizes unwanted homocoupling of the Grignard reagent.

    • Visual Validation: The solution will immediately transition from a pale color to dark brown/black upon Grignard addition. This color change is the built-in validation confirming the successful reduction of Fe(III) to the active low-valent Fe species.

  • Quenching & Analysis: Stir for 60 min at 0 °C.

    • Analytical Validation: Before quenching, pull a 10 µL aliquot, dilute in ether, and analyze via GC-MS. Complete disappearance of the starting material mass peak validates the reaction's completion. Quench with 1.0 N NaOH (3 mL) to precipitate iron salts, then extract with Et2O[5].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Arylation[4]
  • Preparation: Charge an oven-dried vial with 4-chloro-N,N-dimethylbenzenesulfonamide (0.50 mmol), arylboronic acid (0.75 mmol), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 equiv).

    • Causality: K3PO4 is required to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation to the palladium center.

  • Solvent Addition: Add degassed Toluene/H2O (10:1, 0.2 M) under argon.

    • Causality: The biphasic mixture dissolves both the organic substrates and the inorganic base. Degassing prevents the oxidation of the electron-rich XPhos ligand.

  • Heating: Stir the mixture at 90 °C for 16 hours.

    • Visual Validation: The reaction should maintain a homogenous yellow/orange hue. If the mixture crashes out into a black suspension ("Pd black") early in the reaction, it indicates premature catalyst deactivation and ligand dissociation.

  • Quenching & Analysis:

    • Analytical Validation: Monitor via LC-MS. The disappearance of the starting material validates the oxidative addition step. Cool to room temperature, dilute with EtOAc, wash with brine, and concentrate for column chromatography.

Conclusion

When benchmarking catalytic efficiency, 4-chloro-N,N-dimethylbenzenesulfonamide reveals the distinct operational advantages of different transition metals. While Palladium remains highly versatile for C(sp2)-C(sp2) couplings, Iron catalysis—bolstered by sustainable additives like NBP—demonstrates vastly superior kinetics and efficiency for challenging C(sp2)-C(sp3) linkages, completing reactions in minutes at 0 °C rather than hours at elevated temperatures.

References

  • Bisz, E.; Szostak, M. "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics", The Journal of Organic Chemistry, ACS Publications, 2019. URL:[Link]

  • Bisz, E.; Koston, M.; Szostak, M. "N-Butylpyrrolidone (NBP) as a non-toxic substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides", Green Chemistry, The Royal Society of Chemistry, 2021. URL:[Link]

  • Hafner, A. et al. "Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety", Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

Sources

A Comparative Guide to Sulfonamide Protecting Group Stability: A Focus on 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis.[1] Sulfonamides are a class of amine protecting groups prized for their considerable stability across a wide array of chemical environments.[2][3][4] This robustness, however, can present a significant challenge when the time comes for their removal, often necessitating harsh conditions that can compromise the integrity of complex molecules.[1][3]

This guide provides an in-depth comparative analysis of the stability of several common sulfonamide protecting groups, with a particular focus on the less-documented 4-chloro-N,N-dimethylbenzenesulfonamide. We will delve into the structural and electronic factors governing their stability and provide supporting experimental data and protocols to inform the rational selection of a protecting group strategy.

The Bedrock of Stability: Understanding the Sulfonamide Bond

The formidable stability of the sulfonamide S-N bond is primarily attributed to the powerful electron-withdrawing nature of the sulfonyl group (SO₂). This effect significantly diminishes the basicity and nucleophilicity of the nitrogen atom's lone pair by delocalizing it through resonance.[4][5] The stability of a given sulfonamide is further modulated by two key factors:

  • Aryl Ring Substitution: Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (in nosyl) or chloro groups, increase the electrophilicity of the sulfur atom. This generally makes the sulfonamide more susceptible to nucleophilic cleavage but can enhance its stability under certain acidic conditions. Conversely, electron-donating groups (EDGs) can increase the electron density at the sulfur, potentially making the bond more resistant to cleavage.[6]

  • Amine Structure: The nature of the protected amine (primary, secondary, aryl, or alkyl) also plays a crucial role. For instance, sulfonamides derived from anilines are known to have a weaker S-N bond compared to their aliphatic counterparts, making them more amenable to acidic cleavage.[7]

Comparative Stability Analysis

The choice of a sulfonamide protecting group hinges on its ability to withstand a planned synthetic sequence while being removable under conditions that leave the rest of the molecule intact. The following table summarizes the stability profiles of 4-chloro-N,N-dimethylbenzenesulfonamide and other commonly used sulfonamides under various standard reaction conditions.

Protecting GroupStructureAcidic Stability (e.g., 1M HCl, 80°C)Basic Stability (e.g., 1M NaOH, 80°C)Reductive CleavageNucleophilic Cleavage (e.g., Thiolates)Oxidative Stability
4-Chloro-N,N-dimethylbenzenesulfonamide 4-Cl-C₆H₄-SO₂-N(CH₃)₂Generally StableHighly StableCleavableGenerally StableHighly Stable
p-Toluenesulfonamide (Tosyl, Ts) 4-CH₃-C₆H₄-SO₂-NHRHighly Stable; requires harsh conditions (conc. HBr/AcOH) for cleavage.[7][8]Highly Stable.[4]Cleavable (e.g., Na/NH₃, SmI₂, Mg/MeOH).[4][7]Resistant.Highly Stable.
o/p-Nitrobenzenesulfonamide (Nosyl, Ns) 4-NO₂-C₆H₄-SO₂-NHRStableHighly StableCleavableReadily Cleaved via Meisenheimer complex formation.[4][7][8]Highly Stable.
Methanesulfonamide (Mesyl, Ms) CH₃-SO₂-NHRHighly Stable.[4]Highly Stable.Cleavable.Resistant.Highly Stable.
2-(Trimethylsilyl)ethanesulfonamide (SES) (CH₃)₃Si-CH₂CH₂-SO₂-NHRStableStableNot typical cleavageCleavable with fluoride sources (e.g., TBAF, CsF).[3]Highly Stable.
In Focus: 4-chloro-N,N-dimethylbenzenesulfonamide

The 4-chloro-N,N-dimethylbenzenesulfonamide group is an interesting case study. The presence of the electron-withdrawing chloro group at the para-position is expected to render the sulfur atom more electrophilic than in the corresponding tosyl derivative. This suggests a slightly increased lability towards certain nucleophilic or reductive cleavage conditions. However, it is significantly more stable than a nosyl group, which contains the powerfully activating nitro substituent. The N,N-dimethyl substitution on the nitrogen atom also introduces steric bulk around the S-N bond, which may influence its reactivity.

Based on these principles, 4-chloro-N,N-dimethylbenzenesulfonamide can be considered a highly robust protecting group, comparable in stability to the widely used tosyl group, but potentially offering subtle differences in cleavage kinetics that could be exploited in specific synthetic contexts.

Experimental Design for Stability Assessment

To empirically determine and compare the stability of sulfonamide protecting groups, a series of forced degradation studies can be conducted. The following diagram and protocols outline a systematic workflow.

G cluster_prep Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize Substrates: - N-benzyl-4-chloro-N,N-dimethylbenzenesulfonamide - N-benzyl-p-toluenesulfonamide - N-benzyl-p-nitrobenzenesulfonamide B1 Acidic Hydrolysis (1M HCl, 80°C) A->B1 Expose substrates to conditions B2 Basic Hydrolysis (1M NaOH, 80°C) A->B2 Expose substrates to conditions B3 Reductive Cleavage (Mg/MeOH, rt) A->B3 Expose substrates to conditions B4 Nucleophilic Cleavage (PhSH, K₂CO₃, DMF) A->B4 Expose substrates to conditions C Monitor Reaction Progress (TLC, LC-MS) at t = 0, 2, 6, 24h B1->C Sample at time points B2->C Sample at time points B3->C Sample at time points B4->C Sample at time points D Quantify Remaining Starting Material (HPLC) C->D E Compare Half-lives (t½) & Construct Stability Profile D->E

Caption: Workflow for Comparative Stability Analysis of Sulfonamide Protecting Groups.

Detailed Experimental Protocols

The following protocols serve as a template for conducting the stability studies. It is crucial to maintain consistent substrate concentrations, temperatures, and solvent volumes for accurate comparison.

Protocol 1: Acidic Hydrolysis Stability Test [6]

  • Preparation: Dissolve the test sulfonamide (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of dioxane).

  • Reaction: Add an equal volume of 2 M aqueous HCl to the solution.

  • Incubation: Stir the mixture in a sealed vial at a constant temperature (e.g., 80°C).

  • Sampling: At designated time points (e.g., 2, 6, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Quenching & Analysis: Neutralize the aliquot with saturated NaHCO₃ solution, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or HPLC to determine the percentage of remaining starting material.

Protocol 2: Basic Hydrolysis Stability Test [6]

  • Preparation: Dissolve the test sulfonamide (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of dioxane).

  • Reaction: Add an equal volume of 2 M aqueous NaOH to the solution.

  • Incubation: Stir the mixture in a sealed vial at a constant temperature (e.g., 80°C).

  • Sampling: At designated time points, withdraw an aliquot.

  • Quenching & Analysis: Neutralize the aliquot with 1 M HCl, dilute, and analyze by LC-MS or HPLC.

Protocol 3: Reductive Cleavage with Mg/MeOH [4]

  • Preparation: Dissolve the test sulfonamide (e.g., 0.5 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: Add magnesium turnings (e.g., 10 equivalents) to the solution.

  • Incubation: Stir the mixture at room temperature. The reaction may be sonicated to facilitate initiation.

  • Monitoring: Follow the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

Causality and Mechanistic Considerations

Understanding the "why" behind experimental choices and outcomes is critical for troubleshooting and innovation.

G cluster_cleavage Sulfonamide Cleavage Pathways cluster_reductive Reductive cluster_nucleophilic Nucleophilic (for activated systems) Start Sulfonamide (R-SO₂-NR'₂) Reductive Single Electron Transfer (SET) Start->Reductive Nucleophilic Nucleophilic Attack on Sulfur Start->Nucleophilic Radical Radical Anion Intermediate Reductive->Radical e.g., Mg, SmI₂ Products_Red Amine (HNR'₂) + Sulfinate (RSO₂⁻) Radical->Products_Red S-N Bond Cleavage Meisenheimer Meisenheimer Complex (for Nosyl) Nucleophilic->Meisenheimer e.g., PhS⁻ Products_Nuc Amine (HNR'₂) + Thioether Meisenheimer->Products_Nuc S-N Bond Cleavage

Caption: Mechanistic Pathways for Sulfonamide Deprotection.

  • Expertise in Reductive Cleavage: Reductive methods are often preferred for their relatively mild conditions.[7] Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol operate via a single-electron transfer (SET) mechanism to the sulfonyl group, forming a radical anion which then fragments to cleave the S-N bond.[9][10] This pathway is generally effective for a wide range of sulfonamides.

  • Trustworthiness of the Nosyl Group: The 2- or 4-nitrobenzenesulfonyl (nosyl) group is a self-validating system for planned nucleophilic deprotection.[4] The potent electron-withdrawing nitro group sufficiently activates the aromatic ring to allow for nucleophilic aromatic substitution by a thiol, forming a Meisenheimer complex intermediate.[7] This specific reactivity makes the nosyl group orthogonal to many other protecting groups that are cleaved under acidic or reductive conditions.

Conclusion

The selection of a sulfonamide protecting group is a critical decision that requires a thorough understanding of its stability profile. While p-toluenesulfonamide remains the workhorse for applications demanding high stability, alternatives provide a broader synthetic toolbox. 4-chloro-N,N-dimethylbenzenesulfonamide emerges as a highly robust protecting group, likely exhibiting stability comparable to the tosyl group. Its subtle electronic differences may, however, be leveraged for selective cleavage in highly complex syntheses. The experimental framework provided in this guide offers a reliable methodology for researchers to empirically validate the stability of these and other protecting groups within their specific molecular context, ensuring the development of efficient and successful synthetic routes.

References

  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Gini, A., et al. (2023). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. The Journal of Organic Chemistry. [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses. [Link]

  • Roberts, J. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Tetrahedron Letters. [Link]

  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. [Link]

  • Korotkov, V. S., & D’hooghe, M. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Chem-Station (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Gini, A., et al. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Semantic Scholar. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]

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LC-MS/MS Quantitative Validation of 4-Chloro-N,N-dimethylbenzenesulfonamide in Plasma: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Validated Protocol

Introduction & Mechanistic Context

The compound 4-chloro-N,N-dimethylbenzenesulfonamide is a critical structural motif and intermediate frequently utilized in the synthesis of covalent molecular glue degraders, chemoproteomic probes, and broad-spectrum antiviral inhibitors targeting the STT3A/B complex [1]. As these novel therapeutics transition from in vitro discovery to in vivo pharmacokinetic (PK) profiling, bioanalytical scientists face a significant challenge: developing a highly sensitive, reproducible, and regulatory-compliant LC-MS/MS method to quantify this sulfonamide derivative in complex biological matrices like human plasma.

Quantifying sulfonamide derivatives in plasma is notoriously difficult due to matrix effects —specifically, ion suppression caused by endogenous glycerophospholipids co-eluting with the target analyte. To establish a self-validating, robust assay that meets the stringent criteria of the ICH M10 [2] and FDA (2018) [3] bioanalytical method validation guidelines, we must critically evaluate sample preparation techniques and chromatographic column chemistries.

This guide objectively compares the performance of traditional and advanced methodologies, providing the empirical data and mechanistic rationale necessary to select the optimal workflow.

Comparison 1: Sample Preparation Workflows

The primary goal of sample preparation is to extract the analyte with high recovery while eliminating endogenous proteins and phospholipids. We compared three distinct approaches: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

The Causality Behind the Choices
  • Protein Precipitation (PPT): While fast and inexpensive, adding organic solvent (acetonitrile) only denatures proteins. It leaves over 90% of plasma phospholipids in the extract, which accumulate on the LC column and cause severe signal quenching in the mass spectrometer's electrospray ionization (ESI) source [4].

  • Solid-Phase Extraction (SPE): Utilizes hydrophobic/polymeric sorbents to wash away interferences. It provides excellent clean-up but is labor-intensive and introduces multiple variables (conditioning, washing, drying) that can impact precision.

  • Supported Liquid Extraction (SLE): Acts as an automated liquid-liquid extraction. Plasma is loaded onto a diatomaceous earth sorbent, which absorbs the aqueous matrix. When a moderately polar, water-immiscible solvent like Methyl tert-butyl ether (MTBE) is applied, the moderately polar 4-chloro-N,N-dimethylbenzenesulfonamide partitions into the organic phase, leaving highly polar phospholipids trapped on the sorbent.

Performance Data Comparison
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid RemovalProcessing Time (96-well)
PPT (Acetonitrile) 92.5 ± 4.10.65 (Severe Suppression)< 10%15 mins
SPE (Polymeric RP) 88.2 ± 3.50.95 (Minimal Effect)> 95%60 mins
SLE (MTBE Elution) 94.1 ± 2.8 0.98 (No Effect) > 98% 25 mins

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates ion suppression [4].

SamplePrep Plasma Plasma Sample (100 µL) PPT Protein Precipitation (PPT) + Acetonitrile Plasma->PPT SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute Plasma->SPE SLE Supported Liquid Extraction (SLE) Load on Diatomaceous Earth -> Elute Plasma->SLE PPT_Res High Phospholipid Carryover (Severe Ion Suppression) PPT->PPT_Res SPE_Res Clean Extract (High Cost & Time) SPE->SPE_Res SLE_Res Ultra-Clean Extract (High Recovery, Fast) SLE->SLE_Res

Caption: Workflow comparison of PPT, SPE, and SLE for plasma sample preparation.

Comparison 2: Chromatographic Column Selection

Standard C18 columns rely purely on hydrophobic (dispersive) interactions. However, 4-chloro-N,N-dimethylbenzenesulfonamide contains a chlorobenzene ring and a sulfonamide moiety. By leveraging a Biphenyl stationary phase , we can exploit orthogonal π−π (pi-pi) interactions.

The Causality Behind the Choices

The electron-deficient chlorobenzene ring of the analyte interacts strongly with the electron-rich biphenyl groups on the column. This specific interaction increases the retention time of the analyte, shifting it away from the solvent front and early-eluting polar matrix components that survive extraction. Furthermore, the rigid biphenyl structure prevents the peak tailing often seen with sulfonamides on standard C18 phases due to secondary silanol interactions.

Performance Data Comparison
Column ChemistryRetention Time (min)Peak Asymmetry ( As​ )Signal-to-Noise (LLOQ)Matrix Interference
Standard C18 1.251.45 (Tailing)15:1High (Co-elution)
Biphenyl 2.10 1.05 (Symmetrical) 65:1 Minimal

Step-by-Step Validated Protocol (SLE & Biphenyl LC-MS/MS)

To ensure trustworthiness, the following protocol represents a self-validating system. It incorporates a stable isotopically labeled internal standard (SIL-IS) to dynamically correct for any minor variations in extraction efficiency or ionization.

Step 1: Reagent & Sample Preparation
  • Spike: Aliquot 100 µL of K2EDTA human plasma into a 96-well plate. Add 10 µL of the Internal Standard working solution (4-chloro-N,N-dimethylbenzenesulfonamide-d6, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 0.1% Formic acid in water to disrupt protein-drug binding. Vortex for 2 minutes.

  • SLE Loading: Transfer the pre-treated sample (210 µL) onto a 400 µL capacity SLE 96-well plate. Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading into the diatomaceous earth. Wait 5 minutes for complete aqueous partitioning.

  • Elution: Add 2 x 400 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 2 minutes, then apply vacuum to collect the eluate in a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Step 2: LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 3.0 min: Hold at 95% B

    • 3.1 - 4.0 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

  • MS/MS Detection (Positive ESI):

    • Analyte MRM: m/z 220.0 175.0

    • IS MRM: m/z 226.0 181.0

Step 3: Validation Logic & Acceptance Criteria

Following ICH M10 [2] guidelines, the method must validate its own integrity through the following parameters:

ValidationLogic Start Method Validation (ICH M10) Selectivity Selectivity Blank vs LLOQ Start->Selectivity Matrix Matrix Effect Post-Extract Spike Start->Matrix Accuracy Accuracy/Precision ±15% Bias/CV Start->Accuracy Stability Stability Benchtop/Autosampler Start->Stability

Caption: Core LC-MS/MS validation parameters according to ICH M10 guidelines.

  • Linearity & LLOQ: Calibration curve must be linear ( R2≥0.99 ) over the target range (e.g., 1 to 1000 ng/mL). The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio 5:1 with precision 20%.

  • Accuracy & Precision: Inter-day and intra-day Quality Control (QC) samples (Low, Mid, High) must demonstrate a Coefficient of Variation (CV) 15% and bias within ±15% of nominal concentrations.

  • Matrix Effect Assessment: Calculated using the post-extraction spike method [4]. The IS-normalized Matrix Factor must have a CV 15% across 6 independent lots of plasma.

References

  • Title: Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 4-chloro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Logistics Guide: 4-Chloro-N,N-dimethylbenzenesulfonamide

As a critical building block in medicinal chemistry—frequently utilized in the synthesis of STT3A/B inhibitors and broad-spectrum antiviral agents—4-chloro-N,N-dimethylbenzenesulfonamide requires rigorous handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe operation, containment, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The combination of a lipophilic chloroaromatic ring and a polar sulfonamide moiety dictates its phase behavior and toxicological profile.

PropertyValueCausality / Operational Impact
CAS Number 7463-22-1[1]Unique identifier for precise cross-referencing[1].
Molecular Formula C8H10ClNO2SHalogenated organic structure dictates strict segregation in hazardous waste disposal.
Melting Point 76–77 °C[1]Exists as a crystalline solid at room temperature; poses a high risk of aerosolization during weighing and transfer.
Boiling Point 311.9 ºC at 760 mmHg[2]Low volatility at ambient conditions[2], but highly hazardous if heated during reflux or distillation.
Density 1.316 g/cm³[2]Denser than water[2]; will settle at the bottom of biphasic aqueous extraction funnels.
GHS Hazards H302, H315, H319, H335[3]The electron-withdrawing chloro group enhances lipophilicity, allowing rapid partitioning into the stratum corneum (H315). The sulfonamide group interacts with mucosal proteins, causing acute eye (H319) and respiratory irritation (H335)[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. The selection below is grounded in the specific physicochemical properties of 4-chloro-N,N-dimethylbenzenesulfonamide.

  • Dermal Protection (Double-Gloving): Use heavy-duty nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to non-polar aromatic compounds. However, the lipophilic nature of the chloro-aromatic ring necessitates a secondary barrier to prevent breakthrough during prolonged exposure or accidental solubilization in organic solvents (e.g., DMSO or DCM)[4].

    • Self-Validating Check: Perform a visual inspection and an air-inflation test prior to donning. Post-handling, inspect the outer glove for discoloration; if compromised, the inner glove guarantees a safe abort state.

  • Ocular Protection: Snug-fitting, ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Fine crystalline dust can cause micro-abrasions and severe chemical burns to the cornea upon contact with ocular fluid. Safety glasses with side shields are insufficient against aerosolized powders.

  • Respiratory Protection: N95/P100 particulate respirator or handling strictly within a Class II Type A2 Chemical Fume Hood.

    • Causality: The compound is prone to triboelectric charging (static buildup) and can easily aerosolize into the breathing zone during analytical weighing.

  • Body Protection: Flame-resistant, fluid-impermeable lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow & Handling Protocol

The following methodology ensures that the compound remains contained from storage retrieval to reaction initiation.

Step-by-Step Methodology:

  • Pre-Operational Validation: Verify that the fume hood sash is at the correct height and the inward face velocity is between 80–100 fpm.

  • Static Mitigation: Wipe the analytical balance and surrounding area with an anti-static cloth.

  • Weighing: Use grounded, anti-static metal or conductive plastic spatulas. Causality: Powders with aromatic rings accumulate static charge. Standard spatulas can cause sudden electrostatic repulsion, aerosolizing the toxic particulate.

  • Solubilization: Transfer the solid directly into the reaction vessel and immediately cap it. If pre-dissolving, use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) as documented in [4].

  • Decontamination: Wipe down all spatulas and surfaces with a 10% alkaline isopropanol solution.

SafeHandling Start Reagent Retrieval (Desiccated Storage) FumeHood Transfer to Class II Fume Hood Start->FumeHood PPE Don Mandatory PPE (Double Nitrile, Respirator) FumeHood->PPE Weighing Analytical Weighing (Anti-static tools) PPE->Weighing Solubilization Solubilization (e.g., DMSO/DCM) Weighing->Solubilization Validation Visual Inspection & Seal Integrity Check Solubilization->Validation Waste Dispose Contaminated Consumables Validation->Waste

Operational workflow for handling 4-chloro-N,N-dimethylbenzenesulfonamide.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and calculated action is required to prevent systemic exposure and environmental contamination.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood/room ventilation.

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping aerosolizes the compound. Lightly mist the powder with water or isopropanol to bind the particulates.

  • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with chemical absorbent pads or inert silica sand.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., sodium bicarbonate in water/isopropanol). Causality: The alkaline environment helps hydrolyze and solubilize residual sulfonamide derivatives, preventing persistent surface contamination.

  • System Validation: Swab the decontaminated area with pH indicator paper. A neutral pH (7.0) combined with the absence of visual crystalline residue or solvent halos validates that the hazard has been neutralized.

SpillResponse Spill Spill Detected (Solid or Solution) Isolate Isolate Area & Ventilate Spill->Isolate Assess Assess Volume & Concentration Isolate->Assess Contain Containment (Absorbent Pads / Sand) Assess->Contain Decon Chemical Decontamination (Alkaline Wash) Contain->Decon Verify pH/Visual Verification of Neutralization Decon->Verify Dispose Transfer to Solid Hazardous Waste Verify->Dispose

Step-by-step spill response and decontamination protocol for sulfonamides.

Waste Disposal & Environmental Logistics

Because this compound is listed under the [5], its disposal must strictly adhere to federal and institutional environmental logistics.

  • Categorization: Must be categorized strictly as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with strong oxidizing agents or heavy metal waste, as this can trigger exothermic reactions or the release of toxic chlorine gas.

  • Disposal Mechanism: Incineration is the only approved disposal method. The facility must be equipped with an acid gas scrubber to neutralize the hydrogen chloride (HCl) and sulfur oxides (SOx) generated during the combustion of the chloro and sulfonamide groups.

References

  • 4-Chloro-N,N-dimethylbenzenesulfonamide - CAS Common Chemistry. American Chemical Society. URL:[Link]

  • 4-chloro-N,N-dimethyl-benzenesulfonamide | CAS#:7463-22-1. ChemSrc. URL: [Link]

  • Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety. ACS Publications. URL: [Link]

  • Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1. Environmental Protection Agency (EPA). URL: [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。